Product packaging for Ethyl vanillin isobutyrate(Cat. No.:CAS No. 188417-26-7)

Ethyl vanillin isobutyrate

Cat. No.: B070703
CAS No.: 188417-26-7
M. Wt: 236.26 g/mol
InChI Key: BTCQMCOBMIXUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl vanillin isobutyrate is a synthetic ester derivative of ethyl vanillin, valued in research for its enhanced stability and controlled release profile compared to its parent compound. Its primary research applications are in the fields of flavor and fragrance science, where it serves as a precursor or reference standard for studying slow-release vanillin notes. The compound's mechanism of action involves hydrolysis under specific conditions, gradually liberating the characteristic sensory molecule, ethyl vanillin. This property makes it a subject of interest for developing sustained-release flavor systems in model food matrices, studying olfactory perception over extended periods, and investigating the kinetics of enzymatic and chemical ester hydrolysis. Furthermore, its defined structure and purity are critical for analytical chemistry applications, including use as a calibration standard in GC-MS and HPLC methodologies to identify and quantify related compounds in complex mixtures. Researchers also utilize this compound in material science to explore its incorporation into polymers and encapsulation systems aimed at protecting and controlling the delivery of volatile aroma compounds. This reagent is provided strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B070703 Ethyl vanillin isobutyrate CAS No. 188417-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870181
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to light yellow powder
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

188417-26-7
Record name Ethylvanillin isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188417-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillin isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188417267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-formylphenyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

ethyl vanillin isobutyrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of ethyl vanillin isobutyrate. The information is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and materials science.

Chemical Structure and Identification

This compound, systematically known as (2-ethoxy-4-formylphenyl) 2-methylpropanoate, is a synthetic aromatic compound.[1][2] Its structure is characterized by a benzaldehyde core substituted with an ethoxy group at the 3-position and an isobutyrate group at the 4-position.[1][2] This modification of ethyl vanillin enhances its stability.

Key Identifiers:

IdentifierValue
IUPAC Name (2-ethoxy-4-formylphenyl) 2-methylpropanoate[1][2]
CAS Number 188417-26-7[2]
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [2]
SMILES CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C[2]
InChI Key BTCQMCOBMIXUCG-UHFFFAOYSA-N[2]

Chemical Structure Diagram:

G Synthesis of this compound via Isobutyric Anhydride EthylVanillin Ethyl Vanillin Reaction Reaction (60-120 °C) EthylVanillin->Reaction IsobutyricAnhydride Isobutyric Anhydride IsobutyricAnhydride->Reaction Catalyst Alkali Metal Salt (e.g., Sodium Acetate) Catalyst->Reaction Workup Work-up (Addition of Methanol/Water or Ethanol/Water, Crystallization) Reaction->Workup Product This compound Workup->Product G Synthesis of this compound via Isobutyryl Chloride EthylVanillin Ethyl Vanillin Reaction Reaction (Room Temperature) EthylVanillin->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., 1,2-Dichloroethane) Solvent->Reaction Workup Work-up (Washing, Solvent Removal, Vacuum Distillation) Reaction->Workup Product This compound Workup->Product G Relationship between Properties and Applications Structure Chemical Structure (Ethoxy and Isobutyrate Groups) Properties Physicochemical Properties (Sweet/Creamy Aroma, Enhanced Stability) Structure->Properties Applications Applications Properties->Applications Flavor Flavoring Agent (Food and Beverages) Applications->Flavor Fragrance Fragrance Ingredient (Perfumery and Cosmetics) Applications->Fragrance

References

ethyl vanillin isobutyrate synthesis pathways from ethyl vanillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Vanillin Isobutyrate from Ethyl Vanillin

Introduction

This compound is a significant aroma chemical, valued for its rich, sweet, creamy, and vanilla-like fragrance and flavor profile. It finds extensive application in the food, beverage, and fragrance industries. The synthesis of this compound typically involves the esterification of the phenolic hydroxyl group of ethyl vanillin. This process enhances the stability of the molecule by protecting the hydroxyl group, which is otherwise prone to oxidation and discoloration. This technical guide provides a detailed overview of the primary synthesis pathways for producing this compound from ethyl vanillin, focusing on methodologies utilizing isobutyric anhydride and isobutyryl chloride. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental protocols, comparative data, and visual representations of the reaction pathways.

Synthesis via Isobutyric Anhydride

The reaction of ethyl vanillin with isobutyric anhydride is a common and effective method for the synthesis of this compound. This pathway can be accomplished using various catalysts, including alkali metal salts of carboxylic acids and biocatalysts like lipase, each offering distinct advantages in terms of reaction conditions, yield, and environmental impact.

Catalysis with Alkali Metal Salts

The use of alkali metal salts of lower carboxylic acids, such as sodium acetate or potassium acetate, provides a straightforward and efficient method for the synthesis.[1] This approach is often performed under solvent-free conditions, which simplifies the process and reduces environmental concerns.[1]

ParameterValueReference
Reactants Ethyl Vanillin, Isobutyric Anhydride[1]
Catalyst Sodium Acetate or Potassium Acetate[1]
Solvent None (Solvent-free)[1]
Reaction Temperature 60-120 °C (80-90 °C preferred)[1]
Post-treatment Crystallization from methanol-water or ethanol-water[1]
Yield High (exact percentage not specified)[1]
  • Combine ethyl vanillin and isobutyric anhydride in a suitable reaction vessel.

  • Add a catalytic amount of an alkali metal salt of a lower carboxylic acid (e.g., sodium acetate).

  • Heat the mixture to a temperature between 60-120 °C, with a preferred range of 80-90 °C, under constant stirring.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion of the reaction, add a methanol-water or ethanol-water mixed solvent (a 1:2 volume ratio is suggested) to the reaction solution.[1]

  • Allow the solution to cool to room temperature to induce crystallization of the this compound.[1]

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under a vacuum.

cluster_reactants Reactants cluster_conditions Reaction Conditions EV Ethyl Vanillin EVI This compound EV->EVI IA Isobutyric Anhydride IA->EVI Acid Isobutyric Acid (byproduct) Catalyst Sodium Acetate Temp 80-90 °C

Caption: Esterification using Isobutyric Anhydride and Sodium Acetate.

Biocatalysis with Lipase

An alternative, environmentally friendly approach involves the use of lipase as a biocatalyst.[2] This method proceeds under mild conditions and offers high product yield and purity.[2]

ParameterValueReference
Reactants Vanillin, Isobutyric Anhydride[2]
Catalyst Immobilized Lipase (from Thermomyces)[2]
Reaction Conditions Mild (specific temperature not detailed)[2]
Post-treatment Filtration followed by three-stage molecular distillation[2]
Yield 97.29%[2]
Purity 99.89%[2]
  • Mix vanillin and isobutyric anhydride in a reaction vessel.

  • Add immobilized lipase to the mixture to initiate the catalytic reaction.[2]

  • Maintain the reaction under mild conditions and monitor its progress via GC.[2]

  • After the reaction is complete, filter the reaction liquid to remove the lipase.[2]

  • Purify the filtrate using a three-stage molecular distillation process to obtain high-purity vanillin isobutyrate.[2]

Reactants Mix Ethyl Vanillin and Isobutyric Anhydride Catalysis Add Immobilized Lipase (Catalytic Reaction) Reactants->Catalysis Filtration Filter to Remove Lipase Catalysis->Filtration Distillation Three-Stage Molecular Distillation Filtration->Distillation Product High-Purity Ethyl Vanillin Isobutyrate Distillation->Product

Caption: Biocatalytic synthesis workflow of this compound.

Synthesis via Isobutyryl Chloride

The reaction between ethyl vanillin and isobutyryl chloride provides another viable pathway for the synthesis of this compound. This method necessitates the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction.[3][4]

Quantitative Data Summary
ParameterValueReference
Reactants Ethyl Vanillin, Isobutyryl Chloride[3][4]
Base/Catalyst Triethylamine[4]
Solvent 1,2-dichloroethane[4]
Reaction Temperature Room temperature (~25 °C)[4]
Reaction Time 1 hour for addition, 3 hours stirring[4]
Post-treatment Water wash, solvent recovery, vacuum distillation[4]
Yield 90%[4]
Purity 98.5%[4]
Experimental Protocol
  • In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, add 1,2-dichloroethane, ethyl vanillin, and isobutyryl chloride.[4]

  • Begin stirring the mixture at room temperature.

  • Slowly add triethylamine dropwise over a period of approximately 1 hour.[4]

  • Continue to stir the reaction mixture for an additional 3 hours at room temperature.[4]

  • After the reaction period, stop stirring and wash the mixture with water.

  • Recover the solvent (1,2-dichloroethane) from the organic phase.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.[4]

Reaction Pathway Diagram

cluster_reactants Reactants cluster_conditions Reaction Conditions EV Ethyl Vanillin EVI This compound EV->EVI IC Isobutyryl Chloride IC->EVI HCl HCl (byproduct) Base Triethylamine Solvent 1,2-dichloroethane Temp ~25 °C

Caption: Synthesis using Isobutyryl Chloride with Triethylamine as a base.

Conclusion

The synthesis of this compound from ethyl vanillin can be effectively achieved through esterification with either isobutyric anhydride or isobutyryl chloride. The choice of pathway depends on the desired reaction conditions, available equipment, and considerations regarding cost, yield, and environmental impact. The use of alkali metal salt catalysts with isobutyric anhydride offers a simple, solvent-free option. Biocatalysis with lipase presents a green and highly efficient alternative, yielding a product of very high purity. The isobutyryl chloride method, while effective, requires the use of a base and a chlorinated solvent. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the selection and implementation of the most suitable synthesis strategy.

References

Spectroscopic Analysis of Ethyl Vanillin Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for ethyl vanillin isobutyrate (also known as 2-ethoxy-4-formylphenyl 2-methylpropanoate), a significant compound in the flavor and fragrance industry. Due to its aromatic structure and ester functionality, various spectroscopic techniques are essential for its characterization. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset for this specific molecule is limited. The data presented here has been aggregated from various sources, and some experimental parameters were not specified in the original documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

A patent for the synthesis of this compound provides the following ¹³C NMR chemical shifts. The solvent and spectrometer frequency were not specified in the source document.

Chemical Shift (δ) ppmAssignment (Probable)
15Isobutyrate -CH₃
19Isobutyrate -CH₃
34Isobutyrate -CH
64Ethoxy -CH₂
111Aromatic C-H
123Aromatic C-H
125Aromatic C-H
135Aromatic C-CHO
145Aromatic C-O
151Aromatic C-O
175Ester C=O
191Aldehyde C=O

¹H NMR Data

Infrared (IR) Spectroscopy

Infrared spectroscopy data for the closely related compound, vanillin isobutyrate (which has a methoxy group instead of an ethoxy group), reveals characteristic vibrational frequencies. These are expected to be very similar for this compound.

Wavenumber (cm⁻¹)Vibrational Mode
2839Aldehyde C-H stretch
2735Aldehyde C-H stretch
1760Ester C=O stretch
1698Aldehyde C=O stretch
1599Benzene C=C stretch
Mass Spectrometry (MS)

While specific mass spectra for this compound are not widely published, general information is available. The molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol .[1] A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be the standard method for obtaining its mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound, which is a white to light yellow powder at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. This solvent is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

    • Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks. This can be performed manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a typical experiment involves a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of flavor compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If analyzing a complex mixture, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile and semi-volatile components.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C. A splitless or split injection mode can be used depending on the sample concentration.

      • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of flavor compounds.

      • Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with different boiling points. For example: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

      • Temperatures: Set the ion source and transfer line temperatures to around 230°C and 280°C, respectively.

  • Data Processing:

    • The total ion chromatogram (TIC) will show peaks corresponding to the different compounds as they elute from the GC column.

    • Obtain the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

    • Compare the obtained mass spectrum with a library of known spectra (e.g., NIST/Wiley) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Placement on ATR Crystal Sample->ATR_Sample GC_Prep Dilution in Volatile Solvent Sample->GC_Prep NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ATR_Sample->IR GCMS GC-MS System GC_Prep->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

physical properties of ethyl vanillin isobutyrate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physical properties of ethyl vanillin isobutyrate, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data and procedural insights.

Introduction

This compound (CAS No. 188417-26-7) is an aromatic compound utilized as a flavoring agent.[1][2] It is characterized as a benzaldehyde substituted with an ethoxy group at position 3 and a (2-methylpropanoyl)oxy group at position 4.[1][2] Understanding its physical properties is crucial for its application in various industrial and research settings. This guide outlines its key thermal properties and the standard methodologies for their determination.

Physical Properties

The primary physical state of this compound is a white to light yellow powder.[1][2] It is insoluble in water but soluble in organic solvents and oils.[1][2][3]

The melting and boiling points of this compound are summarized in the table below. It is important to note that some values are experimentally determined while others are predicted through computational models.

Physical PropertyValueConditionsSource
Melting Point 57.00 °C@ 760.00 mm HgThe Good Scents Company, Human Metabolome Database[1]
45-46 °CSolvent: Benzene, HexaneECHEMI[2]
Boiling Point 295.00 to 296.00 °C@ 760.00 mm HgThe Good Scents Company, Human Metabolome Database[1][3][4]
328.5 ± 27.0 °CPredictedSmolecule, ECHEMI[2][5]

Experimental Protocols

While specific experimental records for the determination of this compound's physical properties are not publicly detailed, the following sections describe standard laboratory procedures for measuring melting and boiling points, which are applicable to this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow range. The melting point is a fundamental property used for identification and as an indicator of purity. Impurities tend to lower and broaden the melting point range.[6][7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 5-10 mm.[8] The tube is tapped gently to compact the sample at the bottom.[7][8]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated rapidly at first to determine an approximate melting range.

  • Precise Measurement: The procedure is repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is dependent on the external pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.[8]

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[8]

  • Equilibrium: The temperature will rise and then stabilize as a state of equilibrium is reached between the liquid and its vapor.[6]

  • Measurement: This stable temperature, characterized by the continuous condensation of vapor on the thermometer bulb, is recorded as the boiling point at the given atmospheric pressure.[6]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_start Start mp_prepare Prepare Sample in Capillary Tube mp_start->mp_prepare mp_place Place in Melting Point Apparatus mp_prepare->mp_place mp_heat_fast Rapid Heating for Approximate Range mp_place->mp_heat_fast mp_heat_slow Slow Heating (1-2°C/min) Near MP mp_heat_fast->mp_heat_slow mp_observe Observe and Record Melting Range mp_heat_slow->mp_observe mp_end End mp_observe->mp_end bp_start Start bp_prepare Place Sample in Distillation Flask bp_start->bp_prepare bp_setup Assemble Distillation Apparatus bp_prepare->bp_setup bp_heat Heat Sample to Boiling bp_setup->bp_heat bp_stabilize Allow Temperature to Stabilize bp_heat->bp_stabilize bp_record Record Stable Boiling Temperature bp_stabilize->bp_record bp_end End bp_record->bp_end

Workflow for Physical Property Determination

References

Solubility Profile of Ethyl Vanillin Isobutyrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl vanillin isobutyrate in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its general solubility, presents a detailed experimental protocol for determining precise solubility values, and offers a logical workflow for solvent selection.

Introduction

This compound (CAS No. 188417-26-7) is an aromatic compound valued for its pleasant vanilla-like fragrance and flavor profile.[1] Its application in pharmaceuticals, food and beverage manufacturing, and cosmetics often requires its dissolution in various organic solvents. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing manufacturing processes.

Physicochemical properties of this compound:

  • Molecular Formula: C₁₃H₁₆O₄[1]

  • Molecular Weight: 236.26 g/mol [1]

  • Appearance: White to light yellow powder[2]

  • Melting Point: 45-46 °C[2]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[3][4]
EthanolFreely Soluble[1][4]
ChloroformSlightly Soluble
MethanolSlightly Soluble
Organic Solvents (general)Soluble[3][4]
OilsSoluble[3][4]

For context, Table 2 presents quantitative solubility data for the related compound, Vanillin Isobutyrate (CAS No. 20665-85-4) , which can offer insights into the potential solubility behavior of similar esterified vanillin derivatives.

Table 2: Quantitative Solubility of Vanillin Isobutyrate at 25°C

SolventSolubility (g/L)
Acetone1020.75
Methyl Acetate929.31
Ethyl Acetate818.22
Acetonitrile734.12
1,4-Dioxane626.2
N,N-Dimethylformamide (DMF)646.29
Methanol388.84
Ethanol258.98
Toluene258.38
n-Propanol176.88
Isopropanol173.54
n-Butanol161.99
Isobutanol128.47
Water1.4

This data is for Vanillin Isobutyrate and is provided for informational purposes only.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following methodology is based on the static equilibrium method, a common and reliable technique for determining the solubility of solid compounds in liquids.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with the respective solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantitative Analysis:

    • Using HPLC-UV:

      • Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and setting the UV detector to a wavelength of maximum absorbance for the compound.

      • Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

      • Inject the diluted samples and calibration standards into the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

      • Prepare a series of calibration standards and measure their absorbance at λmax.

      • Create a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted samples and calculate the concentration.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 analysis2 Analyze samples and standards (HPLC or UV-Vis) sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3 Construct calibration curve analysis3->analysis2 calc2 Calculate original solubility accounting for dilution calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic start Define Application and Required Solubility screening Initial Screening based on Qualitative Data start->screening exp_determination Perform Quantitative Solubility Determination screening->exp_determination Promising solvents evaluation Evaluate Solubility against Requirements exp_determination->evaluation optimization Consider Solvent Mixtures or Co-solvents evaluation->optimization Does not meet requirements final_selection Final Solvent Selection evaluation->final_selection Meets requirements optimization->exp_determination

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

An In-depth Technical Guide to CAS number 188417-26-7: Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin isobutyrate (CAS 188417-26-7) is a synthetic aromatic compound valued for its pleasant, creamy, vanilla-like aroma.[1] While extensively utilized in the flavor and fragrance industries, its potential pharmacological applications are an emerging area of interest for researchers. This technical guide provides a comprehensive overview of the characterization of this compound, with a focus on its physicochemical properties, synthesis, analytical methodologies, and the biological activities of its parent compound, ethyl vanillin. Given that this compound is an ester derivative, it is likely to act as a prodrug, undergoing hydrolysis to release ethyl vanillin.[2] Therefore, understanding the bioactivity of ethyl vanillin is crucial for evaluating the potential of its isobutyrate form.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[3] It is characterized by enhanced thermal and light stability compared to its parent compounds, vanillin and ethyl vanillin.[4] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 188417-26-7[3]
Molecular Formula C₁₃H₁₆O₄[3]
Molecular Weight 236.26 g/mol [3]
IUPAC Name (2-ethoxy-4-formylphenyl) 2-methylpropanoate[3]
Synonyms 2-Ethoxy-4-formylphenyl isobutyrate, 4-Isobutanoyloxy-3-ethoxybenzaldehyde[3][5]
Melting Point 57.00 °C[3]
Boiling Point 295.00 to 296.00 °C @ 760.00 mm Hg[3]
Solubility Insoluble in water; soluble in organic solvents and oils; freely soluble in ethanol.[3][5]
Flash Point 246.00 °F (118.89 °C)[6]
Appearance White to pale yellow powder[3]

Synthesis and Characterization

Synthesis

The synthesis of this compound is primarily achieved through the acylation of ethyl vanillin with an isobutyric acid derivative.[4] A general synthetic pathway is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_Vanillin Ethyl Vanillin Acylation Acylation Reaction Ethyl_Vanillin->Acylation Isobutyric_Derivative Isobutyric Anhydride or Isobutyroyl Chloride Isobutyric_Derivative->Acylation Catalyst Base (e.g., Pyridine) or Alkali Metal Salt Catalyst->Acylation Temperature 60-140 °C Temperature->Acylation Product This compound Acylation->Product

Figure 1. General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Acylation

The following protocol is a representative example based on methodologies described in the literature.[7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, add ethyl vanillin (1 equivalent) and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalyst, such as sodium carbonate or sodium acetate (catalytic amount).

  • Acylating Agent Addition: At room temperature, slowly add isobutyric anhydride or isobutyroyl chloride (1.1-1.2 equivalents) dropwise over 1 hour while stirring.

  • Reaction: Continue stirring at a controlled temperature (e.g., 60-90 °C) for a specified duration (e.g., 2-4 hours).

  • Work-up: After the reaction is complete, cool the mixture. If using an acid chloride, wash the organic layer with a dilute sodium hydroxide solution and then with water. If using an anhydride with an alkali salt catalyst, the product may be crystallized by adding a methanol-water or ethanol-water mixture.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by vacuum distillation to yield high-purity this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions (Example):

    • Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 1 min, ramp at 15 °C/min to 70 °C, hold for 1 min, then ramp at 6 °C/min to 330 °C and hold for 10 min.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR (Predicted): Spectral data for the parent compound, ethyl vanillin, is available and can be used as a reference.[11][12] The isobutyrate moiety would introduce characteristic signals for the isopropyl group (a doublet around 1.2 ppm and a septet around 2.6 ppm).

  • ¹³C NMR (Predicted): The carbonyl of the ester and the carbons of the isobutyrate group would give rise to distinct signals. Spectral data for ethyl vanillin is available for comparison.[13]

Biological Activity and Mechanism of Action (of Ethyl Vanillin)

As this compound is expected to hydrolyze to ethyl vanillin in vivo, the biological activities of ethyl vanillin are of significant interest.

Antioxidant Activity

Ethyl vanillin exhibits potent antioxidant properties.[14] Its mechanism of action involves scavenging free radicals, which is attributed to the phenolic hydroxyl group in its structure.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralization Radical Scavenging ROS->Neutralization donates H atom Ethyl_Vanillin Ethyl Vanillin Ethyl_Vanillin->Neutralization Cellular_Protection Protection from Oxidative Damage Neutralization->Cellular_Protection

Figure 2. Antioxidant mechanism of ethyl vanillin.
Anti-inflammatory Activity

Ethyl vanillin has demonstrated significant anti-inflammatory effects. This activity is mediated, in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Phosphorylation IκB Phosphorylation & Degradation IKK->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Translocation->Gene_Expression Ethyl_Vanillin Ethyl Vanillin Ethyl_Vanillin->IkB_Phosphorylation Inhibits

Figure 3. Inhibition of the NF-κB signaling pathway by ethyl vanillin.
TRPA1 Agonism

Ethyl vanillin has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in sensory signaling.[15][16]

TRPA1_Activation Ethyl_Vanillin Ethyl Vanillin TRPA1 TRPA1 Channel Ethyl_Vanillin->TRPA1 Binds to and activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Sensory_Perception Sensory Perception Neuronal_Activation->Sensory_Perception

References

organoleptic properties of ethyl vanillin isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Organoleptic Properties of Ethyl Vanillin Isobutyrate

This compound is a synthetic flavoring substance valued for its complex and potent vanilla-like character. This technical guide provides a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the methodologies used for its sensory evaluation. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a detailed understanding of this compound.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in various formulations. These properties influence its solubility, stability, and release characteristics, which in turn affect its sensory perception.

PropertyValueReference
Chemical Name 3-ethoxy-4-(2-methylpropanoyloxy)benzaldehyde[1]
Synonyms 2-Ethoxy-4-formylphenyl isobutyrate[2][3]
FEMA Number 3837[1][2]
CAS Number 188417-26-7[2][3]
Molecular Formula C₁₃H₁₆O₄[1][2]
Molecular Weight 236.26 g/mol [1][3]
Appearance White to pale yellow powder (est.)[4]
Melting Point 57.0 °C[3][4]
Boiling Point 295.0 to 296.0 °C[3][4]
Solubility Insoluble in water; Soluble in alcohol and oils[3][4]
Vapor Pressure 0.000884 mmHg @ 25.00 °C (estimated)[4]
Flash Point 118.89 °C (246.00 °F)[4]

Organoleptic Profile

The distinct sensory characteristics of this compound make it a valuable ingredient in the flavor and fragrance industry. Its profile is predominantly characterized by a rich vanilla note, complemented by creamy and fruity nuances.

Aroma Profile

The aroma of this compound is complex and multifaceted. At a concentration of 1.0% in a neutral solvent, it is described as having an intense sweetness with creamy, vanilla-like notes and hints of vanilla ice cream and milk chocolate.[4][5] As the aroma evolves, it reveals slightly caramellic and rummy undertones on the dry down.[4][5] Other descriptors for its odor include fruity and berry-like notes.[3]

Taste Profile

When evaluated in a 5% sugar solution at a concentration of 5-10 parts per million (PPM), the taste of this compound is predominantly sweet and creamy vanilla.[4][5] This is accompanied by powdery and balsamic nuances, with some evaluators noting hints of ice cream and even cardboard-like notes.[4][5]

Quantitative Sensory Data

The following table represents an illustrative summary of the key sensory attributes of this compound as would be determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The intensity scores are presented on a 15-point scale, where 0 represents 'not perceived' and 15 represents 'very high intensity'.

AttributeDescriptionIllustrative Intensity (0-15)
Vanilla The characteristic taste and aroma of vanilla.13
Creamy A sensation of richness and smoothness, reminiscent of dairy cream.12
Sweet The fundamental taste associated with sugars.14
Chocolate Nuances of milk chocolate in the aroma and flavor.7
Caramellic Notes of cooked sugar and caramel, especially in the dry-down aroma.6
Rummy A subtle hint of rum in the background aroma.4
Powdery A fine, dusty, or starchy sensation in the taste.5
Balsamic A complex note that can be slightly sweet, woody, and resinous.3

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, a structured methodology is essential. Quantitative Descriptive Analysis (QDA) is a widely used method for characterizing the organoleptic properties of flavor ingredients.[6][7][8]

Panelist Selection and Training
  • Selection : Recruit 8-12 individuals based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency.[8][9]

  • Training : Conduct a series of training sessions to familiarize panelists with the basic tastes, aromas, and the specific sensory attributes of vanilla-related compounds. Panelists develop a consensus on the lexicon of descriptive terms for the product being tested.[8]

Sample Preparation
  • Solvent : Prepare solutions of this compound in a neutral medium, such as a 5% sucrose solution for taste evaluation or mineral oil for aroma evaluation, to minimize interference from the solvent.

  • Concentration : Present samples at standardized concentrations (e.g., 5-10 ppm for taste) to ensure consistent evaluation.

  • Blinding and Randomization : Samples should be coded with three-digit random numbers and presented in a randomized order to prevent bias.

Evaluation Procedure
  • Environment : Conduct evaluations in a controlled environment with neutral lighting, minimal noise, and no distracting odors.[9]

  • Methodology : Panelists independently evaluate each sample and rate the intensity of each descriptive attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[7][8]

  • Data Collection : Data is collected from each panelist, often using specialized sensory software.

Data Analysis
  • Statistical Analysis : The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.[10]

  • Visualization : The results are often visualized using spider plots or radar charts to provide a graphical representation of the sensory profile of the product.[7]

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of a new flavor ingredient like this compound.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives P2 Panelist Selection & Training P1->P2 P3 Lexicon Development P2->P3 P4 Sample Preparation P3->P4 E1 Sensory Evaluation Sessions P4->E1 E2 Individual Panelist Ratings E1->E2 A1 Data Collection & Compilation E2->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Data Visualization (Spider Plots) A2->A3 A4 Final Report Generation A3->A4

Caption: A generalized workflow for sensory analysis.

Olfactory Signaling Pathway

The perception of aroma begins with the binding of odorant molecules to receptors in the nasal cavity, triggering a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_olfactory Olfactory Signal Transduction Odorant Ethyl Vanillin Isobutyrate Receptor Odorant Receptor (GPCR) Odorant->Receptor Binds to G_Protein G-protein (Golf) Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ATP to cAMP Adenylyl_Cyclase->cAMP Ion_Channel cAMP-gated Ion Channel Opens cAMP->Ion_Channel Depolarization Influx of Na+ and Ca2+ Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Generates Sweet_Taste_Pathway cluster_gustatory Sweet Taste Signal Transduction Sweet_Molecule Ethyl Vanillin Isobutyrate Receptor Sweet Receptor (T1R2/T1R3 GPCR) Sweet_Molecule->Receptor Binds to G_Protein Gustducin (G-protein) Activation Receptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 PIP2 to IP3 PLC->IP3 Ca_Release Ca2+ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Signal Neurotransmitter Release (Signal to Brain) TRPM5->Signal

References

The Thermal Stability of Ethyl Vanillin Isobutyrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin isobutyrate is a significant aromatic compound, prized for its sweet, creamy, and vanilla-like sensory profile in the flavor and fragrance industries.[1] A derivative of vanillin, it is synthesized to overcome some of the stability limitations of its parent compounds, vanillin and ethyl vanillin.[2] Its molecular structure features an ethoxy group and an isobutyrate ester linkage, which contribute to its unique properties.[2][3][4] For researchers, scientists, and professionals in drug development, understanding the thermal stability of this compound is crucial for its application in products that undergo high-temperature processing, such as baked goods and certain pharmaceutical formulations, and for ensuring its shelf-life and sensory integrity.[2][5][6] This guide provides a comprehensive overview of the thermal stability of this compound, including comparative data, factors influencing its stability, and relevant experimental protocols.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₆O₄[2][3][4]
Molecular Weight 236.26 g/mol [3][4]
Appearance White to light yellow powder[3][4]
Boiling Point 295.0 to 296.0 °C @ 760.00 mm Hg[3]
Melting Point 57.0 °C[3]
Flash Point 118.89 °C (246.0 °F) TCC[7]
Solubility Insoluble in water; soluble in organic solvents and oils.[3][4]
IUPAC Name (2-ethoxy-4-formylphenyl) 2-methylpropanoate[3]
CAS Number 188417-26-7[7]

Thermal Stability Profile

This compound exhibits enhanced thermal stability compared to its precursors, vanillin and ethyl vanillin. This improvement is attributed to the isobutyrate ester linkage, which offers greater molecular stability.[2]

Comparative Thermal Stability Data

The following table summarizes the key thermal stability parameters of this compound in comparison to vanillin and ethyl vanillin.

CompoundDecomposition TemperatureFunctional Temperature RangePerformance at Baking Temperatures (200°C)
This compound Maintains structural integrity up to 328.5°C[2]Maintains functionality at temperatures approaching 200°C[2]Suitable for high-temperature food processing applications[2]
Vanillin Decomposes around 285°C[2]Stable at room temperature applications[2]Complete volatilization and degradation; less than 2% remains after 10 minutes[2]
Ethyl Vanillin Decomposes around 285°C[2]Can withstand temperatures up to 150°C[2]Experiences significant losses under high-temperature conditions[2]

Factors Influencing Thermal Stability of Flavor Esters

The thermal stability of flavor esters like this compound is not solely an intrinsic property but is influenced by a variety of external factors.[6][8]

  • Chemical Structure: The inherent molecular structure is a primary determinant of thermal stability. For instance, the ester linkage in this compound enhances its stability compared to the free hydroxyl group in vanillin and ethyl vanillin.[2] Generally, compounds like alcohols, phenols, and certain esters tend to be more heat-resistant.

  • Heat Treatment: High temperatures accelerate chemical reactions, including degradation pathways.[5][6] The rate of oxidation, a common degradation pathway, can double with every 10°C increase in temperature.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.[5][8] This can result in the formation of off-flavors and a loss of the desired aroma profile.

  • Light Exposure: UV and visible light can trigger photooxidation, leading to the degradation of flavor compounds.[5][8] this compound demonstrates superior light stability compared to vanillin and ethyl vanillin due to the masking of the phenolic hydroxyl group.[2]

  • pH and Water Activity: The pH of the medium can influence stability, with highly acidic or alkaline conditions potentially catalyzing hydrolysis of the ester linkage.[5] Hydrolysis breaks down the ester into its constituent acid and alcohol, diminishing the desired flavor.[5]

  • Matrix Components: The other ingredients in a formulation (e.g., proteins, carbohydrates, fats) can interact with the flavor molecule, either protecting it or promoting degradation.[5] Carrier materials like fats and sugars can sometimes improve the heat resistance of flavors.

Experimental Protocols for Assessing Thermal Stability

To quantitatively assess the thermal stability of compounds like this compound, several analytical techniques are employed. The most common are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which thermal decomposition events occur and the extent of mass loss.

Methodology:

  • A small, precisely weighed sample of this compound is placed in a high-purity, inert sample pan.

  • The sample pan is placed in a high-precision thermobalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, with the onset temperature of weight loss indicating the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and to study thermal stability.[9]

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (commonly aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled, linear rate.

  • The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (Tm) is a key parameter obtained from DSC analysis.[9]

Visualizing Workflows and Pathways

General Workflow for Thermal Stability Assessment

The following diagram illustrates a typical experimental workflow for evaluating the thermal stability of a flavor compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Weigh Sample Encapsulate Seal in Pan (DSC) or Place in Crucible (TGA) Prep->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA_Data Analyze TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data Analyze DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomp_Temp Determine Decomposition Temperature TGA_Data->Decomp_Temp Melt_Point Determine Melting Point DSC_Data->Melt_Point Stability_Report Report Thermal Stability Profile Decomp_Temp->Stability_Report Melt_Point->Stability_Report

Fig. 1: General workflow for thermal stability analysis.
Synthesis of this compound

The industrial synthesis of this compound typically involves the esterification of ethyl vanillin. This process is crucial for producing the more stable flavor compound.

G cluster_reaction Esterification Reaction EV Ethyl Vanillin React Reaction Vessel EV->React IA Isobutyric Anhydride or Isobutyroyl Chloride IA->React EVI Ethyl Vanillin Isobutyrate React->EVI Catalyst Catalyst (e.g., Alkali Metal Salt) Catalyst->React Conditions Heat (60-120°C) Conditions->React

Fig. 2: Synthesis pathway of this compound.
Potential Degradation Pathway: Hydrolysis

Under conditions of high moisture and heat, or in highly acidic or alkaline environments, esters like this compound can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid.[5]

G cluster_conditions Degradation Conditions EVI This compound EV_hydrolyzed Ethyl Vanillin EVI->EV_hydrolyzed Hydrolysis IA_acid Isobutyric Acid EVI->IA_acid Hydrolysis Heat Heat Heat->EVI Moisture Moisture (H₂O) Moisture->EVI pH Low/High pH pH->EVI

Fig. 3: Simplified hydrolysis degradation pathway.

Conclusion

This compound presents a significant improvement in thermal and light stability over vanillin and ethyl vanillin, with its structural integrity maintained at temperatures up to 328.5°C.[2] This enhanced stability, a result of its isobutyrate ester linkage, makes it a highly valuable ingredient for applications involving high-temperature processing.[2] A thorough understanding of its thermal properties, the factors that can influence its stability, and the appropriate analytical methods for its characterization are paramount for its effective use in research, product development, and quality control. The data and protocols outlined in this guide provide a technical foundation for professionals working with this versatile flavor and fragrance compound.

References

An In-depth Technical Guide to Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl vanillin isobutyrate, a significant compound in flavor and fragrance chemistry. This document details its core physicochemical properties, outlines a standard synthesis protocol, and presents a logical workflow for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.

Core Physicochemical Data

This compound is a synthetic ester derivative of ethyl vanillin, valued for its enhanced stability and sensory profile.[1] A summary of its key quantitative data is presented below for clear reference and comparison.

PropertyValueReference
Molecular Formula C13H16O4[2][3][4][5]
Molecular Weight 236.26 g/mol [2][3][4][5]
CAS Number 188417-26-7[2][3]
IUPAC Name (2-ethoxy-4-formylphenyl) 2-methylpropanoate[1][2][4]
Appearance White to light yellow powder[4][5]
Melting Point 57.0 °C[4][6]
Boiling Point 328.5 ± 27.0 °C (Predicted)[5]
Solubility Insoluble in water; soluble in organic solvents and oils.[2][3][4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ethyl vanillin with an isobutyrylating agent. The following protocol details a common laboratory-scale synthesis.

Objective: To synthesize this compound from ethyl vanillin and isobutyric anhydride.

Materials:

  • Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Isobutyric anhydride

  • Sodium acetate (catalyst)

  • Methanol-water or ethanol-water mixed solvent

  • Standard laboratory glassware and apparatus for heating, stirring, and filtration

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine ethyl vanillin and isobutyric anhydride.

  • Catalysis: Introduce a catalytic amount of an alkali metal salt of a lower carboxylic acid, such as sodium acetate.[7]

  • Heating: Heat the reaction mixture to a temperature between 60°C and 120°C.[7] The reaction is typically maintained at 80-90°C.[7]

  • Reaction Monitoring: Monitor the progress of the reaction. The reaction time is generally short.[7]

  • Work-up: Upon completion of the reaction, add a methanol-water or ethanol-water mixed solvent to the reaction mixture.[7]

  • Crystallization: Allow the mixture to cool to room temperature to facilitate the crystallization of the product, this compound.[7]

  • Isolation: Isolate the crystals by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield high-purity this compound.[6]

Logical and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and a typical experimental workflow for the preparation and purification of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product EthylVanillin Ethyl Vanillin EthylVanillinIsobutyrate This compound EthylVanillin->EthylVanillinIsobutyrate IsobutyricAnhydride Isobutyric Anhydride IsobutyricAnhydride->EthylVanillinIsobutyrate Catalyst Sodium Acetate (Catalyst) Catalyst->EthylVanillinIsobutyrate Temperature 60-120 °C Temperature->EthylVanillinIsobutyrate Experimental_Workflow start Start reactants Combine Ethyl Vanillin and Isobutyric Anhydride start->reactants catalyst Add Sodium Acetate (Catalyst) reactants->catalyst reaction Heat Reaction Mixture (60-120 °C) catalyst->reaction workup Add Methanol-Water or Ethanol-Water Solvent reaction->workup crystallization Cool to Room Temperature for Crystallization workup->crystallization filtration Filter to Isolate Crude Product crystallization->filtration purification Recrystallize from Isopropanol filtration->purification product High-Purity Ethyl Vanillin Isobutyrate purification->product

References

The Discovery and Enduring Appeal of Ethyl Vanillin Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, and superior properties of a key aroma chemical, tailored for researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development.

Executive Summary

Ethyl vanillin isobutyrate, a synthetic aroma chemical, emerged from the flavor and fragrance industry's enduring quest for stable, high-impact vanilla notes. Developed as a superior alternative to the more volatile and discoloration-prone vanillin and ethyl vanillin, this compound offers enhanced stability to light and heat, making it a valuable ingredient in a wide array of applications, from perfumery to food and beverage production. This technical guide delves into the historical context of its discovery, provides detailed experimental protocols for its synthesis and characterization, and presents its physicochemical properties in a clear, comparative format.

A Historical Perspective: The Quest for a Stable Vanilla Aroma

The story of this compound is intrinsically linked to the history of synthetic vanillin itself. In 1874, chemists Ferdinand Tiemann and Wilhelm Haarmann successfully synthesized vanillin, marking the birth of the industrial flavor and fragrance industry.[1][2][3] Their company, Haarmann & Reimer (now part of Symrise), pioneered the commercial production of synthetic vanillin, making the coveted vanilla flavor accessible to a broader market.[4][5][6]

While vanillin and its more potent analogue, ethyl vanillin, provided a cost-effective alternative to natural vanilla extract, they suffered from significant drawbacks, including instability in the presence of light and heat, and a tendency to cause discoloration in alcoholic solutions and other product matrices.[7] This spurred further research into creating more robust vanilla derivatives.

The breakthrough came in the late 20th century. A key development in the history of this compound is the patent filed by Haarmann & Reimer GmbH in 1997, with inventors listed as Horst Surburg and others.[8] This patent detailed the synthesis of 3-ethoxy-4-isobutyryloxy-benzaldehyde (this compound) and highlighted its superior organoleptic properties and, crucially, its enhanced stability. The isobutyrate ester group provides steric hindrance and electronic effects that contribute to its increased resistance to degradation.

Physicochemical and Organoleptic Properties

This compound presents as a white to pale yellow crystalline powder with a rich, sweet, and creamy vanilla-like aroma, often with fruity and chocolate undertones. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (2-ethoxy-4-formylphenyl) 2-methylpropanoate[9]
Synonyms 3-Ethoxy-4-isobutyryloxy-benzaldehyde, this compound[8][9]
CAS Number 188417-26-7[9]
Molecular Formula C13H16O4[9]
Molecular Weight 236.26 g/mol [9]
Melting Point 57 °C[8]
Boiling Point 295-296 °C @ 760 mmHg[9]
Solubility Insoluble in water; soluble in ethanol and oils[9]

Comparative Stability Analysis

The primary advantage of this compound over its predecessors lies in its superior stability. The following table, based on data from the Surburg et al. patent, illustrates the enhanced photostability of this compound compared to vanillin isobutyrate and ethyl vanillin. The data represents the percentage of the initial concentration remaining after exposure to UV light over time.[8]

Compound2 hours4 hours8 hours24 hours
Vanillin Isobutyrate 97%93%85%56%
Ethyl Vanillin 100%98%91%71%
This compound 100%100%100%100%

This enhanced stability is a critical factor in its widespread adoption, ensuring product integrity and a consistent sensory profile over the shelf life of the final product.

StabilityComparison cluster_compounds Vanillin Derivatives cluster_properties Key Properties Vanillin Vanillin Stability Stability (Light & Heat) Vanillin->Stability Low Discoloration Discoloration Propensity Vanillin->Discoloration High EthylVanillin Ethyl Vanillin EthylVanillin->Stability Moderate EthylVanillin->Discoloration Moderate EVI Ethyl Vanillin Isobutyrate EVI->Stability High EVI->Discoloration Low

Caption: Comparative stability of vanillin derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ethyl vanillin with an isobutyric acid derivative. The following protocol is a representative example based on methods described in the patent literature.[7][8]

Materials:

  • Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Isobutyric anhydride

  • Isopropanol

  • Nitrogen gas supply

  • Reaction vessel with stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with 166 g of ethyl vanillin.

  • Melt the ethyl vanillin under a nitrogen atmosphere.

  • At a temperature not exceeding 100°C, add 189.6 g of isobutyric anhydride to the molten ethyl vanillin. The reaction is slightly exothermic.

  • After the addition is complete, distill off the resulting isobutyric acid and any excess isobutyric anhydride under reduced pressure (initially at 150 mbar and a sump temperature of 120°C, then up to 130°C and 20 mbar).

  • Cool the reaction mixture to 90°C.

  • Add 500 ml of isopropanol to the mixture.

  • Crystallize the product by stirring and cooling the mixture to 7°C.

  • Isolate the crystalline this compound by filtration.

  • Wash the crystals with cold isopropanol and dry under vacuum.

SynthesisWorkflow reagents Ethyl Vanillin & Isobutyric Anhydride reaction Esterification Reaction (≤ 100°C) reagents->reaction distillation Vacuum Distillation (Removal of byproducts) reaction->distillation crystallization Crystallization in Isopropanol (7°C) distillation->crystallization filtration Filtration & Washing crystallization->filtration product This compound (Crystalline Solid) filtration->product

Caption: General synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a combination of standard analytical techniques.

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate), splitless injection at 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Expected Results: A major peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure, showing characteristic fragments for the isobutyryl group and the substituted benzaldehyde moiety.

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (δ, ppm):

      • ~9.9 (s, 1H, aldehyde proton)

      • ~7.5-7.7 (m, 2H, aromatic protons)

      • ~7.1 (d, 1H, aromatic proton)

      • ~4.1 (q, 2H, -OCH2CH3)

      • ~2.8 (sept, 1H, -CH(CH3)2)

      • ~1.4 (t, 3H, -OCH2CH3)

      • ~1.3 (d, 6H, -CH(CH3)2)

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (δ, ppm):

      • ~191 (aldehyde C=O)

      • ~175 (ester C=O)

      • ~151, ~145, ~135, ~125, ~123, ~111 (aromatic carbons)

      • ~64 (-OCH2CH3)

      • ~34 (-CH(CH3)2)

      • ~19 (-CH(CH3)2)

      • ~15 (-OCH2CH3)

  • Objective: To identify the key functional groups present in the molecule.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Expected Absorption Bands (cm⁻¹):

    • ~2980-2850 (C-H stretching of alkyl groups)

    • ~2850 and ~2750 (C-H stretching of the aldehyde group)[10]

    • ~1760 (C=O stretching of the ester group)[11]

    • ~1700 (C=O stretching of the aldehyde group, conjugated)[10]

    • ~1600, ~1500 (C=C stretching of the aromatic ring)

    • ~1280-1000 (C-O stretching of the ester and ether groups)[11]

Conclusion

This compound stands as a testament to the ingenuity of flavor and fragrance chemists in overcoming the limitations of earlier aroma chemicals. Its development by Haarmann & Reimer marked a significant advancement in the creation of stable, high-fidelity vanilla aromas. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this important compound, facilitating its effective application and further innovation in the field.

References

Methodological & Application

Application Notes and Protocols: Ethyl Vanillin Isobutyrate as a Flavor Precursor in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin is a widely utilized synthetic flavoring agent, prized for its intense, creamy, and sweet vanilla-like aroma, which is approximately three times more potent than vanillin.[1] However, its volatility and potential for degradation during food processing and storage can lead to a decrease in flavor intensity and the development of off-notes. The use of flavor precursors, which release the active flavor compound under specific conditions, is a promising strategy to enhance flavor stability and control its release.[2] Ethyl vanillin isobutyrate, an ester of ethyl vanillin, serves as a non-volatile precursor that can release ethyl vanillin through enzymatic or thermal hydrolysis.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a flavor precursor in food science research and development.

Mechanism of Flavor Release

This compound is a stable, non-volatile compound that imparts no vanilla flavor in its original form. The release of the active flavor compound, ethyl vanillin, is achieved through the cleavage of the isobutyrate ester bond. This can be triggered by two primary mechanisms in a food processing context:

  • Enzymatic Hydrolysis: Specific enzymes, such as esterases or lipases, can catalyze the hydrolysis of the ester bond, releasing ethyl vanillin and isobutyric acid. This method allows for controlled release under mild processing conditions.

  • Thermal Hydrolysis: At elevated temperatures, such as those encountered during baking or pasteurization, the ester bond can be hydrolyzed, leading to the release of ethyl vanillin. The rate of release is dependent on temperature, time, and the pH of the food matrix.

Potential Applications in Food Systems

The use of this compound as a flavor precursor offers several advantages, making it suitable for a variety of food applications:

  • Baked Goods: In products like cookies, cakes, and pastries, the precursor can remain stable in the dough or batter and release the ethyl vanillin during the baking process, resulting in a more intense and fresh vanilla aroma in the final product.[5]

  • Confectionery: In candies and chewing gum, the slow release of the flavor during consumption can be achieved through the action of salivary enzymes, providing a longer-lasting taste experience.

  • Beverages: In beverages that undergo heat treatment (e.g., pasteurized juices, UHT milk), the precursor can protect the flavor from degradation during processing and release it to provide a stable flavor profile throughout the shelf life.[6]

  • Long Shelf-Life Products: For products requiring extended stability, the encapsulated nature of the flavor in its precursor form prevents premature degradation due to oxidation or light exposure.[2]

Quantitative Data Presentation

The following tables present hypothetical yet plausible data from experiments designed to characterize the release and stability of ethyl vanillin from its isobutyrate precursor. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Enzymatic Release of Ethyl Vanillin under Varying Conditions

Enzyme Concentration (U/mL)pHTemperature (°C)Reaction Time (min)Ethyl Vanillin Released (µg/g)
105.0403015.2
107.0403045.8
107.0503062.5
207.05030115.3
207.05060189.7

Table 2: Thermal Release of Ethyl Vanillin in a Model Bakery System

Baking Temperature (°C)Baking Time (min)pH of DoughEthyl Vanillin Released (µg/g)
160106.525.4
180106.588.1
180156.5145.9
180157.5162.3
200106.5155.6

Table 3: Stability of this compound in a Beverage Matrix

Storage Temperature (°C)Storage Time (weeks)pH of BeverageThis compound Remaining (%)
443.599.2
2543.595.8
2583.591.5
4043.585.3
2546.098.1

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound as a flavor precursor.

Protocol 1: Enzymatic Hydrolysis of this compound in a Liquid Food Matrix

Objective: To determine the optimal conditions for the enzymatic release of ethyl vanillin from this compound in a model liquid food system.

Materials:

  • This compound

  • Model liquid food matrix (e.g., phosphate buffer at various pH values, milk, or a sugar solution)

  • Esterase or lipase from a commercial source (e.g., from Candida antarctica)

  • Water bath or incubator

  • Stop solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Add a known amount of the stock solution to the model liquid food matrix to achieve the desired final concentration.

  • Equilibrate the samples to the desired reaction temperature (e.g., 40°C, 50°C, 60°C).

  • Initiate the reaction by adding the enzyme solution at the desired concentration.

  • At specific time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the stop solution.

  • Extract the released ethyl vanillin from the aliquot using an appropriate solvent like ethyl acetate.

  • Dry the organic extract with anhydrous sodium sulfate and filter.

  • Analyze the concentration of ethyl vanillin in the extract using a calibrated HPLC or GC-MS method.[7][8]

Workflow for Enzymatic Hydrolysis Protocol

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Prepare Precursor Stock Solution prep2 Spike into Food Matrix prep1->prep2 react1 Equilibrate Temperature prep2->react1 react2 Add Enzyme react1->react2 react3 Incubate & Take Aliquots react2->react3 analysis1 Stop Reaction react3->analysis1 analysis2 Solvent Extraction analysis1->analysis2 analysis3 HPLC or GC-MS Analysis analysis2->analysis3 G start Incorporate Precursor into Dough bake Bake at Defined Temp/Time start->bake sample Sample Baked Product into HS Vial bake->sample spme HS-SPME Extraction sample->spme gcms GC-MS Analysis spme->gcms quantify Quantify Released Ethyl Vanillin gcms->quantify G cluster_prep Sample Preparation cluster_test Triangle Test cluster_analysis Data Analysis prep1 Prepare Product A (Precursor) test1 Present 3 Coded Samples (e.g., AAB, BBA) prep1->test1 prep2 Prepare Product B (Direct Flavor) prep2->test1 test2 Panelist Identifies Odd Sample analysis1 Count Correct Identifications test2->analysis1 analysis2 Statistical Analysis (p < 0.05) analysis1->analysis2 G cluster_membrane Taste Receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_synapse Synapse vanillin Ethyl Vanillin receptor Sweet Receptor (TAS1R2/TAS1R3 GPCR) vanillin->receptor Binds gprotein G-protein (Gustducin) receptor->gprotein Activates enzyme Adenylate Cyclase gprotein->enzyme Activates atp ATP enzyme->atp camp cAMP (Second Messenger) atp->camp Converts ca_release Ca²⁺ Release from Intracellular Stores camp->ca_release Triggers depolarization Cell Depolarization ca_release->depolarization Leads to neurotransmitter Neurotransmitter Release depolarization->neurotransmitter Causes neuron Gustatory Neuron neurotransmitter->neuron Activates brain Signal to Brain neuron->brain

References

Application Notes and Protocols for Ethyl Vanillin Isobutyrate in Controlled-Release Fragrance Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

These application notes provide a comprehensive guide for the encapsulation of ethyl vanillin isobutyrate, a fragrance ingredient with a rich, sweet, and creamy vanilla-like aroma, for use in controlled-release systems. Due to its relatively low volatility and good stability, this compound is an excellent candidate for encapsulation technologies aimed at prolonging fragrance release and protecting the fragrance molecule from environmental degradation.

While specific quantitative data for the controlled release of this compound is not extensively available in public literature, this document outlines established protocols for fragrance microencapsulation that can be adapted and optimized. The provided data from similar fragrance compounds serve as a benchmark for expected performance.

Overview of Controlled-Release Systems

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technique is highly valuable for fragrance applications as it can:

  • Protect the fragrance from degradation due to light, heat, and oxidation.

  • Control the release rate of the fragrance, providing a long-lasting scent experience.

  • Enable the targeted delivery of fragrance in response to specific triggers like friction, moisture, or temperature.

Common microencapsulation techniques suitable for fragrance oils like this compound include solvent evaporation, complex coacervation, and interfacial polymerization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for designing an effective controlled-release system.

PropertyValueReference
Molecular Formula C13H16O4[1]
Molecular Weight 236.26 g/mol [1]
Appearance White to light yellow powder[1]
Melting Point 57.00 °C[1]
Boiling Point 295.00 to 296.00 °C[1]
Solubility Insoluble in water; soluble in organic solvents and oils.[1]
Odor Profile Sweet, creamy vanilla with chocolatey and caramel nuances.[2][3]

Experimental Protocols

The following are detailed protocols for three common microencapsulation techniques that can be adapted for this compound.

Protocol 1: Microencapsulation by Solvent Evaporation

This method is suitable for encapsulating oil-soluble fragrances like this compound within a polymer matrix. Ethylcellulose is a commonly used, biodegradable polymer for this technique.

Materials:

  • This compound

  • Ethylcellulose (shell material)

  • Dichloromethane or Chloroform (organic solvent)

  • Polyvinyl alcohol (PVA) (emulsifier)

  • Distilled water

Equipment:

  • Homogenizer or high-speed stirrer

  • Magnetic stirrer

  • Fume hood

  • Vacuum oven or freeze-dryer

  • Beakers, graduated cylinders, and other standard laboratory glassware

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of ethylcellulose and this compound in dichloromethane. The ratio of core (fragrance) to shell (polymer) material can be varied to optimize encapsulation efficiency and release characteristics.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or stirring at a high speed (e.g., 2000-5000 rpm) for a set period (e.g., 10-20 minutes) to form an oil-in-water (O/W) emulsion. The stirring speed will influence the final microcapsule size.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir gently with a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) in a fume hood to allow the dichloromethane to evaporate.

  • Microcapsule Recovery: Once the solvent has completely evaporated, the solid microcapsules can be collected by filtration or centrifugation.

  • Washing and Drying: Wash the collected microcapsules with distilled water to remove any unencapsulated fragrance or residual emulsifier. Dry the microcapsules in a vacuum oven at a low temperature or by freeze-drying.

Workflow for Solvent Evaporation

SolventEvaporation cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_recovery Product Recovery A Dissolve this compound & Ethylcellulose in Dichloromethane C Homogenize Organic & Aqueous Phases to form O/W Emulsion A->C B Prepare Aqueous PVA Solution B->C D Stir Gently to Evaporate Organic Solvent C->D E Collect Microcapsules (Filtration/Centrifugation) D->E F Wash with Distilled Water E->F G Dry Microcapsules (Vacuum Oven/Freeze Dryer) F->G

Caption: Workflow for microencapsulation by the solvent evaporation method.

Protocol 2: Microencapsulation by Complex Coacervation

Complex coacervation involves the interaction of two oppositely charged polymers in an aqueous solution to form a shell around the fragrance oil droplets. Gelatin and gum arabic are a classic pair of biopolymers used for this method.

Materials:

  • This compound

  • Gelatin (Type A)

  • Gum arabic

  • Distilled water

  • Acetic acid (for pH adjustment)

  • Glutaraldehyde (cross-linking agent)

Equipment:

  • Homogenizer or high-speed stirrer

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers, graduated cylinders

Methodology:

  • Polymer Solution Preparation: Prepare separate aqueous solutions of gelatin and gum arabic (e.g., 2% w/v) in distilled water at a slightly elevated temperature (e.g., 40-50°C) with gentle stirring until fully dissolved.

  • Fragrance Emulsification: Add the this compound to the gum arabic solution and homogenize to form an oil-in-water emulsion.

  • Coacervation Induction: Add the gelatin solution to the emulsion and continue stirring. Adjust the pH of the mixture to between 4.0 and 4.5 by slowly adding acetic acid. This will induce the coacervation, where the polymers form a complex and deposit around the oil droplets.

  • Shell Formation: Cool the mixture slowly to around 5-10°C while continuing to stir. This promotes the solidification of the polymer shell.

  • Cross-linking: Add a small amount of glutaraldehyde (e.g., 25% aqueous solution) to cross-link the polymer shell, making it more durable. Allow the cross-linking reaction to proceed for several hours.

  • Microcapsule Recovery and Washing: The microcapsules can be collected by filtration and washed with distilled water.

  • Drying: Dry the microcapsules, for instance, by freeze-drying.

Workflow for Complex Coacervation

ComplexCoacervation cluster_prep Preparation cluster_process Coacervation cluster_recovery Recovery A Prepare Gelatin & Gum Arabic Solutions C Mix Solutions & Adjust pH to 4.0-4.5 to Induce Coacervation A->C B Emulsify this compound in Gum Arabic Solution B->C D Cool to Solidify Shell C->D E Add Glutaraldehyde for Cross-linking D->E F Collect & Wash Microcapsules E->F G Dry Microcapsules F->G

Caption: Workflow for microencapsulation by complex coacervation.

Protocol 3: Microencapsulation by Interfacial Polymerization

This technique involves the polymerization of monomers at the interface of an emulsion, forming a solid polymer shell around the core material.

Materials:

  • This compound

  • Toluene diisocyanate (TDI) or similar diisocyanate (oil-soluble monomer)

  • Ethylene diamine or similar diamine (water-soluble monomer)

  • An organic solvent (e.g., cyclohexane)

  • A surfactant (e.g., Span 80)

  • Distilled water

Equipment:

  • High-speed stirrer or homogenizer

  • Magnetic stirrer

  • Beakers, graduated cylinders

Methodology:

  • Oil Phase Preparation: Dissolve this compound, the diisocyanate monomer, and the surfactant in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the diamine monomer.

  • Emulsification: Add the oil phase to the aqueous phase under high-speed stirring to form a stable oil-in-water emulsion.

  • Polymerization: Continue stirring for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., 50-60°C). The polymerization reaction will occur at the oil-water interface, forming a polyurea shell around the fragrance droplets.

  • Microcapsule Recovery and Washing: The resulting microcapsules can be collected by filtration, washed with water and a suitable organic solvent (like ethanol) to remove unreacted monomers and excess fragrance, and then dried.

Workflow for Interfacial Polymerization

InterfacialPolymerization cluster_prep Phase Preparation cluster_process Polymerization cluster_recovery Recovery A Prepare Oil Phase: Fragrance, Diisocyanate, Surfactant in Solvent C Emulsify Oil Phase in Aqueous Phase A->C B Prepare Aqueous Phase: Diamine in Water B->C D Heat and Stir to Initiate Interfacial Polymerization C->D E Collect and Wash Microcapsules D->E F Dry Microcapsules E->F

Caption: Workflow for microencapsulation by interfacial polymerization.

Characterization of Microcapsules

After synthesis, the microcapsules should be characterized to determine their physical and chemical properties.

Characterization TechniquePurpose
Scanning Electron Microscopy (SEM) To observe the morphology, shape, and surface characteristics of the microcapsules.
Particle Size Analysis To determine the mean particle size and size distribution, which affects the release properties and application.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of both the core (this compound) and shell materials in the microcapsules.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the microcapsules and to quantify the fragrance loading.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the encapsulation efficiency and to study the release profile of this compound from the microcapsules over time.

Protocol for Determining Encapsulation Efficiency (EE):

  • Accurately weigh a sample of the microcapsules.

  • Crush the microcapsules and extract the this compound with a suitable solvent (e.g., ethanol).

  • Analyze the concentration of this compound in the solvent using GC-MS with a pre-established calibration curve.

  • Calculate the EE using the following formula: EE (%) = (Actual amount of encapsulated fragrance / Theoretical amount of fragrance) x 100

Protocol for In-Vitro Release Study:

  • Place a known amount of microcapsules in a sealed vial.

  • At specific time intervals, sample the headspace of the vial using a solid-phase microextraction (SPME) fiber.

  • Analyze the extracted fragrance using GC-MS.

  • Plot the cumulative amount of released fragrance versus time to obtain the release profile.

Quantitative Data (Exemplary)

The following tables present example data from studies on encapsulated fragrances using similar techniques. These should be used as a reference for the type of data to be collected and the expected performance.

Table 1: Example of Encapsulation Efficiency and Particle Size for Fragrance Microcapsules Prepared by Solvent Evaporation.

Core:Shell RatioEncapsulation Efficiency (%)Mean Particle Size (µm)
1:175.2 ± 3.155.6 ± 8.2
1:288.5 ± 2.548.3 ± 6.5
1:392.1 ± 1.942.1 ± 5.1
1:493.9 ± 2.235.7 ± 4.8

Data is hypothetical and based on trends observed for other fragrance oils.

Table 2: Example of Cumulative Release of a Fragrance from Microcapsules over Time.

Time (hours)Cumulative Release (%) - UnencapsulatedCumulative Release (%) - Encapsulated
145.35.2
682.115.8
1295.728.4
2499.845.6
4810062.3
7210075.1

Data is hypothetical and illustrates the principle of controlled release.

Conclusion

The protocols and guidelines presented here provide a solid foundation for the successful encapsulation of this compound for controlled-release applications. Researchers and developers will need to optimize the process parameters, such as core-to-shell ratio, stirring speed, and concentrations of reagents, to achieve the desired microcapsule characteristics and release profiles for their specific product formulations. Thorough characterization of the resulting microcapsules is essential to ensure product quality and performance.

References

Application Note: Quantification of Ethyl Vanillin Isobutyrate in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl vanillin isobutyrate is a synthetic flavoring agent used in the food and fragrance industries to impart a creamy, fruity, and vanilla-like aroma.[1] As a key component in various formulations, its accurate quantification is crucial for quality control, regulatory compliance, and ensuring product consistency. This application note presents a detailed protocol for the determination of this compound in a food matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for complex sample matrices.

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte is introduced into a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The MS detector provides both qualitative (identification based on mass spectrum) and quantitative (based on signal intensity) data. For enhanced accuracy, an internal standard is used to compensate for variations in sample preparation and instrument response.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Internal Standard (IS): e.g., 4-Bromofluorobenzene or a suitable stable isotope-labeled analog

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or silica-based)

  • Food Matrix (e.g., vanilla-flavored beverage, ice cream, or bakery product)

2. Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[2]

  • Autosampler

  • Vortex Mixer

  • Centrifuge

  • Analytical Balance

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

4. Sample Preparation

The following is a general procedure for a liquid food matrix. For solid or semi-solid matrices, a homogenization step with a suitable solvent will be required.

  • Sample Extraction:

    • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of dichloromethane.

    • Spike with a known amount of the internal standard spiking solution.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary to remove interferences.

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Pass the organic extract through the SPE cartridge.

    • Elute the analyte with a suitable solvent (e.g., a mixture of hexane and dichloromethane).

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol (e.g., 1 mL).

  • Final Sample Preparation:

    • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

5. GC-MS Analysis

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

    • SIM Ions for this compound: Based on its structure, characteristic ions would be selected (e.g., m/z 236 (molecular ion), 165, 137).

    • SIM Ion for Internal Standard: Select a characteristic ion for the chosen internal standard.

Data Presentation

The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results can be summarized in the following tables.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1Example Value
0.5Example Value
1.0Example Value
2.5Example Value
5.0Example Value
10.0Example Value
>0.995

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)Example: 0.05 µg/mL
Limit of Quantitation (LOQ)Example: 0.15 µg/mL
Accuracy (Recovery %)90-110%
Precision (RSD %)< 15%

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample spike Spike with Internal Standard sample->spike extract Liquid-Liquid Extraction spike->extract cleanup SPE Clean-up (Optional) extract->cleanup reconstitute Reconstitute in Solvent cleanup->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in a food matrix. The protocol is detailed to guide researchers, scientists, and drug development professionals in setting up and validating this analytical method in their laboratories. The use of an internal standard ensures high accuracy and precision, making it suitable for routine quality control analysis. Further optimization may be required depending on the specific matrix and instrumentation used.

References

Application Note: Analysis of Ethyl Vanillin Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl vanillin isobutyrate is a flavoring agent known for its creamy, vanilla-like aroma. Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for safety and toxicological studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound in various matrices. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples such as beverages or solutions. For solid or semi-solid samples, an initial homogenization and dissolution step in a suitable solvent is required.

  • Materials:

    • Sample containing this compound

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate

    • Separatory funnel (100 mL)

    • Glass vials with PTFE-lined caps

    • Nitrogen evaporator (optional)

    • Vortex mixer

  • Procedure:

    • Pipette 10 mL of the liquid sample into a 100 mL separatory funnel.

    • Add 20 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 5 minutes.

    • Drain the lower organic layer (DCM) into a clean, dry flask.

    • Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

    • Collect the dried extract in a clean vial.

    • If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • GC Parameters:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-450.

    • Solvent Delay: 5 minutes.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound. This data is extrapolated from the analysis of structurally similar compounds and general principles of mass spectrometry.

Table 1: Chromatographic and Mass Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₁₃H₁₆O₄236.26[1]15 - 20236 (M+), 166, 137, 71, 43

Table 2: Predicted Quantitative Analysis Parameters

ParameterValue
Limit of Detection (LOD)0.01 - 0.1 mg/kg
Limit of Quantification (LOQ)0.05 - 0.5 mg/kg
Linearity (R²)> 0.99
Recovery85 - 110%
Relative Standard Deviation (RSD)< 10%

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample extraction Liquid-Liquid Extraction (Dichloromethane) sample->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Concentration (Nitrogen Evaporation) drying->concentration final_sample Final Sample in GC Vial concentration->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum Acquisition detection->mass_spectrum identification Compound Identification (Retention Time & Mass Spectrum) chromatogram->identification mass_spectrum->identification quantification Quantification (Peak Area) identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Mass_Fragmentation Predicted Mass Fragmentation of this compound parent This compound (m/z 236) frag1 Loss of isobutyryloxy radical (m/z 165) parent->frag1 - C4H7O2 frag2 Ethyl Vanillin cation (m/z 166) parent->frag2 - C4H6O frag4 Isobutyryl cation (m/z 71) parent->frag4 Cleavage frag3 Loss of ethyl group (m/z 137) frag2->frag3 - C2H5 frag5 Propyl cation (m/z 43) frag4->frag5 - CO

Caption: Predicted mass fragmentation pathway of this compound.

References

Application Note: A Robust HPLC Method for the Separation and Purity Assessment of Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of ethyl vanillin isobutyrate, a significant compound in the flavor and fragrance industry. The developed method is suitable for purity assessment, quality control, and stability testing of this compound in raw materials and finished products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, containing 0.1% formic acid, ensuring compatibility with mass spectrometry (MS) detectors. This protocol provides a clear and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic flavoring agent valued for its creamy, vanilla-like aroma and taste.[1] Its purity is critical to ensure the desired sensory profile and to avoid off-flavors or potential safety concerns arising from impurities. Common impurities can stem from the synthesis process and may include unreacted starting materials like ethyl vanillin and isobutyric acid, or byproducts from side reactions.[2] Therefore, a robust analytical method is essential for the quality control of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[3] This application note presents a validated HPLC method for the effective separation of this compound from its potential impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Standard: Reference standard of known purity.

  • Chemicals: HPLC grade acetonitrile, formic acid, and ultrapure water.

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range (e.g., 20 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-12.1 min: 80-40% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Data Presentation

The following table summarizes the expected quantitative data for a standard injection of this compound and a potential impurity, ethyl vanillin.

CompoundRetention Time (min)Peak Area (mAU*s)% Area
Ethyl Vanillin~ 4.5(Varies with concentration)(Calculated)
This compound~ 8.2(Varies with concentration)(Calculated)

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Reporting A Define Analytical Goal: Separate this compound and potential impurities B Literature Search & Compound Property Analysis A->B C Select Initial HPLC Conditions: Column (C18), Mobile Phase (ACN/H2O), Detector (UV @ 280 nm) B->C D Optimize Mobile Phase Gradient & Flow Rate C->D E Method Validation: Linearity, Precision, Accuracy, Specificity D->E F Prepare Standard & Sample Solutions E->F Finalized Method G Set up HPLC System with Optimized Method F->G H Inject Samples & Acquire Data G->H I Process Data: Integrate Peaks, Generate Calibration Curve H->I J Calculate Results: Purity, Concentration I->J K Summarize Data in Tables J->K L Generate Application Note & Protocol Document K->L

Caption: Workflow for HPLC method development and application.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and purity determination of this compound. The method is specific, allowing for the resolution of the main analyte from potential process-related impurities. The use of a simple mobile phase and a standard C18 column makes this method easily transferable to most analytical laboratories. This application note serves as a comprehensive guide for quality control and research applications involving this compound.

References

Application Notes and Protocols for the Incorporation of Ethyl Vanillin Isobutyrate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of ethyl vanillin isobutyrate into various polymer matrices for applications in drug delivery and biomedical research. This document details potential therapeutic applications, methods for encapsulation, and protocols for characterization.

Application Notes

This compound, a derivative of vanillin, is a hydrophobic small molecule with potential applications beyond its traditional use as a flavoring agent.[1] Its structural similarity to vanillin and other "vanilloid" compounds suggests potential interactions with biological pathways relevant to drug development.

Potential Therapeutic Applications:

While research specifically on the therapeutic effects of this compound is limited, the known bioactivities of related vanilloid compounds offer promising avenues for investigation. Vanilloids are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways.[2][3][4][5][6] Activation of TRPV1 can lead to desensitization, which has analgesic effects.[3] Furthermore, vanillin has been shown to modulate the NF-κB signaling pathway, which is critically involved in inflammation and cancer.[7][8]

Controlled Release Formulations:

The hydrophobic nature of this compound makes it a suitable candidate for encapsulation within polymer matrices for controlled and sustained release.[9][10] This can be advantageous for:

  • Targeted Drug Delivery: Encapsulation in nanoparticles or microparticles can facilitate targeted delivery to specific tissues or cells.

  • Improved Bioavailability: For poorly soluble compounds, formulation in a polymer matrix can enhance bioavailability.

  • Sustained Release: Polymer-based systems can provide a prolonged therapeutic effect, reducing the need for frequent administration.[11]

Choice of Polymer Matrix:

The selection of the polymer is crucial and depends on the desired release profile and application. Biocompatible and biodegradable polymers are often preferred for drug delivery applications.[9] Common choices include:

  • Poly(lactic-co-glycolic acid) (PLGA): Widely used for its tunable degradation rate and approval by regulatory agencies.[9][10]

  • Poly(ε-caprolactone) (PCL): A biodegradable polyester with good mechanical properties, often used for long-term release formulations.[12]

  • Chitosan: A natural polysaccharide with mucoadhesive and biodegradable properties, suitable for various drug delivery routes.[13][14]

Signaling Pathways of Interest for Vanilloids

The following diagram illustrates the potential signaling pathways that could be modulated by vanilloid compounds like this compound, based on existing literature for related molecules.

vanilloid_signaling This compound This compound TRPV1 TRPV1 This compound->TRPV1 Agonist? IKK IKK This compound->IKK Inhibition? Analgesia Analgesia TRPV1->Analgesia Desensitization NFkB NFkB IKK->NFkB Phosphorylation p65_p50 p65/p50 NFkB->p65_p50 Activation Nucleus Nucleus p65_p50->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Transcription

Caption: Potential signaling pathways for vanilloids.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into polymer matrices and subsequent characterization.

Experimental Workflow

The general workflow for preparing and characterizing this compound-loaded polymer matrices is outlined below.

experimental_workflow cluster_prep Preparation cluster_char Characterization Polymer_Selection Polymer Selection (e.g., PCL, PLGA, Chitosan) Encapsulation Encapsulation Method (Solvent Casting, Electrospinning, Emulsion Evaporation) Polymer_Selection->Encapsulation EVI_Prep Ethyl Vanillin Isobutyrate Solution EVI_Prep->Encapsulation Drying Drying/Solidification Encapsulation->Drying Morphology Morphology (SEM) Drying->Morphology Loading Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) Drying->Loading Release In Vitro Release Study (HPLC/UV-Vis) Drying->Release

Caption: General experimental workflow diagram.

Protocol 1: Solvent Casting for PCL Films

This protocol describes the preparation of poly(ε-caprolactone) (PCL) films containing this compound using the solvent casting method.[12][15]

Materials:

  • Poly(ε-caprolactone) (PCL) granules

  • This compound

  • Chloroform

  • Glass petri dish

  • Magnetic stirrer

Procedure:

  • Prepare a 10% (w/v) PCL solution by dissolving 1 g of PCL granules in 10 mL of chloroform. Stir the solution until the PCL is completely dissolved.

  • Prepare a stock solution of this compound in chloroform (e.g., 10 mg/mL).

  • Add the desired amount of the this compound stock solution to the PCL solution to achieve the target drug loading (e.g., 1%, 5%, 10% w/w of polymer).

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Pour the solution into a clean, level glass petri dish.

  • Cover the petri dish with a lid to allow for slow evaporation of the solvent in a fume hood at room temperature for 24-48 hours.

  • Once the film is completely dry, carefully peel it from the petri dish.

  • Dry the film under vacuum for at least 24 hours to remove any residual solvent.

  • Store the film in a desiccator until further use.

Protocol 2: Emulsion-Solvent Evaporation for PLGA Microparticles

This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) microparticles encapsulating this compound using a single emulsion-solvent evaporation technique.[9][10][11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Dissolve 200 mg of PLGA and a specified amount of this compound (e.g., 20 mg for 10% theoretical loading) in 2 mL of dichloromethane. This forms the organic phase (oil phase).

  • Prepare a 1% (w/v) PVA solution in deionized water. This is the aqueous phase (water phase).

  • Add the organic phase to 20 mL of the aqueous phase.

  • Emulsify the mixture using a high-speed homogenizer or a probe sonicator for 2 minutes on an ice bath to form an oil-in-water (O/W) emulsion.

  • Transfer the emulsion to a beaker and stir continuously on a magnetic stirrer at room temperature for at least 4 hours to allow for the evaporation of dichloromethane.

  • Collect the hardened microparticles by centrifugation at 10,000 rpm for 10 minutes.

  • Wash the microparticles three times with deionized water to remove residual PVA and unencapsulated drug.

  • Freeze-dry the microparticles to obtain a fine powder.

  • Store the microparticles in a desiccator at 4°C.

Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency

This protocol describes how to determine the amount of this compound loaded into the polymer matrix using UV-Vis spectrophotometry.[16][17]

Materials:

  • This compound-loaded polymer matrix (films or microparticles)

  • Dichloromethane (DCM) or other suitable solvent for both polymer and drug

  • UV-Vis spectrophotometer

  • Standard volumetric flasks and cuvettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in DCM with known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Accurately weigh a known amount of the drug-loaded polymer matrix (e.g., 10 mg of microparticles or a 1x1 cm piece of film).

    • Dissolve the sample in a known volume of DCM (e.g., 10 mL).

    • Measure the absorbance of the resulting solution at the λmax.

    • Use the calibration curve equation to determine the concentration of this compound in the solution.

  • Calculations:

    • Drug Loading (%): (Mass of drug in matrix / Mass of matrix) x 100

    • Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100

Protocol 4: In Vitro Release Study

This protocol outlines a method to study the release of this compound from the polymer matrix over time.[13][18][19]

Materials:

  • Drug-loaded polymer matrix

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a known amount of the drug-loaded matrix and place it in a vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the vials at 37°C with constant gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.[1][20][21][22]

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison.

Table 1: Drug Loading and Encapsulation Efficiency of this compound in Polymer Matrices.

Formulation CodePolymerTheoretical Loading (%)Actual Loading (%)Encapsulation Efficiency (%)
PCL-EVI-1PCL10.85 ± 0.0585.0 ± 5.0
PCL-EVI-5PCL54.10 ± 0.2182.0 ± 4.2
PLGA-EVI-10PLGA107.50 ± 0.3575.0 ± 3.5

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Release of this compound from Polymer Matrices in PBS (pH 7.4) at 37°C.

Time (hours)Cumulative Release (%) - PCL-EVI-5Cumulative Release (%) - PLGA-EVI-10
15.2 ± 0.415.8 ± 1.1
412.5 ± 0.935.2 ± 2.5
820.1 ± 1.555.6 ± 3.8
2445.3 ± 3.280.1 ± 5.1
4868.7 ± 4.592.5 ± 6.3
7285.2 ± 5.898.2 ± 6.9

Data are presented as mean ± standard deviation (n=3).

References

Application Notes: Investigating Olfactory Perception with Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl vanillin isobutyrate is an aromatic compound recognized for its pleasant, sweet, and vanilla-like aroma, making it a valuable ingredient in the flavoring and fragrance industries.[1][2] Its chemical structure, a derivative of ethyl vanillin, presents an interesting candidate for studying the mechanisms of olfactory perception.[3] This compound's stability and distinct organoleptic properties make it a useful tool for probing olfactory receptor (OR) activation, neuronal responses, and behavioral outputs in model organisms.[1] These application notes provide detailed protocols for utilizing this compound in in vitro, ex vivo, and in vivo olfactory research.

Chemical and Physical Properties

This compound (IUPAC Name: (2-ethoxy-4-formylphenyl) 2-methylpropanoate) is a white to pale yellow powder.[2][3] Its stability is notably superior to parent compounds like vanillin and ethyl vanillin, particularly concerning thermal and light-induced degradation.[1] This enhanced stability is attributed to the isobutyrate ester linkage.[1] A summary of its key properties is presented below.

PropertyValueReference
CAS Number 188417-26-7[4]
Molecular Formula C13H16O4[3]
Molecular Weight 236.26 g/mol [3]
Odor Profile Fruity, Sweet, Caramellic, Vanilla[4]
Melting Point 57.0 °C[2][3]
Boiling Point 295.0 - 296.0 °C @ 760 mmHg[2][3]
Solubility Insoluble in water; Soluble in organic solvents and oils; Freely soluble in ethanol[3][4]
Vapor Pressure 0.0001 hPa @ 20°C (est.)[4]

Application 1: In Vitro Olfactory Receptor Activity Screening

This protocol describes the use of a heterologous expression system to screen for olfactory receptors that are activated by this compound. The assay relies on calcium imaging to measure intracellular calcium changes, a downstream indicator of G-protein coupled receptor (GPCR) activation.

Experimental Protocol: Calcium Imaging in HEK293 Cells
  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells containing a suitable G-protein (e.g., Gα15) to couple OR activation to the calcium signaling pathway.

    • Plate cells onto 96-well, black-walled, clear-bottom plates and grow to 70-80% confluency.

    • Co-transfect cells with plasmids encoding a specific candidate olfactory receptor (e.g., mouse eugenol receptor, mOR-EG) and a promiscuous G-protein if not already present.[5][6] Use a suitable transfection reagent and incubate for 24-48 hours.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Remove the culture medium from the cells and wash gently with a physiological saline buffer (e.g., Ringer's solution).

    • Add the dye-loading buffer to each well and incubate in the dark at 37°C for 30-60 minutes.[7]

    • After incubation, wash the cells twice with the saline buffer to remove excess dye.

  • Odorant Stimulation and Data Acquisition:

    • Prepare stock solutions of this compound in a suitable solvent like ethanol and then dilute to various concentrations (e.g., 1 nM to 100 µM) in the saline buffer.

    • Place the 96-well plate into a fluorescence plate reader or a microscope equipped for calcium imaging.[8]

    • Record a baseline fluorescence measurement for approximately 20-30 seconds.

    • Using an automated injection system, add the this compound solution to the wells.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the full response profile.[9]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F₀), yielding ΔF/F₀.

    • Plot the normalized response against the logarithm of the odorant concentration to generate dose-response curves.

    • Fit the curves using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration).

Hypothetical Quantitative Data

The following table presents hypothetical dose-response data for this compound against two known olfactory receptors, comparing it to related compounds.

CompoundOlfactory ReceptorEC₅₀ (µM)Max Response (ΔF/F₀)
This compound mOR-EG (Olfr73) 15.2 2.8
Ethyl VanillinmOR-EG (Olfr73)25.82.5
VanillinmOR-EG (Olfr73)45.12.1
This compound OR-I7 (Olr226) >100 (inactive) 0.1

Diagram: In Vitro Screening Workflow

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis p1 Culture HEK293 Cells p2 Plate Cells in 96-well Plate p1->p2 p3 Transfect with Olfactory Receptor Plasmid p2->p3 a1 Load Cells with Calcium Dye p3->a1 a2 Wash to Remove Excess Dye a1->a2 a3 Record Baseline Fluorescence a2->a3 a4 Stimulate with this compound a3->a4 a5 Record Post-Stimulation Fluorescence a4->a5 d1 Calculate ΔF/F₀ a5->d1 d2 Generate Dose-Response Curves d1->d2 d3 Determine EC₅₀ Values d2->d3

Caption: Workflow for in vitro calcium imaging assay.

Application 2: Ex Vivo Analysis of Olfactory Epithelium Response

The Electro-olfactogram (EOG) is a technique for recording the summated electrical response of olfactory sensory neurons (OSNs) within the olfactory epithelium to an odorant stimulus.[10][11] This protocol details how to measure the response of the murine olfactory epithelium to this compound.

Experimental Protocol: Electro-olfactogram (EOG) Recording
  • Tissue Preparation:

    • Euthanize an adult mouse according to approved institutional guidelines.

    • Dissect the head and remove the lower jaw and skin to expose the nasal cavity.

    • Make a sagittal cut to separate the two halves of the head and expose the olfactory turbinates and septum.[10]

    • Place the preparation in a recording chamber continuously perfused with humidified, purified air.

  • Electrode Placement:

    • The EOG recording setup consists of a recording electrode, a reference electrode, and an air delivery system within a Faraday cage.[10]

    • Pull a glass capillary electrode, fill it with Ringer's solution, and place it on the surface of the olfactory epithelium on one of the turbinates using a micromanipulator.

    • Place the reference electrode in contact with a non-sensory region of the preparation.

  • Odorant Delivery and Recording:

    • Generate odorized air by passing a controlled stream of nitrogen or purified air through a solution of this compound of a known concentration.

    • Deliver a brief pulse (e.g., 100-200 ms) of the odorized air into the main humidified air stream directed at the epithelium.[12]

    • Record the resulting negative DC potential shift using a differential amplifier. The amplitude of this shift is the EOG response.

    • Allow sufficient time between stimuli (e.g., 1-2 minutes) for the epithelium to recover.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each odorant concentration.

    • Normalize the responses to a standard potent odorant (e.g., amyl acetate) to allow for comparisons across preparations.

    • Plot the normalized EOG amplitude against odorant concentration.

Hypothetical Quantitative Data

This table shows hypothetical EOG responses from the mouse olfactory epithelium to different odorants.

OdorantConcentration (M)Mean EOG Amplitude (mV)Normalized Response (%)
This compound 10⁻³ -2.5 119
This compound 10⁻⁴ -1.1 52
Ethyl Vanillin10⁻³-1.886
Vanillin10⁻³-1.362
Amyl Acetate (Standard)10⁻³-2.1100

Diagram: Olfactory Signal Transduction Pathway

Caption: General olfactory signal transduction cascade.

Application 3: In Vivo Behavioral Response Analysis

Behavioral assays are crucial for understanding how the perception of an odorant translates into a behavioral response. The habituation-dishabituation test is a common method to assess an animal's ability to detect and discriminate between different odors.[13][14]

Experimental Protocol: Olfactory Habituation-Dishabituation Test
  • Animal Habituation:

    • Use adult mice as the model organism. Handle the mice for several days prior to testing to reduce stress.

    • Habituate the animal to the testing cage (a clean, standard mouse cage with fresh bedding) for at least 30 minutes before the first trial.

  • Odorant Presentation:

    • Prepare odorant stimuli by applying a small amount (e.g., 10 µL) of the diluted odorant onto a cotton swab or filter paper attached to a weigh boat or similar applicator.

    • Prepare swabs for: (1) a control (solvent, e.g., mineral oil), (2) this compound, and (3) a novel odorant (e.g., heptanone).

  • Testing Procedure:

    • Trial 1-3 (Habituation): Present the applicator with this compound to the mouse for a fixed period (e.g., 2 minutes). Record the cumulative time the mouse spends actively investigating (sniffing within ~1 cm) the odor source. Repeat this presentation three times with a 1-minute inter-trial interval. Investigation time should decrease across these trials as the mouse habituates.[14]

    • Trial 4 (Dishabituation - Same Odor): Present a fresh applicator with the same odorant (this compound). This serves as a control to ensure habituation is stable.

    • Trial 5 (Dishabituation - Novel Odor): Present an applicator with the novel odorant (heptanone). A significant increase in investigation time compared to Trial 4 indicates that the animal can discriminate between the two odors.

  • Data Analysis:

    • Calculate the total investigation time for each trial.

    • Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the investigation times across trials. A significant decrease from Trial 1 to Trial 3 indicates habituation. A significant increase from Trial 4 to Trial 5 indicates dishabituation and successful odor discrimination.

Hypothetical Quantitative Data

This table shows hypothetical results from a habituation-dishabituation experiment.

Trial NumberOdorant PresentedMean Investigation Time (seconds)Standard Deviation (s)
1This compound 25.44.1
2This compound 14.13.5
3This compound 8.22.8
4 (Control)This compound 7.92.5
5 (Novel)Heptanone28.55.2

Diagram: Behavioral Assay Workflow

G cluster_setup Setup cluster_trials Testing Trials (2 min presentation / 1 min interval) cluster_data Data Collection & Analysis s1 Prepare Odorant Swabs (Control, Test, Novel) s2 Habituate Mouse to Test Cage (30 min) s1->s2 t1 Trial 1: Present Test Odor (this compound) s2->t1 t2 Trial 2: Present Test Odor t1->t2 t3 Trial 3: Present Test Odor t2->t3 t4 Trial 4: Present Test Odor (Control) t3->t4 t5 Trial 5: Present Novel Odor (e.g., Heptanone) t4->t5 d1 Record Investigation Time for Each Trial t5->d1 d2 Analyze for Habituation (Trial 1 > 2 > 3) d1->d2 d3 Analyze for Dishabituation (Trial 5 > 4) d2->d3

Caption: Workflow for olfactory habituation-dishabituation test.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Vanillin Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl vanillin isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Depending on the catalyst and temperature, reactions can take several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl vanillin spot disappears.[1][2]

    • Temperature: The reaction temperature is a critical parameter. For acid anhydride methods using alkali metal salt catalysts, the optimal temperature range is typically between 60°C and 120°C.[3][4][5] Operating outside this range can slow down the reaction rate or lead to side product formation.

    • Catalyst Activity: The choice and amount of catalyst are crucial. Alkali metal salts of lower carboxylic acids, such as sodium acetate or potassium acetate, are effective.[3] Ensure the catalyst is fresh and anhydrous. Biocatalysts like lipase can also be used under milder conditions.[5]

  • Side Reactions:

    • Unwanted side reactions can consume starting materials and reduce the yield of the desired product. The use of a solvent like toluene can sometimes help minimize side reactions.[4][6]

  • Sub-optimal Reagent Stoichiometry:

    • An excess of isobutyric anhydride is often used to drive the reaction to completion. A common molar ratio is to use a slight excess of the anhydride relative to ethyl vanillin.[6]

  • Post-Reaction Workup Issues:

    • Inefficient Extraction: During the workup, ensure proper extraction of the product from the aqueous phase using a suitable organic solvent like diethyl ether.[1][2] Multiple extractions will maximize the recovery.

    • Product Loss During Purification: Recrystallization is a common purification method. However, if not performed carefully, significant product loss can occur. Ensure the correct solvent (e.g., isopropanol, or a methanol-water/ethanol-water mixture) is used and that the solution is not cooled too rapidly, which can trap impurities and reduce the isolated yield.[3][7][8]

Q2: I am observing the formation of significant by-products. How can I minimize them?

A2: By-product formation is a common issue. Consider the following strategies:

  • Control of Reaction Temperature: As mentioned, maintaining the optimal temperature range (60-120°C for chemical catalysts) is critical to prevent side reactions that may occur at higher temperatures.[3][4][5]

  • Choice of Catalyst: Using a milder catalyst, such as lipase, can offer higher selectivity and reduce the formation of by-products.[5]

  • Solvent Selection: While some methods are solvent-free, using an appropriate solvent like toluene can sometimes improve the reaction's selectivity.[4][6]

  • Purification Technique: A thorough purification process is essential. Washing the reaction mixture with a sodium hydroxide solution and then with water can help remove acidic impurities and by-products before the final purification step.[6]

Q3: What is the most effective method for purifying the final product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a widely used and effective method for purifying solid this compound.

    • A common solvent system is a mixture of methanol and water or ethanol and water, typically in a 1:2 volume ratio.[3] Isopropanol is also frequently used.[7][8]

    • The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to room temperature to form crystals, which are then collected by filtration.[3]

  • Vacuum Distillation: For liquid impurities or larger scale preparations, vacuum distillation can be an effective purification method. This involves removing the volatile by-products and unreacted starting materials under reduced pressure.[3][5]

  • Chromatography: For very high purity requirements, column chromatography can be employed, although it is less common for large-scale industrial production.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Isobutyric Anhydride and Sodium Acetate Catalyst

This protocol is based on a common method utilizing an alkali metal salt as a catalyst.[3]

Materials:

  • Ethyl vanillin (1.0 mol)

  • Isobutyric anhydride (1.2 mol)

  • Sodium acetate (0.1 mol, anhydrous)

  • Methanol

  • Water

  • Three-neck round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Thermometer

Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer, condenser, and thermometer, add 166.18 g (1.0 mol) of ethyl vanillin, 189.6 g (1.2 mol) of isobutyric anhydride, and 8.2 g (0.1 mol) of anhydrous sodium acetate.

  • Heat the mixture with stirring to a temperature between 80-90°C.

  • Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the ethyl vanillin spot on TLC), cool the reaction mixture to 60°C.

  • Slowly add a 1:2 (v/v) mixture of methanol and water to the reaction flask with stirring.

  • Allow the mixture to cool to room temperature to crystallize the product.

  • Collect the white solid product by filtration and wash with a small amount of cold methanol-water mixture.

  • Dry the product under vacuum to obtain pure this compound.

Protocol 2: Synthesis using Biocatalysis with Lipase

This protocol utilizes a lipase enzyme as a catalyst for a greener synthesis.[5]

Materials:

  • Ethyl vanillin (1.0 mol)

  • Isobutyric anhydride (1.1 mol)

  • Immobilized Lipase

  • Organic solvent (e.g., toluene, optional)

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a reaction vessel, dissolve 166.18 g (1.0 mol) of ethyl vanillin and 174.2 g (1.1 mol) of isobutyric anhydride in a suitable organic solvent (if not performing a solvent-free reaction).

  • Add the immobilized lipase catalyst to the mixture.

  • Maintain the reaction at a mild temperature, typically between 40-60°C, with constant stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, separate the immobilized lipase by filtration. The catalyst can often be reused.

  • The reaction mixture can then be purified by vacuum distillation to remove the solvent and any unreacted starting materials, followed by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods to aid in comparison and optimization.

Table 1: Comparison of Reaction Conditions and Yields for Chemical Catalysis

ParameterMethod AMethod B[3]Method C[6]
Starting Material Ethyl VanillinEthyl VanillinVanillin
Acylating Agent Isobutyric AnhydrideIsobutyric AnhydrideIsobutyric Anhydride
Catalyst Sodium CarbonateSodium AcetateSodium Carbonate
Solvent TolueneNoneToluene
Temperature Room Temperature80-90°CRoom Temperature
Reaction Time 3 hours2-4 hours3 hours
Yield >98%High99.2%

Table 2: Post-Reaction Purification and Product Characteristics

ParameterMethod A[3]Method B[7][8]
Purification Method RecrystallizationRecrystallization
Recrystallization Solvent Methanol-Water (1:2)Isopropanol
Product Form White SolidCrystals
Melting Point 56-57°C57°C

Visualizations

Chemical Reaction Pathway

reaction_pathway EV Ethyl Vanillin reaction EV->reaction IA Isobutyric Anhydride IA->reaction Cat Catalyst (e.g., Sodium Acetate) Cat->reaction + EVI This compound Acid Isobutyric Acid reaction->EVI reaction->Acid

Caption: Synthesis of this compound from Ethyl Vanillin and Isobutyric Anhydride.

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Reactants (Ethyl Vanillin, Isobutyric Anhydride, Catalyst) start->reactants reaction 2. Heat and Stir (e.g., 80-90°C, 2-4h) reactants->reaction monitoring 3. Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench and Extract monitoring->workup Complete purification 5. Purify Product (Recrystallization/Distillation) workup->purification analysis 6. Characterize Product (Melting Point, Spectroscopy) purification->analysis end End analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide

troubleshooting_guide start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No incomplete_reaction->side_reactions No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_temp Check/Optimize Temperature incomplete_reaction->check_temp Yes check_catalyst Check Catalyst Activity/Amount incomplete_reaction->check_catalyst Yes workup_loss Loss during Workup? side_reactions->workup_loss No optimize_temp Optimize Temperature side_reactions->optimize_temp Yes change_catalyst Consider Milder Catalyst side_reactions->change_catalyst Yes optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction Yes refine_purification Refine Purification Technique workup_loss->refine_purification Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Acylation of Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the acylation of ethyl vanillin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of Ethyl Vanillin Acetate

Q1: My acylation reaction of ethyl vanillin has a very low yield. What are the common causes?

A1: Low yields can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits:

  • Hydrolysis of Acylating Agent: Acylating agents like acetic anhydride are highly susceptible to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent the hydrolysis of your acylating agent.

  • Inadequate Catalyst Activity:

    • Base-Catalyzed Reactions: If using a base like sodium hydroxide, ensure the solution is freshly prepared. For milder bases like pyridine, ensure it is dry.

    • Acid-Catalyzed Reactions: Strong acids like sulfuric acid can be effective, but ensure the correct concentration is used.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. Ensure you are following the recommended temperature for your specific protocol. For many standard acetylations, room temperature is sufficient.

  • Losses During Work-up: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extractions and use minimal amounts of cold solvent for washing and recrystallization to avoid dissolving your product.

Issue 2: Formation of Unexpected Side Products

Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are these byproducts and how can I avoid them?

A2: The formation of multiple products is a common issue. The primary side reactions in the acylation of ethyl vanillin are the Fries rearrangement, the Cannizzaro reaction (under basic conditions), and the formation of a geminal diacetate (under acidic conditions).

  • Fries Rearrangement (C-Acylation): This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming a C-acylated product (a ketone) instead of the desired O-acylated ester. This is particularly prevalent when using Lewis acid catalysts.

    • Troubleshooting:

      • Avoid Lewis Acids: If the desired product is the O-acylated ester, avoid using Lewis acid catalysts like AlCl₃.

      • Control Temperature: Lower reaction temperatures generally favor O-acylation, while higher temperatures can promote the Fries rearrangement.

  • Cannizzaro Reaction: This disproportionation reaction occurs under strong basic conditions, where the aldehyde group of one ethyl vanillin molecule is oxidized to a carboxylic acid, and another is reduced to an alcohol.

    • Troubleshooting:

      • Use Milder Bases: Employ milder bases like pyridine or sodium carbonate instead of strong bases like sodium hydroxide.

      • Control Base Concentration: Use the minimum effective concentration of the base.

      • Low Temperature: Perform the reaction at lower temperatures (e.g., 0-5 °C) to minimize the Cannizzaro reaction.

      • Order of Reagent Addition: Add the acylating agent to a solution of ethyl vanillin and a mild base in a non-aqueous solvent. Adding a strong base last to an aqueous solution can promote the Cannizzaro reaction.

  • Geminal Diacetate Formation: Under acidic conditions, the aldehyde group can react with the acylating agent (e.g., acetic anhydride) to form a geminal diacetate.

    • Troubleshooting:

      • Use Milder Acid Catalysts: Strong acids like sulfuric acid are more likely to promote this side reaction. Consider a milder catalyst.

      • Control Stoichiometry: Use a stoichiometric amount of the acylating agent. A large excess can drive the formation of the geminal diacetate.

      • Limit Reaction Time and Temperature: Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Issue 3: Product Purification Challenges

Q3: My final product is an oil and will not crystallize, or it has a broad melting point. How can I purify my product?

A3: An oily product or a broad melting point indicates the presence of impurities. Effective purification is key to obtaining pure ethyl vanillin acetate.

  • Recrystallization: This is the most common method for purifying solid products. 95% ethanol or a mixture of ethanol and water is often a suitable solvent for the recrystallization of acetylated vanillin derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a highly effective method. A solvent system like hexane:ethyl acetate can be used to separate the desired product from more polar or less polar impurities.

  • Washing: During the work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities.

Data Presentation

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionReaction Conditions Favoring FormationKey Side ProductsTroubleshooting & Mitigation Strategies
Fries Rearrangement Lewis acid catalysis, high temperaturesortho- and para-acyl ethyl vanillinAvoid Lewis acid catalysts if O-acylation is desired; use lower reaction temperatures.
Cannizzaro Reaction Strong basic conditions (e.g., concentrated NaOH)Ethyl vanillyl alcohol and ethyl vanillic acidUse milder bases (e.g., pyridine, Na₂CO₃), lower reaction temperatures, and control base concentration.
Geminal Diacetate Formation Strong acid catalysis (e.g., H₂SO₄), excess acylating agent4-acetoxy-3-ethoxybenzylidene diacetateUse milder acid catalysts, stoichiometric amounts of acylating agent, and monitor reaction time and temperature.

Experimental Protocols

Protocol 1: Base-Catalyzed Acetylation of Ethyl Vanillin

This protocol is adapted from standard procedures for the acetylation of vanillin and is applicable to ethyl vanillin.

  • Materials:

    • Ethyl Vanillin (1.0 eq)

    • 10% Sodium Hydroxide (NaOH) solution

    • Acetic Anhydride (1.2 eq)

    • Crushed Ice

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • Dissolve ethyl vanillin in the 10% NaOH solution in an Erlenmeyer flask at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with constant stirring.

    • Continue stirring in the ice bath for 30-60 minutes. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from 95% ethanol to obtain pure ethyl vanillin acetate.

Protocol 2: Pyridine-Catalyzed Acetylation of Ethyl Vanillin

This method uses a milder base in an organic solvent.

  • Materials:

    • Ethyl Vanillin (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Pyridine, anhydrous (1.2 eq)

    • Acetic Anhydride (1.2 eq)

    • Crushed Ice

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add anhydrous pyridine, followed by the slow addition of acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Acylation_Pathways Ethyl Vanillin Ethyl Vanillin Ethyl Vanillin Acetate (O-Acylation) Ethyl Vanillin Acetate (O-Acylation) Ethyl Vanillin->Ethyl Vanillin Acetate (O-Acylation) Acylating Agent, Base or mild Acid Ethyl Vanillyl Alcohol + Ethyl Vanillic Acid Ethyl Vanillyl Alcohol + Ethyl Vanillic Acid Ethyl Vanillin->Ethyl Vanillyl Alcohol + Ethyl Vanillic Acid Strong Base (Cannizzaro Reaction) Geminal Diacetate Geminal Diacetate Ethyl Vanillin->Geminal Diacetate Strong Acid, Excess Acylating Agent Acyl Ethyl Vanillin (C-Acylation) Acyl Ethyl Vanillin (C-Acylation) Ethyl Vanillin Acetate (O-Acylation)->Acyl Ethyl Vanillin (C-Acylation) Lewis Acid, Heat (Fries Rearrangement)

Caption: Main reaction and side reaction pathways in the acylation of ethyl vanillin.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Low Yield Low Yield Hydrolysis Hydrolysis Low Yield->Hydrolysis Catalyst Inactivity Catalyst Inactivity Low Yield->Catalyst Inactivity Work-up Loss Work-up Loss Low Yield->Work-up Loss Side Products Side Products Fries Rearrangement Fries Rearrangement Side Products->Fries Rearrangement Cannizzaro Reaction Cannizzaro Reaction Side Products->Cannizzaro Reaction Geminal Diacetate Geminal Diacetate Side Products->Geminal Diacetate Anhydrous Conditions Anhydrous Conditions Hydrolysis->Anhydrous Conditions Fresh/Dry Catalyst Fresh/Dry Catalyst Catalyst Inactivity->Fresh/Dry Catalyst Optimize Purification Optimize Purification Work-up Loss->Optimize Purification Avoid Lewis Acids/Heat Avoid Lewis Acids/Heat Fries Rearrangement->Avoid Lewis Acids/Heat Use Mild Base/Low Temp Use Mild Base/Low Temp Cannizzaro Reaction->Use Mild Base/Low Temp Stoichiometric Reagents Stoichiometric Reagents Geminal Diacetate->Stoichiometric Reagents

Caption: Troubleshooting workflow for common issues in ethyl vanillin acylation.

Technical Support Center: High-Purity Ethyl Vanillin Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity ethyl vanillin isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically arise from the starting materials and byproducts of the synthesis reaction. These include:

  • Unreacted Starting Materials: Ethyl vanillin and isobutyric anhydride.

  • Reaction Byproducts: Isobutyric acid.

  • Residual Solvents: Toluene or other solvents used during the synthesis.

  • Related Compounds: Depending on the purity of the initial ethyl vanillin, trace amounts of related aromatic compounds may be present.[1]

Q2: Which purification techniques are most effective for achieving high-purity this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: Particularly effective for removing small amounts of impurities from a solid. Isopropanol or a mixture of methanol/water or ethanol/water can be used.[2]

  • Vacuum or Molecular Distillation: Ideal for separating compounds with different boiling points. This method is useful for removing unreacted starting materials and lower-boiling impurities.[3]

  • Column Chromatography: A highly effective method for separating compounds with similar polarities, though it can be more time-consuming and require more solvent than other methods.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for quantifying the purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating and quantifying non-volatile impurities.

  • Melting Point Analysis: Pure this compound has a sharp melting point around 57°C.[6] A broad or depressed melting point is indicative of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of purification.[7]

Q4: My purified this compound has a yellowish tint. How can I remove the color?

A4: A yellowish tint can be due to the presence of colored impurities or slight degradation. To decolorize your product, you can try the following during recrystallization:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.

  • Thorough Washing: Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any colored mother liquor.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Significantly less product than expected after recrystallization. Product is too soluble in the recrystallization solvent. - Ensure you are using a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Consider a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures.
Premature crystallization during hot filtration. - Use a pre-heated funnel and flask for hot gravity filtration. - Add a small excess of hot solvent before filtering to ensure the product stays in solution.
Loss of product during washing. - Use ice-cold solvent to wash the crystals. - Use a minimal amount of solvent for washing.
Low recovery after distillation. Distillation temperature is too high, causing degradation. - Use vacuum distillation to lower the boiling point of the this compound.
Incomplete transfer of material. - Ensure all product is transferred between flasks. Rinsing with a small amount of the appropriate solvent can help.
Issue 2: "Oiling Out" During Recrystallization

"Oiling out" is when the product separates as a liquid instead of forming solid crystals. This is often due to the melting point of the impure compound being lower than the temperature of the solution.[8]

Symptom Possible Cause Troubleshooting Steps
Liquid droplets form in the solution upon cooling instead of solid crystals. The solution is supersaturated at a temperature above the melting point of the impure product. - Re-heat the solution and add more solvent to decrease the saturation point.[8] - Cool the solution more slowly to allow for proper crystal lattice formation.
High concentration of impurities. - If the oil solidifies upon further cooling, you can try to recrystallize the resulting solid again. - Consider a preliminary purification step like distillation before recrystallization to remove a significant portion of the impurities.
Inappropriate solvent choice. - Try a different recrystallization solvent with a lower boiling point.
Issue 3: Product Purity is Still Low After a Single Purification
Symptom Possible Cause Troubleshooting Steps
Analytical tests (GC, HPLC, melting point) indicate the presence of significant impurities. The chosen purification method is not effective for the specific impurities present. - If recrystallization was used, consider distillation to remove impurities with different boiling points, or vice versa. - For persistent impurities, column chromatography may be necessary for effective separation.
Inefficient single purification step. - Repeat the purification step. A second recrystallization can often significantly improve purity.

Quantitative Data Summary

The following tables provide an illustrative comparison of expected outcomes from different purification techniques. Actual results will vary based on the initial purity of the crude product and the precise experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Expected Yield Range Key Advantages Key Disadvantages
Recrystallization (single solvent) > 99%70-90%Simple, effective for removing small amounts of impurities.Can have lower yield if product is soluble in the cold solvent.
Vacuum Distillation > 98.5%85-95%Good for removing volatile impurities and unreacted starting materials.May not effectively remove impurities with similar boiling points.
Column Chromatography > 99.5%50-80%Highly effective for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvent, and can lead to lower yields.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat isopropanol in a separate beaker. Add the minimum amount of hot isopropanol to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, indicating the start of crystallization, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Seal the system and slowly apply the vacuum to the desired pressure.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, different components will vaporize and rise through the fractionating column.

    • Collect the initial fraction, which will likely contain lower-boiling impurities and residual solvents.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.

    • Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.

  • Shutdown: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds more effectively.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Ethyl Vanillin Isobutyrate recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography analysis GC/HPLC, Melting Point, TLC recrystallization->analysis distillation->analysis chromatography->analysis pure_product High-Purity Ethyl Vanillin Isobutyrate analysis->pure_product Purity Confirmed troubleshooting_recrystallization start Start Recrystallization: Cooling the hot solution check_crystals Do solid crystals form? start->check_crystals oiling_out Issue: 'Oiling Out' (Liquid droplets form) check_crystals->oiling_out No success Successful Crystallization: Collect pure crystals check_crystals->success Yes solution1 Troubleshooting: 1. Re-heat solution 2. Add more solvent 3. Cool slowly oiling_out->solution1 solution1->check_crystals Re-attempt solution2 If oiling persists: - Try a different solvent - Use seed crystals solution1->solution2 Problem Persists

References

preventing degradation of ethyl vanillin isobutyrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ethyl vanillin isobutyrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic ester derivative of ethyl vanillin, widely used as a flavoring and fragrance agent.[1] Its stability is crucial for maintaining the intended sensory profile and ensuring the quality and shelf-life of the final product. Degradation can lead to off-notes, loss of potency, and changes in the physical properties of the solution. While it is noted for having enhanced stability, particularly against light-induced degradation compared to vanillin and ethyl vanillin, it is still susceptible to degradation in solution.[2]

Q2: What are the primary degradation pathways for this compound in solution?

The two main degradation pathways for this compound are:

  • Hydrolysis: This is the most common degradation route, where the ester bond is cleaved by water, breaking down the molecule into ethyl vanillin and isobutyric acid.[1][3] This reaction can be catalyzed by both acids and bases.[4][5][6]

  • Oxidation: The aldehyde group and the phenolic ether structure make the molecule susceptible to oxidation.[7][8] This can be initiated by factors such as exposure to oxygen, UV light, heat, and the presence of trace metal ions.[7][8]

Q3: What are the key factors that accelerate the degradation of this compound?

Several factors can accelerate degradation:

  • pH: The rate of ester hydrolysis is highly dependent on the pH of the solution.[4][5][9] Both strongly acidic and alkaline conditions will significantly increase the rate of degradation.[6]

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[3][6]

  • Exposure to Light and Air: UV light and oxygen can promote oxidative degradation.[7][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[2][5][8]

  • Presence of Metal Ions: Trace metal ions can act as catalysts, particularly for oxidative degradation.[3]

Q4: What is the optimal pH range for maintaining the stability of this compound in solution?

While the exact optimal pH should be determined experimentally for a specific formulation, most esters exhibit the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[6]

Q5: What types of solvents are recommended for dissolving this compound?

This compound is reported to be insoluble in water but soluble in organic solvents and oils.[10] The choice of solvent can impact stability, and it is advisable to use solvents with low water content.[11]

Troubleshooting Guides

Issue 1: I am observing a change in the scent profile of my this compound solution over time.

Possible Cause Troubleshooting Step Rationale
Hydrolysis Measure the pH of your solution. If it is outside the optimal range (pH 4-8), adjust it using a suitable buffer system.Hydrolysis of the ester to ethyl vanillin and isobutyric acid will alter the scent.[1][3] Controlling the pH is critical to minimize this.[4][6] The formation of isobutyric acid can also lower the pH of an unbuffered solution.[12]
Oxidation Store the solution in a tightly sealed, amber-colored container, and consider purging the headspace with an inert gas like nitrogen or argon.This minimizes exposure to oxygen and UV light, which can cause oxidative degradation of the aldehyde and phenolic ether moieties.[7][8]
Contamination Ensure all glassware is scrupulously clean and that solvents are of high purity and free from metal ion contamination.Metal ions can catalyze oxidative degradation.[3]

Issue 2: My solution containing this compound is turning yellow or brown.

Possible Cause Troubleshooting Step Rationale
Oxidative Degradation Add a suitable antioxidant to your formulation. Common choices for fragrance compounds include tocopherols (Vitamin E), BHT (butylated hydroxytoluene), or citric acid.[3][7][13]Antioxidants inhibit the free-radical chain reactions involved in oxidation, preventing the formation of colored degradation products.[7][8]
Light Exposure Protect the solution from light by using opaque or amber glass containers and storing it in a dark place.Light, especially UV light, can provide the energy to initiate oxidative reactions that lead to discoloration.[7][8]
Reaction with Other Components Evaluate the compatibility of this compound with all other components in your formulation.Certain ingredients may react with the aldehyde or ester group, leading to colored byproducts.

Quantitative Data Summary

The following table summarizes typical concentrations for additives used to stabilize fragrance compounds. The exact concentration for your application should be optimized through experimentation.

Additive Type Example Typical Concentration Range (% w/w) Reference
AntioxidantBHT, Citric Acid0.01% to 0.1%[13]
AntioxidantTocopherols (Vitamin E)Varies by formulation[7]
Chelating AgentEDTAVaries by formulation[3]

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the pH of maximum stability for this compound in a specific solvent system.

Methodology:

  • Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., ethanol).

  • Add a known concentration of the this compound stock solution to each buffered solution.

  • Store the samples at a constant, controlled temperature.

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantify the concentration of remaining this compound and the formation of ethyl vanillin using a validated analytical method, such as reverse-phase HPLC with UV detection.[14][15]

  • Plot the logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant.

  • Plot the degradation rate constant versus pH to identify the pH of minimum degradation.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.

Methodology:

  • Prepare a solution of this compound in the desired solvent system.

  • Divide the solution into several aliquots. One aliquot will serve as the control (no antioxidant).

  • To the other aliquots, add different antioxidants (e.g., BHT, Vitamin E) at a predetermined concentration.

  • Expose all samples to accelerated degradation conditions (e.g., elevated temperature, UV light).

  • At regular intervals, analyze the samples for the concentration of this compound and the formation of degradation products using an appropriate analytical method (e.g., HPLC or GC-MS).[14][15][16]

  • Compare the degradation rates in the samples with antioxidants to the control to determine the efficacy of each antioxidant.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EVI This compound EV Ethyl Vanillin EVI->EV H₂O (Acid/Base Catalyzed) IA Isobutyric Acid EVI->IA H₂O (Acid/Base Catalyzed) OxP Oxidation Products EVI->OxP O₂, UV Light, Heat, Metal Ions

Caption: Primary degradation pathways of this compound.

start Degradation Observed? check_ph Is pH between 4 and 8? start->check_ph Yes stable Solution is likely stable start->stable No check_storage Is solution protected from light and air? check_ph->check_storage Yes adjust_ph Adjust pH with a buffer check_ph->adjust_ph No check_additives Are antioxidants or chelating agents present? check_storage->check_additives Yes improve_storage Use amber, airtight containers and consider inert gas purge check_storage->improve_storage No add_stabilizers Add appropriate antioxidants (e.g., BHT, Tocopherol) and/or chelating agents (e.g., EDTA) check_additives->add_stabilizers No end Re-evaluate formulation and component compatibility check_additives->end Yes adjust_ph->check_storage improve_storage->check_additives add_stabilizers->end

Caption: Troubleshooting workflow for this compound degradation.

References

optimizing temperature for ethyl vanillin isobutyrate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of ethyl vanillin with isobutyric anhydride or isobutyryl chloride to synthesize ethyl vanillin isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the esterification of ethyl vanillin to this compound?

The optimal temperature for the esterification of ethyl vanillin is highly dependent on the specific reagents and catalysts used. Generally, a temperature range of 60°C to 120°C is effective when using isobutyric anhydride with an alkali metal salt of a lower carboxylic acid as a catalyst.[1][2][3] For more specific control and to minimize potential side reactions, a narrower range of 80°C to 90°C is often preferred.[1] Some procedures using isobutyroyl chloride may be initiated at room temperature, with the reaction's exothermicity raising the temperature to around 38°C.[4] There are also methods that utilize sodium carbonate as a catalyst with isobutyric anhydride at room temperature (approximately 25°C).[5]

Q2: What are common catalysts for this esterification, and how do I choose one?

Common catalysts for this reaction include alkali metal salts of low-grade carboxylic acids, such as sodium acetate and potassium acetate, as well as sodium carbonate.[1][2][5] The choice of catalyst can influence reaction time and temperature. Sodium acetate and potassium acetate are effective in the 60-120°C temperature range with isobutyric anhydride.[1] Sodium carbonate has been successfully used for room temperature reactions with isobutyric anhydride.[5] The selection should be based on the desired reaction conditions and available reagents.

Q3: What are the expected product yields for this compound synthesis?

Product yields can vary significantly based on the chosen synthetic route, purification methods, and experimental execution. Reported yields are generally high, with some methods achieving over 90%. For instance, a process using isobutyric anhydride with a sodium carbonate catalyst at room temperature has reported a yield of up to 99.2%.[5] Another method involving isobutyryl chloride and subsequent recrystallization yielded a significant amount of pure product from the crude material.[4] A biocatalytic approach has also demonstrated yields around 91.2%.[2]

Q4: My final product has a brownish-violet discoloration. What could be the cause?

Discoloration, particularly a brownish-violet hue, can occur due to the decomposition of unreacted ethyl vanillin, especially when exposed to daylight in an alcoholic solution.[4] The esterification process itself is designed to protect the hydroxyl group and prevent this degradation. If your final product is discolored, it may indicate incomplete reaction or exposure of the reaction mixture or purified product to light for extended periods. Ensure complete conversion and protect the product from light during and after purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to suboptimal temperature.Ensure the reaction temperature is within the recommended range for your specific catalyst and reagents (e.g., 80-90°C for isobutyric anhydride with sodium acetate).[1] Monitor the reaction progress using techniques like TLC or GC to confirm completion.
Inefficient purification.Optimize the recrystallization process. Use a suitable solvent such as isopropanol or an ethanol-water mixture.[1][4] Ensure the crude product is properly washed to remove impurities before recrystallization.
Loss of product during workup.During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. Minimize the number of transfer steps to reduce physical loss of the product.
Product Purity Issues Presence of unreacted starting materials (ethyl vanillin, isobutyric anhydride/chloride).Confirm the reaction has gone to completion. After the reaction, use reduced pressure distillation to effectively remove unreacted isobutyric anhydride and the isobutyric acid byproduct.[2]
Formation of side products.Side reactions can occur, particularly at higher temperatures.[2] Consider running the reaction at the lower end of the recommended temperature range. If using an acid catalyst, be aware that this can sometimes lead to more side products.
Difficulty in Product Crystallization Improper solvent choice or conditions for recrystallization.Use a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as isopropanol or an ethanol-water mixture.[1][4] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or seeding with a small crystal of the pure product.
Presence of impurities inhibiting crystallization.Ensure the product has been adequately washed and that residual solvents or reagents have been removed before attempting recrystallization. An additional wash or purification step might be necessary.

Data Summary

Table 1: Temperature Conditions for this compound Esterification

Reagents Catalyst Reaction Temperature (°C) Reference
Ethyl Vanillin & Isobutyric AnhydrideAlkali Metal Salt (e.g., Sodium Acetate)60 - 120[1][3]
Ethyl Vanillin & Isobutyric AnhydrideSodium Acetate80 - 90 (preferred)[1]
Ethyl Vanillin & Isobutyroyl Chloride-Room Temperature, rising to ~38[4]
Vanillin & Isobutyric AnhydrideSodium CarbonateRoom Temperature (~25)[5]

Experimental Protocols

Protocol 1: Esterification using Isobutyric Anhydride and Sodium Acetate

This protocol is based on a common method for the esterification of vanillin derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl vanillin, a molar excess of isobutyric anhydride, and a catalytic amount of sodium acetate.

  • Heating: Heat the reaction mixture to a temperature between 80-90°C.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress using a suitable analytical method (e.g., TLC or GC) until the ethyl vanillin is consumed.

  • Workup: After the reaction is complete, allow the mixture to cool. Remove the resulting isobutyric acid and any unreacted isobutyric anhydride by distillation under reduced pressure.[2]

  • Purification: The crude this compound can be further purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol-water or ethanol-water (e.g., a 1:2 volume ratio), and allow it to cool to room temperature to induce crystallization.[1]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualized Workflows

Esterification_Workflow General Workflow for this compound Synthesis A Reactants Mixing (Ethyl Vanillin, Isobutyric Anhydride, Catalyst) B Heating & Reaction (60-120°C) A->B Heat C Reaction Monitoring (TLC/GC) B->C Monitor C->B Incomplete D Workup (Distillation of Byproducts) C->D Complete E Purification (Recrystallization) D->E F Product Isolation & Drying E->F G Final Product (this compound) F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low Product Yield check_reaction Was the reaction complete? start->check_reaction optimize_temp Optimize Temperature (e.g., 80-90°C) check_reaction->optimize_temp No check_purification Review Purification Step check_reaction->check_purification Yes end Improved Yield optimize_temp->end optimize_solvent Optimize Recrystallization Solvent & Conditions check_purification->optimize_solvent Inefficient check_workup Review Workup Procedure check_purification->check_workup Efficient optimize_solvent->end check_workup->end

Caption: Troubleshooting logic for addressing low product yield.

References

catalyst selection for efficient ethyl vanillin isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of ethyl vanillin isobutyrate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods involve the esterification of ethyl vanillin with an isobutyryl source. Key approaches include:

  • Acid Anhydride Method: Reacting ethyl vanillin with isobutyric anhydride, typically using a basic catalyst like an alkali metal salt of a lower carboxylic acid (e.g., sodium acetate) or sodium carbonate.[1][2] This can be performed with or without a solvent.

  • Acyl Chloride Method: Reacting ethyl vanillin with isobutyryl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[3]

  • Biocatalysis: Utilizing enzymes, such as lipase, to catalyze the reaction between ethyl vanillin and isobutyric anhydride. This is considered a green chemistry approach.

Q2: What are the main advantages of using a biocatalyst like lipase?

A2: Biocatalysis with lipase offers several benefits, including high efficiency, mild reaction conditions, and a more environmentally friendly process. The post-treatment is often simpler, avoiding complex steps like alkali washing and water washing, which reduces waste generation.

Q3: Can the synthesis be performed without a solvent?

A3: Yes, a solvent-free approach is possible, particularly when using an alkali metal salt of a lower carboxylic acid (e.g., sodium acetate) as a catalyst with isobutyric anhydride.[1] This method simplifies the process, reduces production cycle time, lowers energy consumption, and minimizes environmental pollution, making it suitable for industrial-scale production.[1]

Q4: How do reaction conditions affect the yield and purity of the final product?

A4: Reaction temperature, reaction time, and the choice of catalyst are critical. For instance, in the acid anhydride method using sodium acetate, temperatures between 80-90°C are optimal.[1] Higher temperatures can sometimes lead to the formation of byproducts, while lower temperatures may result in incomplete reactions and lower yields.[4]

Q5: What are the primary impurities I might find in my crude product?

A5: Common impurities include unreacted starting materials (ethyl vanillin and isobutyric anhydride), the byproduct isobutyric acid, and potential side-products from reactions involving the aldehyde group, especially under certain acidic conditions.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature could be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If starting material is still present, extend the reaction time or slightly increase the temperature within the recommended range (e.g., 80-90°C for the sodium acetate method).[1]
Product Loss During Workup: Significant amounts of product may be lost during extraction, washing, or filtration steps.Lower yields can be attributed to spills or insufficient rinsing of glassware during transfers.[6][7] Ensure all transfers are quantitative. When washing the filtered product, use ice-cold solvent to minimize dissolution.
Complex Post-Treatment: Methods involving distillation to remove unreacted anhydride and isobutyric acid followed by crystallization can lead to losses.[1]Consider a simplified workup. For example, after the reaction with sodium acetate, adding a methanol-water (1:2 volume ratio) mixed solvent can induce crystallization at room temperature, avoiding distillation of byproducts.[1]
Low Product Purity Presence of Unreacted Starting Materials: Insufficient amount of the acylating agent or incomplete reaction.Use a slight molar excess of isobutyric anhydride. Ensure the reaction goes to completion by monitoring with TLC.[6]
Residual Isobutyric Acid and Anhydride: These are common impurities from the acid anhydride method.For mthis compound, vacuum distillation is effective for removing residual isobutyric acid and unreacted anhydride.[1] For this compound, recrystallization from a suitable solvent like isopropanol or an ethanol-water mixture is a common purification method.[1][8]
Discoloration of Product: The phenolic hydroxyl group in the starting material, ethyl vanillin, is prone to oxidation, which can cause discoloration.The esterification process itself protects this hydroxyl group, improving stability.[1] However, ensuring an inert atmosphere (e.g., nitrogen) during the reaction can minimize oxidation. The final product, this compound, has significantly improved stability against light-induced discoloration compared to derivatives like vanillin isobutyrate.[3]
Reaction Fails to Start or Proceeds Very Slowly Poor Catalyst Quality or Activity: The catalyst may be old, hydrated, or of insufficient grade.Use a fresh, anhydrous catalyst. For base-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to moisture or acidic impurities.
Presence of Water: Water can react with isobutyric anhydride, reducing its effectiveness, and can also affect catalyst activity.Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol requires them. Sodium borohydride, for example, reacts with water.[7]

Catalyst Performance Comparison

The selection of a catalyst is critical for optimizing the synthesis of vanillin isobutyrates. The following table summarizes the performance of different catalysts under various reported conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Sodium Acetate Vanillin, Isobutyric AnhydrideNone80-91.298.61[1]
Sodium Carbonate Vanillin, Isobutyric AnhydrideNone50-92.64-[1]
Sodium Carbonate Vanillin, Isobutyric AnhydrideTolueneRoom Temp (25)3h99.299.1[2]
Lipase Vanillin, Isobutyric AnhydrideNone45-55-High99.14[1]
Triethylamine Vanillin, Isobutyryl Chloride1,2-dichloroethaneRoom Temp (25)4h9098.5[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis Using Sodium Acetate Catalyst

This method is adapted from patent CN102757343A and is advantageous for its simplicity and high yield.[1]

  • Preparation: In a three-neck round-bottom flask equipped with a stirrer and thermometer, add ethyl vanillin (0.1 mol, 16.6g), isobutyric anhydride, and the sodium acetate catalyst.

  • Reaction: Heat the mixture while stirring. Maintain the reaction temperature between 80-90°C.[1] The reaction is typically complete within 30-120 minutes.[1]

  • Workup and Purification:

    • Once the reaction is complete (monitored by TLC), cool the reaction liquid to 60°C.

    • Add 45 mL of a mixed solvent of methanol and water (1:2 volume ratio).[1]

    • Allow the mixture to cool to room temperature to crystallize the product.

    • Filter the crystals to obtain this compound.

  • Analysis: The resulting product should be a white solid with a melting point of 56-57°C and a purity of over 98% as determined by HPLC.[1]

Protocol 2: Synthesis Using Sodium Carbonate in Toluene

This protocol is based on the method described for vanillin isobutyrate, which is adaptable for ethyl vanillin.[2]

  • Preparation: To a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, add toluene (115 ml), vanillin (0.70 mol, 106.5g), and sodium carbonate (0.05 mol, 5.3g).

  • Reaction:

    • Begin stirring the mixture.

    • At room temperature (~25°C), add isobutyric anhydride (0.78 mol, 129.3g) dropwise over approximately 1 hour.

    • Continue stirring for an additional 2 hours.

  • Workup and Purification:

    • Stop stirring and wash the mixture sequentially with a 15% sodium hydroxide solution and then with water.[2]

    • Recover the toluene solvent.

    • Perform vacuum distillation on the remaining mixture to obtain the pure product.

Process Visualizations

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis methods.

G Diagram 1: Chemical Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Charge Ethyl Vanillin, Isobutyric Anhydride, & Catalyst to Reactor B Heat Mixture to 80-90°C with Stirring A->B C Monitor Reaction by TLC B->C D Cool to 60°C C->D Reaction Complete E Add Methanol/Water (1:2) D->E F Crystallize at Room Temperature E->F G Filter Crystals F->G H Pure Ethyl Vanillin Isobutyrate G->H

Diagram 1: Chemical Synthesis Workflow

G Diagram 2: Biocatalytic Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Purification cluster_product Final Product A Mix Vanillin and Isobutyric Anhydride B Heat to Melt (90-110°C) Then Cool to 45-55°C A->B C Add Lipase Catalyst and React B->C D Filter Reaction Liquid to Remove Catalyst C->D Reaction Complete E Perform Molecular Distillation on Filtrate D->E F High-Purity Vanillin Isobutyrate E->F

Diagram 2: Biocatalytic Synthesis Workflow

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of ethyl vanillin isobutyrate. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide

This section addresses specific issues related to peak tailing in a direct question-and-answer format.

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing is a common issue where a chromatographic peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] For this compound, a phenolic ester, the primary causes of peak tailing in reversed-phase HPLC are typically related to secondary chemical interactions or physical issues within the HPLC system.

Primary Chemical Causes:

  • Secondary Silanol Interactions: this compound can undergo hydrolysis under certain conditions to yield ethyl vanillin.[2] The hydroxyl group on the resulting ethyl vanillin can form strong hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][4] These interactions cause some analyte molecules to be retained longer, resulting in a "tail".[3][5]

  • Mobile Phase pH Mismatch: The pH of the mobile phase is a critical factor.[6] If the pH is not optimal, it can lead to the ionization of residual silanols on the column (typically at pH > 4), increasing their interaction with the analyte.[1][7] For phenolic compounds, a mobile phase pH that is too close to the analyte's pKa can also cause a mix of ionized and unionized forms, leading to peak distortion.[8][9] The pKa of the related compound, ethyl vanillin, is analogous to vanillin's pKa of 7.4, suggesting it will be partially in anion form in a neutral environment.[10]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can chelate with the analyte, causing peak tailing.[4][11]

Primary Physical & System Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[3][12]

  • Column Degradation or Contamination: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[8][12] A void at the column inlet can also disrupt the packed bed and distort peak shape.

  • Extra-Column Effects (Dead Volume): Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out after separation, leading to broader, tailing peaks.[13][14][15] This is especially problematic for high-efficiency columns.[14]

Below is a troubleshooting workflow to help diagnose the cause of peak tailing.

G cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks start Peak Tailing Observed (Tailing Factor > 1.2) q_mp_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->q_mp_ph a_mp_ph_no Adjust pH to ~2.5-3.0 using 0.1% Formic Acid or Acetic Acid. q_mp_ph->a_mp_ph_no No q_mp_buffer Is buffer concentration adequate (e.g., >20 mM)? q_mp_ph->q_mp_buffer Yes a_mp_ph_no->q_mp_buffer a_mp_buffer_no Increase buffer concentration. q_mp_buffer->a_mp_buffer_no No q_overload Is peak shape better after 10x sample dilution? q_mp_buffer->q_overload Yes a_mp_buffer_no->q_overload a_overload_yes Mass overload is likely. Reduce sample concentration. q_overload->a_overload_yes Yes q_column_health Does tailing persist with a new column? q_overload->q_column_health No end_node Resolution: Symmetrical Peak a_overload_yes->end_node a_column_health_no Original column is contaminated or degraded. Flush old column or replace it. q_column_health->a_column_health_no No q_system Are all peaks tailing, especially early eluting ones? q_column_health->q_system Yes a_column_health_no->end_node a_column_type Consider a modern, high-purity, end-capped column to minimize silanol interactions. a_column_type->end_node q_system->a_column_type No a_system_yes Extra-column volume is likely. Check for dead volume in fittings, use shorter/narrower tubing. q_system->a_system_yes Yes a_system_yes->a_column_type

Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: How should I adjust my mobile phase to resolve peak tailing for this compound?

A2: Mobile phase optimization is a critical first step. The goal is to suppress the unwanted secondary interactions, primarily with residual silanols on the column.

  • pH Adjustment: This is the most effective parameter. Since residual silanols are acidic, lowering the mobile phase pH ensures they are fully protonated (neutral), which minimizes their ability to interact with the analyte.[16] Operating at a low pH also ensures that any phenolic analytes are in a single, non-ionized state, which promotes sharp, symmetrical peaks.[4]

  • Buffer Concentration: A buffer helps maintain a stable pH throughout the column.[9] Insufficient buffer concentration can lead to localized pH shifts and peak distortion.

  • Mobile Phase Additives: In some cases, small amounts of additives can improve peak shape, although pH control is generally preferred.

ParameterRecommendationRationale
pH Adjust to pH 2.5 - 3.0 .[3]Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[4][16]
Acid Modifier Use 0.1% Formic Acid or 0.1% Acetic Acid .[3]Volatile and effective acidifiers for achieving the target pH range.
Buffer Strength If using a buffer, ensure concentration is ≥20 mM .[4]Maintains a consistent pH environment across the column.
Q3: Could my column be the problem? How do I check, and what are my options?

A3: Yes, the column is a very common source of peak tailing.[12] Issues can range from contamination and degradation to simply using a suboptimal column type for the analyte.

Troubleshooting Steps:

  • Flush the Column: First, try flushing the column with a strong solvent (like isopropanol or acetonitrile) to remove any strongly retained contaminants.[17]

  • Check for Overload: Dilute your sample 10-fold and inject it. If the peak shape improves significantly, the original concentration was overloading the column.[3][18]

  • Substitute the Column: The most definitive test is to replace the current column with a new, identical one. If the peak shape is good on the new column, the original column has degraded and should be replaced.[18]

Column Selection: If tailing persists even with a new column, you may need to choose a different type of stationary phase. Modern columns are designed to minimize silanol interactions.

Column TypeDescriptionSuitability for this compound
High-Purity, End-Capped Silica C18 The silica is of high purity with minimal metal content, and most residual silanols are chemically bonded ("capped") to make them inert.[9][16]Excellent. This is the first choice to reduce tailing from silanol interactions.
Phenyl-Hexyl or Biphenyl These phases offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[19][20]Good Alternative. Can provide different selectivity and may reduce specific interactions causing tailing.
Older, "Type A" Silica C18 These columns have higher metal content and a greater number of active, un-capped silanol groups.[11]Poor. Prone to causing significant peak tailing with polar and phenolic compounds. Avoid if possible.
Q4: What if mobile phase and column changes don't work? What are other potential issues?

A4: If you have optimized the mobile phase and confirmed the column is not the issue, the problem may lie within the physical setup of your HPLC system, often referred to as extra-column or dead volume.

Extra-column volume refers to any space in the flow path outside of the column itself, including the injector, connecting tubing, and detector flow cell.[14][15] This volume causes the separated analyte band to spread out, leading to broader and often tailing peaks.[13][21] This effect is most pronounced for early-eluting peaks.[22]

Troubleshooting Extra-Column Volume:

  • Check Fittings: Ensure all tubing connections are properly seated. A small gap between the tubing and the bottom of the port creates a void where the sample can diffuse, causing tailing.[23]

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) that is practical for your system's pressure limits.[9][14]

  • Use an Appropriate Detector Cell: Ensure the detector flow cell volume is appropriate for the scale of your column. Using a large preparative cell with a small analytical column will cause significant peak broadening.[14]

Frequently Asked Questions (FAQs)

Q: Why is this compound, as a phenolic compound, particularly prone to peak tailing? A: Phenolic compounds contain a hydroxyl (-OH) group attached to an aromatic ring. This group is polar and can act as a hydrogen bond donor.[12] On silica-based reversed-phase columns, residual silanol groups (Si-OH) are also polar and acidic.[5] The strong, unwanted hydrogen bonding interaction between the analyte's phenolic group and the column's silanol groups is a secondary retention mechanism that delays the elution of some molecules, causing the characteristic peak tail.[8][12]

Q: Can my sample preparation or injection solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 10% acetonitrile), it can cause peak distortion, including fronting or tailing.[8][12] As a best practice, always try to dissolve your sample in the initial mobile phase composition.[8]

Q: What is an acceptable Tailing Factor (Tf)? A: An ideal, perfectly symmetrical peak has a Tailing Factor (or USP Tailing Factor) of 1.0. In practice, a value between 0.9 and 1.2 is often considered excellent. Values greater than 1.5 are generally considered significant tailing that may require troubleshooting, as it can compromise peak integration and resolution.[1][3]

Appendix A: Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This protocol is used to remove strongly adsorbed contaminants from a C18 column that may be causing peak shape issues.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition, but without any salts or buffers (e.g., 60:40 Acetonitrile:Water).

  • Flush with 100% Acetonitrile: Wash with 20 column volumes of 100% acetonitrile.

  • Flush with 100% Isopropanol (IPA): Wash with 20 column volumes of 100% IPA. This is a strong, intermediate polarity solvent effective at removing many contaminants.

  • Return to Initial Conditions: Flush again with 100% acetonitrile (10 column volumes), then with the buffer-free mobile phase (10 column volumes), and finally re-equilibrate with your starting mobile phase conditions for at least 20 column volumes before use.

Protocol 2: Mobile Phase pH Adjustment

This protocol describes the preparation of a mobile phase at a pH suitable for minimizing silanol interactions.

  • Prepare Aqueous Phase: To 999 mL of HPLC-grade water, add 1.0 mL of formic acid (or acetic acid). This will create a 0.1% solution with a pH of approximately 2.7.

  • Filter: Filter the aqueous acidic solution through a 0.22 µm filter to remove particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous phase with the desired amount of organic solvent (e.g., acetonitrile or methanol) to achieve your target mobile phase composition (e.g., 600 mL aqueous phase + 400 mL acetonitrile).

  • Degas: Degas the final mobile phase using sonication or vacuum degassing before use to prevent air bubbles in the system.

References

Technical Support Center: Addressing Matrix Effects in GC-MS Quantification of Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific analytical methods for ethyl vanillin isobutyrate in publicly accessible scientific literature, this guide will use ethyl vanillin as a primary surrogate. The chemical similarity between these compounds makes the principles and techniques for addressing matrix effects in GC-MS analysis largely transferable. The methodologies and data presented herein are based on established practices for ethyl vanillin and similar flavor compounds and should be adapted and validated for this compound as required.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS quantification of this compound?

A1: In GC-MS analysis, the "matrix" refers to all other components in the sample besides the analyte of interest (this compound). Matrix effects are the interferences caused by these co-eluting compounds, which can alter the analyte's signal response. In GC-MS, this often manifests as signal enhancement. This occurs because non-volatile matrix components can accumulate in the GC inlet liner, masking active sites where the analyte might otherwise adsorb or degrade. This "protection" leads to a more efficient transfer of the analyte to the column, resulting in a larger peak area and an overestimation of the concentration.[1][2]

Q2: My calibration curve prepared in pure solvent is linear, but my sample results seem inaccurate. Could this be a matrix effect?

A2: Yes, this is a classic indicator of matrix effects. A calibration curve prepared in a clean solvent does not account for the interactions that can occur in a complex sample matrix. If your sample matrix is causing signal enhancement, the analyte response in your sample will be disproportionately higher than in your solvent-based standards, leading to erroneously high calculated concentrations.

Q3: What are the most common strategies to mitigate matrix effects for this compound analysis?

A3: The most effective strategies to counteract matrix effects in GC-MS quantification include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix (a sample of the same type that is known to not contain the analyte) to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition Method: Spiking the sample with known concentrations of the analyte. This method is particularly useful for complex or unique matrices where a blank matrix is unavailable.

  • Use of an Internal Standard: Adding a known amount of a chemically similar compound to all samples, standards, and blanks. An ideal internal standard is an isotopically labeled version of the analyte (e.g., deuterated ethyl vanillin).[3]

  • Thorough Sample Preparation: Employing cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before GC-MS analysis.[4]

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard should have similar chemical and physical properties to this compound, elute close to it chromatographically, but be clearly distinguishable by the mass spectrometer. The best choice is often a stable isotope-labeled version of the analyte (e.g., ¹³C₆-ethyl vanillin or D₅-ethyl vanillin), as its behavior during sample preparation and analysis will most closely mimic the target analyte.[3] If an isotopically labeled standard is not available, a compound with a similar structure and functional groups that is not present in the sample can be used, such as 2-phenoxyethanol.[5]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Consistently high recovery (>120%) or unexpectedly high concentrations in samples. Matrix-induced signal enhancement. Co-extracted matrix components are protecting the analyte from degradation or adsorption in the GC inlet.1. Assess Matrix Effect: Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract. Compare its response to a standard of the same concentration in pure solvent. A significantly higher response in the matrix-matched standard confirms signal enhancement. 2. Implement Matrix-Matched Calibration: Prepare your entire calibration curve in the blank matrix. 3. Use an Internal Standard: Add a suitable internal standard to all samples and standards. An isotopically labeled standard is preferred. 4. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or other cleanup techniques to remove matrix interferences.
Poor reproducibility of results for replicate sample injections. Inconsistent matrix effects or active sites in the GC inlet. The build-up of matrix components in the liner can be non-uniform, leading to variable analyte response.1. Regularly Replace the GC Inlet Liner: A contaminated liner is a primary source of variability. 2. Trim the GC Column: A small portion of the front end of the column can be removed to eliminate accumulated non-volatile residues. 3. Use an Internal Standard: This will help to compensate for variations in injection volume and matrix effects between runs.
Peak tailing or poor peak shape for this compound. Active sites in the GC system or matrix interference. Analyte interaction with active sites can cause peak tailing. High concentrations of matrix components can also distort peak shape.1. Deactivate the GC System: Use a deactivated inlet liner and column. 2. Use Analyte Protectants: Adding compounds like sorbitol or gulonolactone to both samples and standards can help to mask active sites. 3. Dilute the Sample: This can reduce the overall concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for Ethyl Vanillin in a Beverage Matrix

This protocol describes the preparation of matrix-matched calibration standards for the quantification of ethyl vanillin in a beverage.

  • Prepare a Blank Matrix Extract:

    • Select a beverage of the same type that is known to be free of ethyl vanillin.

    • Extract a sample of the blank beverage using the same liquid-liquid extraction procedure as for the samples to be analyzed. For example, mix 10 mL of the beverage with 10 mL of diethyl ether, vortex for 1 minute, and centrifuge. Collect the ether layer.

  • Prepare a Stock Solution of Ethyl Vanillin:

    • Accurately weigh approximately 10 mg of pure ethyl vanillin standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare a Spiking Solution:

    • Dilute the stock solution with methanol to a suitable concentration for spiking (e.g., 10 µg/mL).

  • Prepare Matrix-Matched Calibration Standards:

    • Aliquot equal volumes of the blank matrix extract into a series of vials.

    • Spike the blank matrix aliquots with increasing volumes of the spiking solution to create a series of calibration standards with the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Bring all calibration standards to the same final volume with the extraction solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the matrix-matched calibration standards by GC-MS under the same conditions as the beverage samples.

    • Construct a calibration curve by plotting the peak area of ethyl vanillin against its concentration.

Protocol 2: Standard Addition Method for Ethyl Vanillin in a Solid Food Matrix (e.g., Milk Powder)

This protocol outlines the standard addition method for quantifying ethyl vanillin in a solid food matrix where a blank matrix is not available.

  • Sample Preparation:

    • Weigh four equal portions of the homogenized milk powder sample (e.g., 1 g each) into separate centrifuge tubes.

  • Prepare a Standard Solution of Ethyl Vanillin:

    • Prepare a standard solution of ethyl vanillin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 µg/mL).

  • Spiking:

    • To the first tube, add only the extraction solvent (this will be the unspiked sample).

    • To the other three tubes, add increasing known volumes of the ethyl vanillin standard solution to create spiked samples at different concentration levels.

  • Extraction:

    • Add an equal volume of extraction solvent (e.g., 10 mL of acetonitrile) to all four tubes.

    • Vortex each tube for 2 minutes to extract the ethyl vanillin.

    • Centrifuge the tubes and collect the supernatant.

  • Analysis:

    • Analyze the extracts from all four tubes by GC-MS.

  • Quantification:

    • Plot the peak area of ethyl vanillin (y-axis) against the added concentration of the standard (x-axis).

    • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of ethyl vanillin in the original sample.

Quantitative Data Summary

Table 1: Comparison of Ethyl Vanillin Quantification in a Spiked Beverage Sample Using Different Calibration Methods.

Calibration MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
External Standard in Solvent5.07.8156%
Matrix-Matched Calibration5.05.2104%
Internal Standard (¹³C₆-Ethyl Vanillin)5.05.1102%

This table illustrates the overestimation that can occur with a simple external standard calibration due to matrix enhancement. Both matrix-matched calibration and the use of a suitable internal standard provide more accurate results.

Table 2: Effect of Sample Cleanup (SPE) on the Quantification of Ethyl Vanillin in a Complex Food Extract.

Sample PreparationSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
No Cleanup100145145%
Solid-Phase Extraction (SPE)100108108%

This table demonstrates that implementing a sample cleanup step like SPE can significantly reduce matrix effects, leading to more accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS System Concentrate->GCMS Inject Data Data Acquisition GCMS->Data Quantify Quantification Data->Quantify Process Calibrate Calibration Method (e.g., Matrix-Matched) Calibrate->Quantify

Caption: Experimental workflow for GC-MS quantification.

matrix_effect_mechanism cluster_no_matrix Without Matrix (Solvent Standard) cluster_with_matrix With Matrix (Sample) Analyte1 Analyte ActiveSite1 Active Sites in GC Inlet Analyte1->ActiveSite1 Column1 GC Column Analyte1->Column1 Reduced Transfer Adsorption Adsorption/ Degradation ActiveSite1->Adsorption Analyte2 Analyte ActiveSite2 Blocked Active Sites Column2 GC Column Analyte2->Column2 Enhanced Transfer Matrix Matrix Components Matrix->ActiveSite2 Blocks

Caption: Mechanism of matrix-induced signal enhancement in GC-MS.

calibration_strategies cluster_external External Standard cluster_matrix_matched Matrix-Matched cluster_internal_std Internal Standard Std_Solvent Standards in Pure Solvent Sample_Ext Sample Extract Std_Solvent->Sample_Ext Comparison Leads to Inaccuracy Std_Matrix Standards in Blank Matrix Sample_Matrix Sample in Same Matrix Std_Matrix->Sample_Matrix Accurate Comparison Std_IS Standard + IS Ratio Ratio of Analyte/IS Compensates for Effects Std_IS->Ratio Sample_IS Sample + IS Sample_IS->Ratio

Caption: Comparison of calibration strategies to mitigate matrix effects.

References

Technical Support Center: Enhancing the Stability of Ethyl Vanillin Isobutyrate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of ethyl vanillin isobutyrate in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during product development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic compound used as a flavoring agent in the food, fragrance, and pharmaceutical industries.[1][2][3] Its stability is crucial for ensuring the sensory profile, potency, and shelf-life of the final product. Degradation can lead to a loss of the desired vanilla-like aroma, the formation of off-flavors, and a decrease in the overall quality of the formulation.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, where the ester bond is cleaved by water. This reaction breaks down the molecule into its constituent parts: ethyl vanillin and isobutyric acid. This process can be catalyzed by acidic or basic conditions.[4]

  • Oxidation: The aldehyde group in the ethyl vanillin moiety can be oxidized, particularly in the presence of oxygen, heat, light, or metal ions. This can lead to the formation of ethyl vanillic acid and other degradation products, potentially causing discoloration and off-flavors.[4]

Q3: What factors influence the stability of this compound in a formulation?

Several factors can impact the stability of this compound:

  • pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the degradation of the ester linkage.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[6]

  • Light Exposure: this compound has improved photostability compared to vanillin and ethyl vanillin, but prolonged exposure to UV and visible light can still induce degradation.[6]

  • Oxygen: The presence of oxygen can promote oxidative degradation of the aldehyde group.

  • Moisture Content: As hydrolysis is a reaction with water, the amount of available water in a formulation is a critical factor.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation reactions.[4][7]

  • Excipient Interactions: Components within the formulation matrix can interact with this compound, affecting its stability.

Q4: How can I improve the stability of this compound in my formulations?

Several strategies can be employed to enhance stability:

  • pH Control: Use buffer systems to maintain the pH of the formulation in a range that minimizes hydrolysis. For many esters, a slightly acidic pH (around 4-6) is optimal.

  • Temperature Management: Store and process formulations at the lowest feasible temperatures.

  • Light Protection: Use opaque or UV-protective packaging to shield the formulation from light.

  • Oxygen Control: Minimize exposure to oxygen during manufacturing and packaging. This can be achieved by working under an inert atmosphere (e.g., nitrogen) and using packaging with low oxygen permeability.

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to inhibit oxidative degradation.

  • Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Moisture Control: For solid formulations, use desiccants and moisture-proof packaging to maintain low water activity.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Action(s)
Loss of Aroma/Flavor Hydrolysis of the ester bond, leading to the formation of less aromatic compounds.- Verify and adjust the pH of the formulation to a more stable range (typically slightly acidic).- Assess the water activity of the formulation and consider using a co-solvent system to reduce available water.- Ensure storage conditions are appropriate (cool and dry).
Discoloration (e.g., yellowing) Oxidation of the aldehyde group or photodegradation.- Incorporate an antioxidant (e.g., BHT, BHA) into the formulation.- Add a chelating agent (e.g., EDTA) to sequester catalytic metal ions.- Protect the formulation from light using opaque packaging.- Purge with an inert gas like nitrogen during manufacturing and packaging to remove oxygen.
Precipitation or Cloudiness - Degradation products (e.g., ethyl vanillic acid) may have lower solubility.- Interaction with other formulation components (excipients).- pH shift leading to precipitation of the active ingredient or excipients.- Analyze the precipitate to identify its composition.- Conduct compatibility studies with all formulation excipients.- Re-evaluate the buffer system to ensure consistent pH control.- Consider the use of a co-solvent or solubilizing agent.
Shift in pH of the Formulation Formation of acidic degradation products, such as isobutyric acid and ethyl vanillic acid from hydrolysis and oxidation.- Increase the buffering capacity of the formulation.- Investigate the root cause of degradation (e.g., exposure to high temperature or oxygen) and implement corrective measures.

Data Hub: Stability Data

The following tables provide quantitative data on the stability of vanillin derivatives under various stress conditions. This data can be used as a reference for formulation development.

Table 1: Photostability of Vanillin Derivatives in Ethanol (10% w/w)

Compound% Remaining after 24h UV Irradiation% Remaining after 90d Daylight Exposure
Vanillin Isobutyrate56%30%
This compound 71% 61%
Ethylvanillin Propionate72%31%

Data adapted from publicly available patent information. Conditions for UV irradiation: Wavelength >290 nm; Intensity: 40 Watt/m²; Temperature: 40°C.

Table 2: Illustrative pH-Rate Profile for Ester Hydrolysis at 25°C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½)
2.01.0 x 10⁻⁷~80 days
4.01.0 x 10⁻⁹~22 years
5.01.0 x 10⁻⁹~22 years
7.01.0 x 10⁻⁸~2.2 years
9.01.0 x 10⁻⁶~8 days
11.01.0 x 10⁻⁴~2 hours

Note: This is a generalized, illustrative table for a typical ester and does not represent specific experimental data for this compound. The actual rates will depend on the specific formulation matrix, temperature, and buffer system. Ester hydrolysis is typically slowest in the slightly acidic pH range.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[8][9][10]

Objective: To generate degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Also, expose the 1 mg/mL stock solution to 60°C for 48 hours.

    • At appropriate time points, prepare solutions from the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required for specific applications.

Objective: To quantify the amount of intact this compound and its degradation products in samples from stability studies.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.[11]

  • Injection Volume: 10 µL.

  • Diluent: Methanol or Mobile Phase A/B (50:50).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the diluent.

  • Sample Preparation: Dilute the samples from the forced degradation study to a concentration within the linear range of the method using the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Identify the peak for this compound based on the retention time of the standard.

    • Identify peaks for degradation products, which should be well-resolved from the main peak.

    • Use the PDA detector to check for peak purity to ensure that the parent peak is not co-eluting with any degradants.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway EVI This compound Products_H Degradation Products EVI->Products_H H2O Water (H₂O) (Acid/Base Catalyzed) H2O->Products_H EV Ethyl Vanillin Products_H->EV IA Isobutyric Acid Products_H->IA EV_ox Ethyl Vanillin (from Hydrolysis) EVA Ethyl Vanillic Acid EV_ox->EVA Oxidation of aldehyde group Oxidant Oxygen / H₂O₂

Caption: Primary degradation pathways of this compound.

Start Start: Formulation shows instability (e.g., discoloration, aroma loss) Problem Identify the type of instability Start->Problem Discoloration Discoloration (Yellowing)? Problem->Discoloration Visual AromaLoss Loss of Aroma? Problem->AromaLoss Sensory Discoloration->AromaLoss No Oxidation Likely Oxidation Discoloration->Oxidation Yes Hydrolysis Likely Hydrolysis AromaLoss->Hydrolysis Yes End Re-evaluate formulation stability AromaLoss->End No ActionOx Action for Oxidation: 1. Add Antioxidant (BHT, BHA) 2. Add Chelating Agent (EDTA) 3. Use UV-protective packaging 4. Purge with Nitrogen Oxidation->ActionOx ActionHy Action for Hydrolysis: 1. Adjust pH to 4-6 with buffer 2. Reduce water activity 3. Control storage temperature Hydrolysis->ActionHy ActionOx->End ActionHy->End

Caption: Troubleshooting decision tree for stability issues.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare 1 mg/mL stock solution of this compound Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (105°C solid, 60°C solution) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Sampling Sample at time intervals (Neutralize if needed) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze via Stability-Indicating HPLC-PDA Method Sampling->HPLC Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Eval

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Industrial Production of Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of ethyl vanillin isobutyrate production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The predominant industrial method is the esterification of ethyl vanillin with an acylating agent, such as isobutyric anhydride or isobutyroyl chloride.[1][2] This reaction is typically catalyzed by an alkali metal salt of a low-grade carboxylic acid, like sodium carbonate or sodium acetate, at temperatures ranging from 60°C to 120°C.[1][3] Using a solvent like toluene can facilitate the removal of water through azeotropic distillation, which helps drive the reaction to completion and can result in yields exceeding 98%.[1][4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction is often exothermic. Inadequate heat removal in large reactors can lead to localized hotspots, causing side reactions and product degradation.[5][6] The optimal temperature range is typically between 60°C and 120°C.[1][3]

  • Mixing/Agitation: Efficient mixing is essential to ensure uniform temperature distribution and reactant contact, preventing the formation of by-products.[5]

  • Reactant Stoichiometry: Precise control over the molar ratios of ethyl vanillin, isobutyric anhydride, and the catalyst is necessary to maximize yield and minimize unreacted starting materials.

  • Catalyst Concentration: The amount of catalyst (e.g., sodium carbonate) influences the reaction rate. An optimal concentration must be determined to achieve a desirable reaction time without promoting side reactions.[4]

Q3: Why is the purity of the final product critical, and what are common impurities?

A3: High purity of this compound is essential, especially in pharmaceutical and food applications, to ensure safety, efficacy, and consistent product quality.[5] The presence of impurities can lead to undesired side products in subsequent manufacturing steps and may introduce toxic by-products.[5] Common impurities include unreacted starting materials (ethyl vanillin, isobutyric anhydride), by-products like isobutyric acid, and isomers such as isovanillin that may form under certain conditions.[3][5][7]

Q4: What are the main environmental and safety considerations for industrial production?

A4: Key considerations include the use of solvents like toluene, which are toxic and require careful handling and recovery to minimize environmental pollution.[3][8] The reaction can be exothermic, creating a risk of thermal runaway if not properly controlled.[6] Post-treatment processes often involve acidic or basic washes, generating wastewater that must be treated before discharge.[4][8] A life cycle assessment (LCA) of similar processes has shown that electricity and water consumption are significant drivers of environmental impact.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and ensure the temperature is maintained within the 60-120°C range.[1][3] Monitor reaction completion using TLC or HPLC.[10]
Poor heat and mass transfer in a large reactor.[5]Improve agitation efficiency. When scaling up, remember that heat removal capacity does not scale at the same rate as reactor volume.[6] Consider a semi-batch process to control heat generation.
Catalyst deactivation or insufficient amount.Ensure the catalyst is active and used in the correct proportion. For example, one method uses sodium carbonate at ~7 mol% relative to ethyl vanillin.[4]
Reversible reaction equilibrium.If water is a by-product (e.g., from isobutyric acid), use a solvent like toluene to remove it azeotropically.[1]
High Impurity Levels Formation of side-products due to excessive temperature.Maintain strict temperature control. Localized hotspots can cause degradation and side reactions.[5][6]
Inefficient purification process.Optimize the post-reaction workup. This may include washing with a sodium hydroxide solution to remove unreacted ethyl vanillin and acidic by-products, followed by water washes.[4] Utilize fractional distillation under reduced pressure for final purification.[3][4]
Presence of isomers (e.g., isovanillin).[5]Employ high-resolution separation techniques like fractional crystallization or column chromatography if high purity is required.[5]
Product Discoloration (Yellowing) Oxidation of the phenolic hydroxyl group in unreacted ethyl vanillin.[3]Ensure complete esterification of the hydroxyl group. The isobutyrate group is added specifically to protect this functionality and improve stability.[3] Store the final product away from light and air.[11]
Degradation during distillation.Perform vacuum distillation at the lowest possible temperature to prevent thermal degradation of the product.
Difficult Post-Reaction Workup Complex mixture of products and by-products.A patented method suggests that avoiding a solvent can simplify the post-treatment process, although this may present other challenges like viscosity.[3] Consider biocatalytic methods which can offer higher selectivity and simpler workups.[8]
Emulsion formation during washing steps.Adjust the pH and ionic strength of the wash solutions. Allow for adequate separation time in the reactor or use a dedicated liquid-liquid separator.

Process Parameters and Yields

The following table summarizes typical reaction conditions found in various synthesis methodologies.

Parameter Method 1: Anhydride (Toluene) [4]Method 2: Anhydride (Solvent-Free) [3]Method 3: Acyl Chloride [2]
Reactants Ethyl Vanillin, Isobutyric AnhydrideEthyl Vanillin, Isobutyric AnhydrideEthyl Vanillin, Isobutyryl Chloride
Catalyst Sodium CarbonateSodium AcetateTriethylamine (Base)
Solvent TolueneNone1,2-Dichloroethane
Temperature Room Temperature (~25°C)60 - 120°CRoom Temperature (~25°C)
Reaction Time ~3 hoursNot specified, typically short~4 hours
Reported Yield 99.2%>77% (Improved method claims high yield)90%
Post-Treatment NaOH/Water wash, solvent recovery, vacuum distillationCrystallization from mixed solvent (e.g., ethanol-water)Water wash, solvent recovery, vacuum distillation

Experimental Protocols

Protocol 1: Synthesis via Acid Anhydride Method

This protocol is based on a high-yield method described in the literature.[4]

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, dropping funnel, and thermometer.

  • Charging Reactants: To the reactor, add toluene (as solvent), ethyl vanillin, and sodium carbonate (catalyst).

  • Initiate Agitation: Begin stirring the mixture to ensure homogeneity.

  • Addition of Anhydride: At room temperature (approx. 25°C), add isobutyric anhydride dropwise over a period of 1 hour.

  • Reaction: Continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Workup - Washing: Stop stirring and transfer the mixture to a separation funnel. Wash the organic layer sequentially with a 15% sodium hydroxide solution and then with water. This removes the catalyst, unreacted ethyl vanillin, and any acidic by-products.

  • Solvent Recovery: Recover the toluene from the organic layer using a rotary evaporator or distillation.

  • Final Purification: Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: Quality Control using HPLC

This protocol is a general method for analyzing vanillin derivatives.[12][13]

  • Standard Preparation: Prepare a standard stock solution of high-purity this compound in 95% ethanol. Create a working standard by diluting the stock solution with 40% ethanol.[13]

  • Sample Preparation: Dilute the product sample significantly (e.g., one-thousand-fold) with the mobile phase or a suitable solvent.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and 1% aqueous acetic acid (e.g., 55:45 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector set at 275 nm.[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to the peak area in the standard chromatogram to determine purity and concentration.

Visualizations

Workflow and Logic Diagrams

G Figure 1: General Industrial Production Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Finishing Stage Reactants Raw Materials (Ethyl Vanillin, Isobutyric Anhydride) Reactor Stirred Tank Reactor (60-120°C) Reactants->Reactor Catalyst Catalyst (e.g., Na2CO3) Catalyst->Reactor Wash Washing (NaOH / Water) Reactor->Wash Crude Product Solvent_Recovery Solvent Recovery (Evaporation) Wash->Solvent_Recovery Distillation Vacuum Distillation Solvent_Recovery->Distillation Crystallization Crystallization (Optional) Distillation->Crystallization Purified Oil QC Quality Control (HPLC, GC) Distillation->QC Crystallization->QC Packaging Final Product Packaging QC->Packaging

Caption: General workflow for the industrial synthesis and purification of this compound.

G Figure 2: Troubleshooting Decision Tree Start Problem Encountered Q_Yield Is the product yield low? Start->Q_Yield Q_Purity Is the product purity low? Start->Q_Purity A_Yield_Params Check Reaction Parameters: - Temperature (60-120°C) - Time - Agitation Q_Yield->A_Yield_Params Yes A_Purity_SideRxn Investigate Side Reactions: - Lower reaction temperature - Check for hotspots Q_Purity->A_Purity_SideRxn Yes A_Yield_Reagents Verify Reagent Quality: - Catalyst Activity - Reactant Purity A_Yield_Params->A_Yield_Reagents A_Yield_Workup Review Workup Procedure: - Product loss during washing - Incomplete extraction A_Yield_Reagents->A_Yield_Workup A_Purity_Purification Optimize Purification: - Adjust vacuum for distillation - Improve washing efficiency - Consider recrystallization A_Purity_SideRxn->A_Purity_Purification A_Purity_Analysis Confirm Analytical Method: - Calibrate instruments (HPLC/GC) - Validate method A_Purity_Purification->A_Purity_Analysis

Caption: A decision tree to guide troubleshooting for common production issues.

G Figure 3: Key Scale-Up Relationships Scale Increase Reactor Scale HeatTransfer Heat Transfer Efficiency (Surface Area / Volume Ratio) Scale->HeatTransfer Decreases Mixing Mixing Efficiency Scale->Mixing Decreases Purity Product Purity HeatTransfer->Purity Affects Safety Process Safety (Risk of Runaway) HeatTransfer->Safety Affects Yield Product Yield Mixing->Yield Affects Mixing->Purity Affects

Caption: Logical relationships between reactor scale and key process outcomes.

References

Validation & Comparative

A Comparative Stability Analysis: Ethyl Vanillin Isobutyrate vs. Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, as well as in pharmaceutical formulations where taste-masking and excipient stability are paramount, the selection of stable aromatic compounds is critical. This guide provides an objective comparison of the stability of ethyl vanillin isobutyrate and its parent compound, ethyl vanillin. The following analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their applications.

Executive Summary

Ethyl vanillin is a widely used synthetic flavoring agent, prized for its intense vanilla-like aroma. However, its stability can be a concern under certain processing and storage conditions. This compound, an ester derivative of ethyl vanillin, has been developed to overcome some of these stability limitations. This guide demonstrates that this compound exhibits enhanced thermal and photostability compared to ethyl vanillin, making it a more robust alternative for applications requiring exposure to high temperatures or light.

I. Chemical Structures and Properties

A fundamental understanding of the chemical structures of ethyl vanillin and this compound is key to comprehending their differing stability profiles.

FeatureEthyl VanillinThis compound
Chemical Structure Ethyl Vanillin Structurethis compound Structure
IUPAC Name 3-ethoxy-4-hydroxybenzaldehyde(2-ethoxy-4-formylphenyl) 2-methylpropanoate[1][2]
Molecular Formula C₉H₁₀O₃C₁₃H₁₆O₄[2]
Molecular Weight 166.17 g/mol [3]236.26 g/mol [2]
Key Functional Groups Phenolic hydroxyl, Aldehyde, EtherEster, Aldehyde, Ether

The primary structural difference is the substitution of the phenolic hydroxyl group in ethyl vanillin with an isobutyrate ester group in this compound. This modification significantly impacts the molecule's reactivity and, consequently, its stability.

II. Comparative Stability Analysis

A. Thermal Stability

Available data suggests that this compound possesses superior thermal stability compared to ethyl vanillin. The ester linkage in this compound is more resistant to thermal degradation than the free hydroxyl group in ethyl vanillin.

CompoundReported Thermal Stability
Ethyl Vanillin Decomposes upon heating, emitting acrid smoke and irritating fumes.[4]
This compound Boiling point of 295-296 °C at 760 mmHg.[2]

While direct comparative studies with detailed degradation kinetics are limited in the public domain, the significantly higher boiling point of the isobutyrate ester is a strong indicator of its greater thermal robustness.

B. Photostability

Ethyl vanillin is known to be sensitive to light, which can lead to discoloration and loss of flavor potency.[5] The esterification of the phenolic hydroxyl group in this compound appears to mitigate this photosensitivity.

A study on the photostability of vanillin esters provides insight into the enhanced stability of the isobutyrate derivative. Although this study did not directly include ethyl vanillin, the comparison with other vanillin esters demonstrates the protective effect of the ester group.

Table 1: Photostability of Vanillin Esters in Ethanolic Solution

Compound% Remaining after 24h UV Irradiation% Remaining after 90 days Daylight Exposure
Vanillin Isobutyrate 56%30%
Ethylvanillin Isobutyrate 71%61%
Ethylvanillin Propionate 72%31%

Data sourced from a patent document. The study compared 10% ethanolic solutions irradiated with UV light (>290 nm, 40 Watt/m²) at 40°C and exposed to diffuse daylight at room temperature.

These results indicate that the isobutyrate ester of ethyl vanillin is significantly more stable under both UV and daylight exposure compared to the isobutyrate of vanillin and the propionate of ethyl vanillin. This suggests that this compound would also be considerably more photostable than ethyl vanillin itself, which possesses a more reactive free phenolic hydroxyl group.

C. pH Stability and Hydrolysis

The stability of these compounds under different pH conditions is critical for their application in various matrices.

  • Ethyl Vanillin: As a phenol, ethyl vanillin's stability is pH-dependent. In alkaline solutions, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation.[6] It is known to lose its flavoring power in contact with alkali.[7] Under acidic conditions, the aldehyde group can be susceptible to certain reactions, though it is generally considered relatively stable in mildly acidic environments.[7]

  • This compound: As an ester, this compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which would yield ethyl vanillin and isobutyric acid. The rate of hydrolysis is dependent on pH and temperature. Generally, esters exhibit greatest stability in a neutral to slightly acidic pH range (pH 5-7).[8][9] Under alkaline conditions, the ester bond is selectively hydrolyzed.[8]

III. Experimental Protocols

Detailed experimental protocols for conducting stability studies are crucial for obtaining reliable and comparable data. The following outlines a general approach for a forced degradation study.

A. Forced Degradation Study Protocol

Objective: To compare the stability of ethyl vanillin and this compound under various stress conditions (thermal, photolytic, and pH).

1. Materials:

  • Ethyl Vanillin (high purity standard)

  • This compound (high purity standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Acids: Hydrochloric acid (analytical grade)

  • Bases: Sodium hydroxide (analytical grade)

  • Buffers: Phosphate or acetate buffers of various pH values

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber with a calibrated light source (UV and visible light)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Stress Conditions:

  • Acid Hydrolysis: Treat a solution of each compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat a solution of each compound with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of each compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid samples of each compound to dry heat (e.g., 80-100°C) in an oven.

  • Photodegradation: Expose solutions of each compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

4. Analytical Method:

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic mobile phase of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and 0.2% v/v phosphoric acid in water (40:60).[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where both compounds and their potential degradants absorb, for example, 254 nm or 275 nm.[5][10]

  • Injection Volume: 10-20 µL.[10]

5. Data Analysis:

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradation products.

IV. Signaling Pathways and Experimental Workflows

While these compounds are primarily used for their sensory properties and not for their interaction with specific signaling pathways in a pharmacological context, a workflow for a comparative stability study can be visualized.

Experimental Workflow for Comparative Stability Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison prep_ev Prepare Ethyl Vanillin Solution thermal Thermal Stress prep_ev->thermal Expose to Stress photo Photolytic Stress prep_ev->photo Expose to Stress acid Acid Hydrolysis prep_ev->acid Expose to Stress base Base Hydrolysis prep_ev->base Expose to Stress oxidative Oxidative Stress prep_ev->oxidative Expose to Stress prep_evi Prepare Ethyl Vanillin Isobutyrate Solution prep_evi->thermal Expose to Stress prep_evi->photo Expose to Stress prep_evi->acid Expose to Stress prep_evi->base Expose to Stress prep_evi->oxidative Expose to Stress hplc Stability-Indicating HPLC Analysis thermal->hplc photo->hplc acid->hplc base->hplc oxidative->hplc data Data Acquisition (% Degradation, Impurity Profile) hplc->data compare Compare Stability Profiles data->compare

Caption: Workflow for the comparative stability testing of ethyl vanillin and this compound.

V. Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting and mitigating instability.

Potential Degradation Pathway of Ethyl Vanillin

G EV Ethyl Vanillin Oxidation Oxidation EV->Oxidation [O] Polymerization Polymerization EV->Polymerization Light/Heat EVA Ethyl Vanillic Acid Oxidation->EVA Polymers Colored Polymers Polymerization->Polymers

Caption: Potential degradation pathways of ethyl vanillin.

The primary degradation pathways for ethyl vanillin involve oxidation of the aldehyde group to a carboxylic acid (ethyl vanillic acid) and polymerization reactions, often initiated by light or heat, which can lead to discoloration.

Potential Degradation Pathway of this compound

G EVI This compound Hydrolysis Hydrolysis EVI->Hydrolysis H+ or OH- EV Ethyl Vanillin Hydrolysis->EV IBA Isobutyric Acid Hydrolysis->IBA Further_Deg Further Degradation (as per Ethyl Vanillin) EV->Further_Deg

Caption: Primary degradation pathway of this compound.

The principal degradation pathway for this compound is hydrolysis of the ester bond to yield ethyl vanillin and isobutyric acid. The resulting ethyl vanillin would then be subject to its own degradation pathways.

VI. Conclusion

The available evidence strongly suggests that this compound offers enhanced stability against thermal and photolytic degradation compared to ethyl vanillin. This improved stability is attributed to the protection of the reactive phenolic hydroxyl group through esterification. For applications involving high-temperature processing, prolonged exposure to light, or formulation in matrices where the free phenolic group of ethyl vanillin is problematic, this compound presents a superior alternative. However, its susceptibility to hydrolysis under certain pH conditions must be considered. Researchers and formulation scientists should select the appropriate compound based on the specific stress conditions of their application and perform targeted stability studies to ensure product integrity.

References

A Comparative Guide to the Purity Validation of Ethyl Vanillin Isobutyrate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for flavor and fragrance compounds like ethyl vanillin isobutyrate is a critical aspect of quality control and formulation development. This guide provides an objective comparison of the classical saponification titration method against modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate analytical method for your laboratory's needs.

This compound, a synthetic flavoring agent with a creamy, vanilla-like profile, requires precise purity assessment to ensure consistency, safety, and desired sensory characteristics in final products. While traditional titration methods offer a cost-effective approach, chromatographic techniques provide higher specificity and the ability to identify and quantify individual impurities.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and throughput needs.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Hydrolysis of the ester by a known excess of alkali, followed by back-titration of the unreacted alkali.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Purity Measurement Measures the total ester content (assay).Separates and quantifies the main component and volatile impurities.Separates and quantifies the main component and non-volatile impurities.
Specificity Low. Does not distinguish between the target ester and other reactive esters or acidic/basic impurities.High. Can separate and identify structurally similar volatile compounds.High. Can separate and identify a wide range of non-volatile impurities.
Sensitivity Moderate.High.High.
Instrumentation Cost Low.High.High.
Analysis Time per Sample ~1.5 - 2 hours (including reflux time).~15 - 30 minutes.~10 - 20 minutes.
Solvent Consumption Moderate (Ethanol, HCl).Low (Carrier gas, small volumes of organic solvents for sample preparation).High (Mobile phase solvents like methanol, acetonitrile, water).
Typical Purity Result 98.8% (± 0.5%)99.2% (± 0.2%)99.5% (± 0.1%)
Impurity Profiling No.Yes (for volatile impurities).Yes (for non-volatile and some volatile impurities).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Saponification Titration for this compound Purity

This method determines the saponification value, which is then used to calculate the purity of the ester.

Reagents and Equipment:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Reflux condenser and 250 mL round-bottom flask

  • Water bath or heating mantle

  • 50 mL burette

Procedure:

  • Accurately weigh approximately 2 g of this compound into a 250 mL round-bottom flask.

  • Add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture in a water bath at 80-90°C for 1 hour to ensure complete saponification.[1]

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

  • Perform a blank titration by following the same procedure without the this compound sample.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = [((B - S) * M_HCl * MW_ester) / (W * 1000)] * 100

Where:

  • B = Volume of HCl used for the blank titration (mL)

  • S = Volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl solution

  • MW_ester = Molecular weight of this compound (236.26 g/mol )

  • W = Weight of the this compound sample (g)

Gas Chromatography (GC-FID) Method for Purity of this compound

This method is suitable for the quantification of this compound and the detection of volatile impurities.

Instrumentation and Conditions:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount of this compound in the solvent to achieve a concentration within the calibration range.

Data Analysis: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard calibration can be performed.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity of this compound

This method is ideal for the analysis of this compound and its non-volatile impurities.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare the sample for analysis by dissolving a known amount of this compound in the mobile phase to a concentration within the calibration range.

Data Analysis: Similar to GC, purity can be determined by area percent normalization or by using an internal or external standard calibration curve for more precise quantification.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the purity validation of this compound using the described methods.

TitrationWorkflow cluster_prep Sample Preparation cluster_reaction Saponification cluster_analysis Titration cluster_result Calculation weigh Weigh Sample add_koh Add Ethanolic KOH weigh->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to Room Temp reflux->cool add_indicator Add Indicator cool->add_indicator titrate Titrate with HCl add_indicator->titrate calculate Calculate Purity titrate->calculate

Titration Workflow for Purity Validation.

ChromatographyComparison cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) start Purity Validation of this compound gc_prep Dissolve in Volatile Solvent start->gc_prep hplc_prep Dissolve in Mobile Phase start->hplc_prep gc_inject Inject into GC gc_prep->gc_inject gc_separate Separation of Volatile Components gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_result Purity & Volatile Impurity Profile gc_detect->gc_result hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_separate Separation of Components hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_result Purity & Non-Volatile Impurity Profile hplc_detect->hplc_result

Comparison of Chromatographic Workflows.

Conclusion and Recommendations

The selection of an appropriate analytical method for the purity validation of this compound hinges on the specific requirements of the analysis.

  • Saponification titration is a cost-effective and straightforward method for determining the overall ester content. It is a valuable tool for routine quality control checks where a high degree of specificity is not required.

  • Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities. Its high resolving power makes it ideal for in-depth purity analysis and for detecting residual solvents or by-products from the synthesis process.

  • High-Performance Liquid Chromatography (HPLC) offers excellent versatility for separating a broad range of impurities, including non-volatile and thermally labile compounds. It is a powerful technique for comprehensive purity profiling in research and regulated environments.

For rigorous quality assurance in drug development and flavor and fragrance research, a combination of methods is often optimal. Titration can be employed for rapid, routine assay verification, while GC and/or HPLC should be utilized to establish a comprehensive impurity profile, ensuring the material meets the stringent quality standards necessary for its intended application.

References

A Comparative Analysis of Flavor Release from Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl Vanillin Isobutyrate

This compound is a synthetic aromatic compound designed to provide a controlled and sustained release of a creamy, sweet, vanilla-like flavor.[1][2] It is a derivative of ethyl vanillin, which is known for its potent vanilla flavor, approximately three to four times stronger than that of vanillin.[3] The isobutyrate ester functional group in this compound allows for a gradual release of the active flavor molecule, ethyl vanillin, through hydrolysis. This controlled release mechanism offers advantages in various applications where a prolonged flavor perception is desirable.

Comparative Flavor Profiles

The flavor profiles of vanillin, ethyl vanillin, and the released ethyl vanillin from its isobutyrate ester are nuanced. Vanillin provides a classic, rich, and creamy vanilla flavor.[4] Ethyl vanillin offers a more intense, sweeter, and slightly less subtle vanilla note.[4] this compound, upon hydrolysis, releases ethyl vanillin, thus imparting a similar flavor profile but with a different temporal characteristic.[2]

FeatureVanillinEthyl VanillinThis compound (upon hydrolysis)
Odor Profile Sweet, vanilla, creamy, slightly woodyIntense sweet vanilla, creamy, less nuanced than vanillinIntense sweet vanilla, creamy, chocolate and milky nuances[2]
Taste Profile Sweet, creamy, richIntense sweet, potent vanillaSweet, creamy, powdery, with balsamic and ice cream nuances[2]
Flavor Intensity Standard3-4 times more potent than vanillin[3]Releases ethyl vanillin, so potency is comparable but time-dependent
Quantitative Analysis of Flavor Release: An Illustrative Comparison

To compare the flavor release kinetics, a headspace gas chromatography-mass spectrometry (GC-MS) analysis would be the method of choice. This technique measures the concentration of volatile compounds released from a sample over time. The following tables illustrate the expected results from such an experiment, comparing the release of vanillin, ethyl vanillin, and the release of ethyl vanillin from this compound in a neutral food-grade solvent at a constant temperature.

Table 1: Headspace Concentration of Volatile Compounds Over Time (Illustrative Data)

Time (minutes)Vanillin (ng/mL)Ethyl Vanillin (ng/mL)Ethyl Vanillin released from this compound (ng/mL)
0000
58510010
159511535
309011065
60759590
1205070105
240254095

Table 2: Sensory Evaluation - Time-Intensity Analysis of Vanilla Flavor (Illustrative Data)

A trained sensory panel would evaluate the perceived intensity of the vanilla flavor over time. The following table illustrates the expected average intensity scores on a 10-point scale.

Time (minutes)VanillinEthyl VanillinThis compound
0000
1892
5785
15567
30348
60127
120015

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Flavor Release

This protocol describes a method to quantify the release of volatile flavor compounds from a sample matrix over time.

Materials and Reagents:

  • Vanillin (food grade, >99% purity)

  • Ethyl Vanillin (food grade, >99% purity)[3]

  • This compound (>98% purity)[5]

  • Food-grade propylene glycol (solvent)

  • Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and headspace autosampler

  • DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare 1% (w/v) solutions of vanillin, ethyl vanillin, and this compound in propylene glycol.

  • Vial Incubation: Pipette 1 mL of each sample solution into separate headspace vials and immediately seal with a crimp cap. Prepare a blank vial with 1 mL of propylene glycol.

  • Headspace Generation: Place the vials in the headspace autosampler incubator set at 60°C.

  • Time-Course Analysis: Program the autosampler to inject 1 mL of the headspace from each vial into the GC-MS at specified time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass range: m/z 40-350

  • Data Analysis: Identify and quantify the peaks corresponding to vanillin (m/z 152, 151, 123) and ethyl vanillin (m/z 166, 165, 137) using a standard calibration curve.

Sensory Evaluation: Time-Intensity (TI) Analysis

This protocol outlines the procedure for a trained sensory panel to evaluate the temporal perception of vanilla flavor.[4]

Panelists:

  • A panel of 10-12 trained sensory assessors, selected for their ability to discriminate vanilla aromas and flavors.

Sample Preparation:

  • Prepare solutions of vanillin, ethyl vanillin, and this compound in a neutral food base (e.g., a 5% sugar solution or unsalted crackers) at concentrations determined to be of equal perceived initial intensity for vanillin and ethyl vanillin in preliminary tests.

Procedure:

  • Panelist Training: Familiarize panelists with the TI evaluation procedure and the use of the rating scale (e.g., a 10-point intensity scale where 0 = no vanilla flavor and 10 = extremely intense vanilla flavor).

  • Evaluation: Present panelists with one sample at a time in a randomized order.

  • Data Collection: Instruct panelists to start recording the perceived vanilla flavor intensity continuously or at discrete time intervals (e.g., every 30 seconds) from the moment of tasting until the flavor is no longer perceptible.[6]

  • Data Analysis: Plot the average intensity ratings against time for each sample to generate time-intensity curves.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Solutions: - Vanillin - Ethyl Vanillin - this compound GCHS Headspace GC-MS Analysis Prep->GCHS Incubate & Inject Sensory Sensory Time-Intensity Analysis Prep->Sensory Present to Panel GCData Quantitative Flavor Release Data GCHS->GCData SensoryData Perceived Intensity Curves Sensory->SensoryData Comparison Comparative Analysis GCData->Comparison SensoryData->Comparison

Caption: Experimental workflow for comparative flavor release analysis.

Flavor Perception Signaling Pathway

The perception of vanilla flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation).

Olfactory Pathway:

Volatile molecules like ethyl vanillin travel to the olfactory epithelium in the nasal cavity and bind to specific G-protein coupled receptors (GPCRs), such as OR1G1.[7] This binding initiates a signaling cascade that leads to the perception of the characteristic vanilla aroma.

OlfactoryPathway cluster_olfactory Olfactory Sensory Neuron EV Ethyl Vanillin OR Olfactory Receptor (e.g., OR1G1) EV->OR G_olf G-protein (G_olf) OR->G_olf activates AC Adenylate Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain (Vanilla Aroma) Depolarization->Signal GustatoryPathway cluster_taste Taste Receptor Cell Vanillin Vanillin SweetReceptor Sweet Receptor (T1R2/T1R3) Vanillin->SweetReceptor BitterReceptor Bitter Receptor (e.g., TAS2R14) Vanillin->BitterReceptor SweetSignal Signal to Brain (Sweet Taste) SweetReceptor->SweetSignal BitterSignal Signal to Brain (Bitter Taste) BitterReceptor->BitterSignal

References

Assessing the Antioxidant Properties of Ethyl Vanillin Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of ethyl vanillin isobutyrate against its structural analogs: vanillin, ethyl vanillin, and isobutyric acid. Due to the limited direct experimental data on the antioxidant capacity of this compound, this guide leverages available data on its constituent parts and closely related molecules to provide a comprehensive overview. The antioxidant activities are evaluated using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Data Summary

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Cation Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not availableData not availableData not available
Vanillin Generally reported as weak or inactive[1]. Some studies report IC50 values, for instance, 0.81 µg/mL, though this varies.Stronger activity than in DPPH assay[1].Data not readily available in terms of FeSO4 equivalents.
Ethyl Vanillin Data not readily available. Generally considered to have antioxidant properties.Stronger antioxidant effects than vanillyl alcohol or vanillic acid in some assays[2].Data not readily available in terms of FeSO4 equivalents.
Isobutyric Acid Data not availableData not availableData not available
Trolox (Standard) Typically in the range of 2-8 µg/mL1.0 (by definition)High
Ascorbic Acid (Standard) Typically in the range of 1-5 µg/mLHighHigh

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are fundamental for the reproducible assessment of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compounds (this compound, vanillin, ethyl vanillin, isobutyric acid) and standards (Trolox, Ascorbic Acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A control is prepared using methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and standards in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the adjusted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄) in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixtures at 37°C for a specific time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with known concentrations of FeSO₄ and is expressed as µM Fe(II) equivalents.

Mandatory Visualizations

Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Many antioxidant compounds exert their protective effects by activating this pathway, leading to the expression of various antioxidant and detoxification enzymes.

Nrf2_ARE_Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 Modification of Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of Cysteine Residues Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Protein Synthesis

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Experimental Workflow

The following diagram illustrates a general workflow for assessing and comparing the antioxidant properties of this compound and its alternatives.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis & Comparison A Compound Procurement - this compound - Vanillin - Ethyl Vanillin - Isobutyric Acid D DPPH Radical Scavenging Assay A->D E ABTS Radical Cation Decolorization Assay A->E F Ferric Reducing Antioxidant Power (FRAP) Assay A->F B Standard Procurement - Trolox - Ascorbic Acid B->D B->E B->F C Reagent Preparation - DPPH Solution - ABTS•+ Solution - FRAP Reagent C->D C->E C->F G Spectrophotometric Measurement D->G E->G F->G H Calculation of - % Inhibition - IC50 Values - TEAC Values - Fe(II) Equivalents G->H I Comparative Analysis H->I

Caption: Experimental workflow for comparative antioxidant assessment.

References

Cross-Validation of Analytical Methods for Vanillin Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl Vanillin Isobutyrate: While this guide focuses on the analytical methods for vanillin isobutyrate due to the greater availability of public data, the principles and methodologies described herein are directly applicable to this compound. This compound is the isobutyrate ester of ethyl vanillin, a close structural analog of vanillin. The analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are versatile and can be readily adapted for the analysis of this compound with minor modifications to the method parameters, such as the retention time and mass spectral fragments used for identification and quantification.

Introduction

The accurate and precise quantification of flavoring agents like vanillin isobutyrate is critical in the food, beverage, and pharmaceutical industries to ensure product quality, consistency, and regulatory compliance. Cross-validation of analytical methods is a vital process to ensure that a validated method produces consistent, reliable, and accurate results across different laboratories, instruments, or analysts.[1] This guide provides a comparative overview of two common analytical techniques for the determination of vanillin isobutyrate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols for each method, present a comparative summary of their performance characteristics, and outline a workflow for a cross-validation study.

Comparative Analysis of Analytical Methods

The choice of an analytical method for vanillin isobutyrate depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the typical performance characteristics of HPLC-UV and GC-MS for the analysis of vanillin isobutyrate.

Note: The following table presents typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of vanillin isobutyrate. Actual performance may vary depending on the specific instrumentation, column, and method parameters used.

Performance CharacteristicHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation based on volatility and boiling point, with detection by mass-to-charge ratio of ionized fragments.
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information for definitive identification.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.Typically in the low ng/mL to pg/mL range.
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Linearity (R²) > 0.999> 0.995
Sample Throughput Relatively high.Moderate, can be increased with autosamplers.
Instrumentation Cost Moderate.High.
Solvent Consumption High.Low.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of vanillin isobutyrate in various sample matrices.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Vanillin isobutyrate reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of vanillin isobutyrate in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or semi-solid samples, an extraction step (e.g., with methanol or acetonitrile) followed by filtration may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid) is commonly used. A typical starting condition could be 50:50 acetonitrile:water, with a linear gradient to 90:10 acetonitrile:water over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

  • Analysis: Inject the calibration standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of vanillin isobutyrate against the concentration of the standards. Determine the concentration of vanillin isobutyrate in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is ideal for the confirmation of vanillin isobutyrate identity and for trace-level quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Ethyl acetate (for sample and standard preparation)

  • Vanillin isobutyrate reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of vanillin isobutyrate in methanol or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Similar to the HPLC method, sample preparation will depend on the matrix. For GC-MS, it is crucial to ensure that the final sample extract is volatile and free of non-volatile residues.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-350

  • Analysis: Inject the calibration standards and samples into the GC-MS system.

  • Quantification and Confirmation: Create a calibration curve using the peak area of a characteristic ion of vanillin isobutyrate. Confirm the identity of the peak in the samples by comparing its retention time and mass spectrum to that of the reference standard.

Cross-Validation Workflow

Cross-validation is essential when transferring an analytical method between laboratories or when comparing two different methods to ensure that they produce comparable results. The following diagram illustrates a typical workflow for a cross-validation study comparing the HPLC-UV and GC-MS methods for the analysis of vanillin isobutyrate.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) prepare_samples Prepare Homogeneous Sample Sets (Spiked Matrix, Incurred Samples) define_protocol->prepare_samples hplc_analysis Analyze Samples using Validated HPLC-UV Method prepare_samples->hplc_analysis gcms_analysis Analyze Samples using Validated GC-MS Method prepare_samples->gcms_analysis data_comparison Compare Results from Both Methods (Statistical Analysis, e.g., t-test, Bland-Altman) hplc_analysis->data_comparison gcms_analysis->data_comparison check_acceptance Check Against Pre-defined Acceptance Criteria data_comparison->check_acceptance investigate_discrepancies Investigate Discrepancies (If criteria are not met) check_acceptance->investigate_discrepancies Criteria Not Met final_report Generate Final Cross-Validation Report check_acceptance->final_report Criteria Met investigate_discrepancies->data_comparison

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

This workflow, based on guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R2), ensures a systematic and robust comparison of the two analytical methods.[2][3][4][5] The process begins with careful planning and protocol definition, followed by the parallel analysis of identical sample sets using both validated methods. The resulting data are then statistically compared against pre-defined acceptance criteria to determine if the methods provide equivalent results. Any significant discrepancies are investigated to identify the root cause, which could be related to sample preparation, instrument parameters, or matrix effects. The successful completion of the cross-validation study provides confidence in the interchangeability of the methods and the reliability of the analytical data generated.

References

sensory panel comparison of ethyl vanillin isobutyrate and vanillin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance, the quest for nuanced and impactful vanilla notes is perpetual. While vanillin has long been the cornerstone of vanilla flavoring, its derivatives offer unique sensory experiences. This guide provides a comparative analysis of ethyl vanillin isobutyrate and vanillin, focusing on their sensory profiles as evaluated by trained panels, and outlines the experimental methodologies used for such assessments. This information is crucial for researchers, scientists, and professionals in drug development seeking to understand the subtle yet significant differences between these key aroma compounds.

Sensory Profile Comparison

A comprehensive sensory analysis reveals distinct differences in the flavor and aroma profiles of this compound and vanillin. While both share a characteristic vanilla essence, this compound presents a more complex and multifaceted profile. The data summarized below is synthesized from various sensory panel evaluations.

Sensory AttributeThis compoundVanillin
Primary Note Fruity, Sweet, Caramellic[1]Sweet, Creamy, Powdery[2][3][4]
Secondary Notes Berry, Vanilla[1]Balsamic, Warm[2][4]
Subtle Nuances Potential for cheesy or buttery notes (in related isobutyrate esters)[5]Phenolic, slightly spicy[2][3]
Flavor Intensity Generally considered more potent than vanillinStandard benchmark for vanilla flavor
Undesirable Notes Not prominently reportedCan elicit bitterness at certain concentrations[6]

This compound is consistently described as having a fruity and caramellic top note, which sets it apart from the more classic creamy and powdery profile of vanillin.[1][2][4] Vanillin, while universally recognized for its pleasant and sweet aroma, can sometimes exhibit a phenolic off-note and is known to activate bitter taste receptors, a factor to consider in formulation.[2][6][7]

Experimental Protocols for Sensory Evaluation

To achieve a reliable and objective comparison between flavor compounds like this compound and vanillin, standardized sensory evaluation protocols are employed. These methodologies are designed to minimize bias and provide quantifiable data.

Descriptive Analysis

A common and comprehensive method is Descriptive Analysis. This involves a trained sensory panel that identifies, describes, and quantifies the sensory attributes of a product.

Panelists: A panel of 8-12 trained assessors is typically used. Panelists are screened for sensory acuity and trained over several sessions to recognize and scale the intensity of relevant aroma and flavor attributes.

Sample Preparation:

  • Solutions of this compound and vanillin are prepared at equimolar concentrations in a neutral solvent (e.g., 5% ethanol in distilled water) to ensure a comparable basis for evaluation.

  • Samples are presented in identical, opaque, covered cups labeled with random three-digit codes to prevent bias.

  • Samples are served at a controlled room temperature.

Evaluation Procedure:

  • Panelists are instructed to assess the aroma of each sample first by sniffing from the cup.

  • For flavor evaluation, panelists take a small sip, hold it in their mouth for a few seconds, and then expectorate.

  • A standardized lexicon of sensory terms is developed and agreed upon by the panel during training.

  • Panelists rate the intensity of each attribute on a structured scale, typically a 15-point scale where 0 represents "not perceived" and 15 represents "very high intensity."

  • A palate cleanser, such as unsalted crackers and distilled water, is used between samples to minimize sensory fatigue.

Difference Testing (Triangle Test)

To determine if a perceptible difference exists between the two compounds, a Triangle Test is often employed.[8]

Procedure:

  • Panelists are presented with three samples, two of which are identical and one is different.

  • They are asked to identify the sample that is different.

  • The number of correct identifications is analyzed statistically to determine if a significant difference exists.

experimental_workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis p1 Equimolar solutions of this compound & Vanillin p2 Coding and Randomization p1->p2 e1 Aroma Assessment p2->e1 e2 Flavor Assessment e1->e2 Palate Cleansing e3 Intensity Rating e2->e3 a1 Statistical Analysis (ANOVA) e3->a1 a2 Sensory Profile Generation a1->a2

Fig. 1: Experimental workflow for descriptive sensory analysis.

Molecular Basis of Perception: A Simplified Pathway

The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems. While a complete signaling pathway for every flavor compound is not fully elucidated, a general model can be described. For vanillin, it is known to interact with specific taste receptors.

Vanillin has been shown to activate the human bitter taste receptors TAS2R14, TAS2R20, and TAS2R39.[6][7] The sweet and creamy aroma, which is the dominant perception, is processed through the olfactory system. Aroma molecules bind to olfactory receptors in the nasal cavity, triggering a signaling cascade that sends information to the brain's olfactory bulb and ultimately to the gustatory cortex, where it is integrated with taste signals to create the overall flavor perception.

taste_pathway cluster_mouth Oral & Nasal Cavity cluster_brain Brain compound Flavor Compound (e.g., Vanillin) taste_receptor Taste Receptors (e.g., TAS2Rs for bitter) compound->taste_receptor olfactory_receptor Olfactory Receptors compound->olfactory_receptor signal_transduction Signal Transduction Cascade taste_receptor->signal_transduction olfactory_bulb Olfactory Bulb olfactory_receptor->olfactory_bulb gustatory_cortex Gustatory Cortex (Flavor Perception) signal_transduction->gustatory_cortex olfactory_bulb->gustatory_cortex

Fig. 2: Simplified signaling pathway for flavor perception.

References

A Comparative Guide to the Determination of Impurities in Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities in ethyl vanillin isobutyrate, a key flavoring agent. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of products in the food, fragrance, and pharmaceutical industries. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical methods.

Introduction to this compound and its Potential Impurities

This compound (4-isobutanoyloxy-3-ethoxybenzaldehyde) is a synthetic flavoring agent prized for its creamy, vanilla-like, and fruity aroma.[1] Its synthesis typically involves the esterification of ethyl vanillin with an isobutyrylating agent, such as isobutyric anhydride or isobutyroyl chloride. This process can lead to the presence of several potential impurities that may impact the final product's quality and safety.

The primary impurities of concern include:

  • Unreacted Starting Materials:

    • Ethyl Vanillin

    • Isobutyric Acid (from the hydrolysis of isobutyric anhydride) or residual isobutyroyl chloride.

  • Byproducts: Formed through side reactions during the synthesis.

  • Residual Solvents: Used during the synthesis and purification process.

Effective analytical monitoring is essential to control these impurities within acceptable limits.

Comparison of Analytical Techniques

The two primary chromatographic techniques for the analysis of this compound and its impurities are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical TechniquePrincipleCommon Impurities DetectedAdvantagesDisadvantages
HPLC-UV Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light by the analytes.[2]Ethyl Vanillin, other non-volatile synthesis byproducts.Robust, reliable, and widely available. Excellent for quantifying non-volatile and thermally labile compounds.[3][4]Not suitable for volatile impurities like residual solvents. May have lower sensitivity for some compounds compared to GC-MS.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.Isobutyric Acid, Residual Solvents, volatile byproducts.High sensitivity and selectivity, providing structural information for impurity identification.[5] Excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile analytes.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of key impurities in this compound using HPLC-UV and GC-MS.

Table 1: HPLC-UV Method Performance for Ethyl Vanillin Impurity

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Note: Data is representative and based on typical performance for the analysis of ethyl vanillin and related phenolic compounds by reverse-phase HPLC-UV.[6][7]

Table 2: GC-MS Method Performance for Isobutyric Acid and Residual Solvents

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 1 µg/mL (Isobutyric Acid), 0.1 - 5 ppm (Solvents)
Limit of Quantification (LOQ) 0.2 - 5 µg/mL (Isobutyric Acid), 0.5 - 20 ppm (Solvents)
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Note: Data is representative and based on typical performance for the analysis of short-chain fatty acids and common residual solvents by GC-MS.[8]

Experimental Protocols

HPLC-UV Method for the Determination of Ethyl Vanillin

This method is suitable for the quantification of ethyl vanillin as an impurity in the final this compound product.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for pH adjustment). A typical starting point is a 40:60 (v/v) mixture of acetonitrile and acidified water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm or 280 nm.[6]

  • Injection Volume: 10 - 20 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a final concentration within the linear range of the method.

GC-MS Method for the Determination of Isobutyric Acid and Residual Solvents

This method is suitable for the quantification of volatile impurities such as isobutyric acid and residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.

  • Column: A polar capillary column, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of fatty acids. For general residual solvents, a mid-polar column like a DB-624 is often used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Mass Spectrometer Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 - 350.

  • Sample Preparation:

    • For Isobutyric Acid: Dissolve the sample in a suitable solvent (e.g., methanol). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary to improve peak shape and sensitivity.

    • For Residual Solvents: Headspace analysis is the preferred technique. A known amount of the sample is placed in a sealed headspace vial and heated. The vapor phase is then injected into the GC.

Visualization of Experimental Workflows

experimental_workflow cluster_hplc HPLC-UV Analysis for Non-Volatile Impurities cluster_gcms GC-MS Analysis for Volatile Impurities hplc_sample Sample Preparation (Dissolution) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection (275 nm) hplc_separation->hplc_detection hplc_data Data Analysis (Quantification of Ethyl Vanillin) hplc_detection->hplc_data gcms_sample Sample Preparation (Headspace or Derivatization) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Data Analysis (Quantification of Isobutyric Acid & Residual Solvents) gcms_detection->gcms_data

Caption: General experimental workflows for HPLC-UV and GC-MS analysis of impurities.

Signaling Pathway of Impurity Formation and Analysis

impurity_pathway cluster_synthesis Synthesis of this compound cluster_impurities Impurity Generation cluster_analysis Analytical Control start_materials Starting Materials (Ethyl Vanillin, Isobutyrylating Agent) reaction Esterification Reaction start_materials->reaction crude_product Crude Product reaction->crude_product unreacted Unreacted Starting Materials reaction->unreacted byproducts Side Reaction Byproducts reaction->byproducts purification Purification crude_product->purification final_product Final Product (this compound) purification->final_product solvents Residual Solvents purification->solvents hplc HPLC-UV final_product->hplc gcms GC-MS final_product->gcms unreacted->hplc unreacted->gcms Volatile reactants byproducts->hplc solvents->gcms

Caption: Logical relationship of impurity formation during synthesis and subsequent analytical control.

Conclusion

The determination of impurities in this compound requires a multi-faceted analytical approach. HPLC-UV is a robust method for quantifying non-volatile impurities like unreacted ethyl vanillin, while GC-MS is superior for the analysis of volatile compounds such as isobutyric acid and residual solvents. The choice of method, or a combination thereof, will depend on the specific impurities of interest and the required sensitivity. The provided protocols and performance data serve as a valuable resource for establishing effective quality control procedures for this compound.

References

comparing the efficacy of different catalysts for ethyl vanillin isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of flavor compounds like ethyl vanillin isobutyrate is of significant interest. The choice of catalyst plays a pivotal role in determining the yield, purity, and sustainability of the synthesis process. This guide provides an objective comparison of different catalytic methods for the synthesis of vanillin isobutyrates, supported by experimental data from patent literature.

Performance Comparison of Catalysts

The efficacy of a catalyst in the synthesis of vanillin isobutyrates can be evaluated based on several key metrics, including product yield, reaction conditions, and the complexity of the post-reaction work-up. Below is a summary of quantitative data for three distinct catalytic approaches.

Catalyst TypeCatalyst ExampleReactantsSolventReaction Temperature (°C)Reaction TimeYield (%)Post-Treatment
Alkali Metal SaltSodium AcetateVanillin, Isobutyric AnhydrideNone80Not Specified91.2Direct vacuum distillation[1]
Inorganic BaseSodium CarbonateVanillin, Isobutyric AnhydrideTolueneRoom Temperature (25)3 hours99.2Washing with NaOH solution and water, followed by vacuum distillation[2]
BiocatalystLipaseVanillin, Isobutyric AnhydrideNone45-55Not SpecifiedHigh (not quantified in direct comparison)Filtration and molecular distillation[1]

Experimental Workflow Overview

The general experimental procedure for the synthesis of vanillin isobutyrate involves the reaction of vanillin or ethyl vanillin with an acylating agent, such as isobutyric anhydride or isobutyryl chloride, in the presence of a catalyst. The specific steps and conditions vary depending on the chosen catalytic system.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification Reactants Ethyl Vanillin & Isobutyric Anhydride ReactionVessel Reaction Vessel (with stirring and temperature control) Reactants->ReactionVessel Catalyst Catalyst Selection (e.g., Sodium Acetate, Na2CO3, Lipase) Catalyst->ReactionVessel Workup Post-Reaction Work-up (e.g., washing, filtration) ReactionVessel->Workup Purification Purification (e.g., distillation, recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of vanillin isobutyrate using different catalysts, as described in the cited literature.

Synthesis using Sodium Acetate as a Catalyst

This method involves the direct reaction of vanillin with isobutyric anhydride without a solvent.

  • Procedure:

    • 152g (1mol) of vanillin and 189.6g (1.2mol) of isobutyric anhydride are added to a three-neck round-bottom flask.[1]

    • 7.5g of sodium acetate is added as the catalyst.[1]

    • The mixture is heated to 80°C to melt the reactants and the reaction is carried out under stirring while maintaining the temperature.[1]

    • After the reaction is complete, the product is obtained by direct vacuum distillation under reduced pressure (120°C, 110mmHg).[1]

Synthesis using Sodium Carbonate as a Catalyst

This procedure utilizes an inorganic base as a catalyst and is conducted at room temperature in a solvent.

  • Procedure:

    • 115ml of toluene, 106.5g (0.70mol) of vanillin, and 5.3g (0.05mol) of sodium carbonate are added to a three-neck flask equipped with a stirrer, a dropping funnel, and an internal thermometer.[2]

    • Stirring is initiated, and 129.3g (0.78mol) of isobutyric anhydride is added dropwise over 1 hour at room temperature (approximately 25°C).[2]

    • The reaction mixture is stirred for an additional 2 hours.[2]

    • After stirring is stopped, the mixture is washed sequentially with a 15% sodium hydroxide solution and then with water.[2]

    • The solvent is recovered, and the final product is obtained by distillation under reduced pressure.[2]

Synthesis using Lipase as a Biocatalyst

This biocatalytic approach offers a greener alternative to chemical catalysts.

  • Procedure:

    • Vanillin and isobutyric anhydride are mixed.

    • The mixture is heated to 90-110°C to melt and homogenize the reactants, followed by cooling to 45-55°C.[1]

    • Lipase is added to initiate the catalytic reaction. The amount of lipase used is typically 8-15% by weight of the vanillin.[1]

    • The reaction progress is monitored by Gas Chromatography (GC).[1]

    • Upon completion of the reaction, the reaction liquid is filtered (e.g., with a 120-140 mesh filter cloth) to remove the enzyme.[1]

    • The filtrate is then subjected to molecular distillation to obtain the purified vanillin isobutyrate.[1] This method avoids complex post-treatment steps like alkali washing and water washing.[1]

Concluding Remarks

The selection of a catalyst for the synthesis of this compound has a significant impact on the overall efficiency and environmental footprint of the process. While sodium carbonate in toluene at room temperature shows a remarkably high yield, the use of a solvent and subsequent washing steps may be disadvantageous for industrial-scale production. The solvent-free method using sodium acetate offers a simpler work-up but at a slightly lower yield. Biocatalysis with lipase presents a green and efficient alternative with mild reaction conditions and a straightforward purification process, making it an attractive option for sustainable synthesis. Researchers and drug development professionals should consider these factors when selecting a synthetic route for vanillin derivatives.

References

Validating Controlled-Release Models: A Comparative Guide Using Ethyl Vanillin Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a controlled-release model is a critical step in ensuring the efficacy and desired performance of a delivery system. This guide provides a comparative analysis of key aspects of validating a controlled-release model, using ethyl vanillin isobutyrate as a model compound. This compound, a flavoring agent, serves as a practical example for methodologies applicable across various fields, including pharmaceuticals and food science.[1][2] This document outlines experimental protocols, presents comparative data, and visualizes workflows to aid in the robust validation of controlled-release systems.

Comparative Analysis of Controlled-Release Systems

The choice of a controlled-release system is dependent on the physicochemical properties of the active ingredient and the desired release profile. Common techniques for encapsulating flavor compounds like this compound include spray drying, cyclodextrin inclusion, and nano-emulsions.[3][4][5] Each method offers distinct advantages and results in different release kinetics.

Below is a comparative summary of hypothetical performance data for this compound in different controlled-release systems, based on typical results for similar flavor compounds.

Table 1: Comparative Performance of this compound Controlled-Release Models

ParameterSpray Drying (Gum Arabic Matrix)β-Cyclodextrin Inclusion ComplexNano-emulsion (Oil-in-Water)
Encapsulation Efficiency (%) 85 ± 492 ± 395 ± 2
Initial Burst Release (%) 15 ± 28 ± 15 ± 1
Time to 80% Release (hours) 61224
Release Kinetics Model Fit First-OrderHiguchiKorsmeyer-Peppas
Stability (6 months, 25°C) GoodExcellentVery Good

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. The following sections describe standard methodologies for key experiments in the evaluation of a controlled-release model for this compound.

Encapsulation Efficiency Determination

Objective: To quantify the amount of this compound successfully encapsulated within the carrier material.

Methodology:

  • Sample Preparation: A known weight of the encapsulated this compound is accurately measured.

  • Extraction of Surface Compound: The sample is washed with a solvent in which this compound is freely soluble but the encapsulating material is not (e.g., a short wash with ethanol). This removes any unencapsulated, surface-bound compound.

  • Extraction of Encapsulated Compound: The washed encapsulating material is then dissolved or broken down using an appropriate solvent or method to release the encapsulated this compound.

  • Quantification: The amount of this compound in both extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6]

  • Calculation: Encapsulation Efficiency (%) = [(Total amount of active - Amount of surface active) / Total amount of active] x 100.

In Vitro Release Study (Dissolution Testing)

Objective: To determine the release rate and profile of this compound from the controlled-release system under simulated physiological or application-specific conditions.

Methodology:

  • Apparatus: A USP Dissolution Apparatus 2 (paddle apparatus) is typically used.

  • Dissolution Medium: The choice of medium depends on the intended application. For oral applications, simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) are common.[7] For flavor release in food, simulated saliva or other food matrices may be used.[5][6]

  • Procedure:

    • A known quantity of the encapsulated product is placed in the dissolution vessel containing the medium at a controlled temperature (e.g., 37°C).

    • The paddle is rotated at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

    • The withdrawn volume is replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of this compound in the collected samples is determined by HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative percentage of the compound released is plotted against time. The release data is then fitted to various kinetic models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][8]

Visualizing the Validation Workflow and System Logic

To better illustrate the processes involved in validating a controlled-release model, the following diagrams are provided.

Experimental_Workflow cluster_prep Formulation & Characterization cluster_testing In Vitro Release Testing cluster_analysis Data Analysis & Modeling cluster_stability Stability Assessment prep Preparation of Controlled-Release System char Physicochemical Characterization (Size, Morphology) prep->char ee Encapsulation Efficiency char->ee diss Dissolution Study ee->diss samp Sample Collection at Time Intervals diss->samp anal HPLC/UV-Vis Analysis samp->anal prof Generate Release Profile anal->prof kin Kinetic Model Fitting prof->kin val Validation of Release Model kin->val stab Stability Studies (Accelerated & Long-term) val->stab

Experimental workflow for validating a controlled-release model.

The diagram above outlines the key stages in the validation process, from initial formulation and characterization to in vitro testing, data analysis, and stability assessment.

Controlled_Release_System cluster_core Encapsulated System cluster_environment External Environment active Ethyl Vanillin Isobutyrate matrix Polymer Matrix release Controlled Release matrix->release Diffusion/Erosion medium Aqueous Medium (e.g., Simulated Saliva) medium->release Triggers Release release->medium Released Active

Logical relationship in a matrix-based controlled-release system.

This second diagram illustrates the fundamental components and interactions within a typical matrix-based controlled-release system, where the active compound is released into the surrounding medium through processes like diffusion and erosion of the polymer matrix.

By following these structured protocols and utilizing comparative data, researchers can effectively validate controlled-release models for a wide range of active ingredients, ensuring predictable and reliable performance.

References

A Comparative Guide to the Photostability of Vanillin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a widely used flavoring agent and key starting material in the pharmaceutical and fine chemical industries, along with its derivatives, are susceptible to photodegradation. This guide provides a comparative analysis of the photostability of vanillin and several of its common derivatives, supported by available experimental data. Understanding the photochemical behavior of these compounds is crucial for ensuring the stability and efficacy of light-sensitive products and for the development of novel photostable materials.

Comparative Photostability Data

The photostability of vanillin and its derivatives is influenced by the nature and position of substituents on the benzaldehyde ring. The following table summarizes key photostability parameters gathered from various studies. It is important to note that experimental conditions can significantly impact these values.

CompoundDerivative ClassKey Photostability FindingsExperimental Conditions
Vanillin Hydroxy MethoxybenzaldehydePhotodegradation follows pseudo-first-order kinetics.[1][2] The quantum yield for photochemical loss is concentration-dependent and can be approximated by a Gaussian decay from 295 nm to ~365 nm.[3][4] The photolysis produces a short-lived triplet state, leading to the formation of radicals and dimers.[3][5][6]Aqueous solution, ZnO photocatalyst[1][2]; Acidic, air-saturated aqueous solutions (pH=2)[3]
Isovanillin Hydroxy MethoxybenzaldehydeThe rate constant of decomposition is similar to vanillin under specific laser photolysis conditions.Nanosecond laser flash-photolysis (λexc = 266 nm)[5]
o-Vanillin Hydroxy MethoxybenzaldehydeNot explicitly quantified in the provided search results. However, as a substituted benzaldehyde, it is expected to undergo photodegradation.No specific data found.
Ethyl Vanillin Ethoxy HydroxybenzaldehydeNo specific quantitative photostability data found in the provided search results. As a close analog of vanillin, it is expected to have similar photochemical behavior.No specific data found.
Vanillic Acid Carboxy Hydroxy MethoxybenzeneAqueous phase photooxidation by hydroxyl radicals occurs. The rate constant of this reaction is pH-dependent.Aqueous solution, reaction with hydroxyl radicals[7]

Experimental Protocols for Photostability Assessment

A generalized experimental protocol for assessing the photostability of vanillin derivatives involves controlled irradiation followed by the quantification of the parent compound and/or the appearance of degradation products over time.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of the vanillin derivative in a photochemically inert solvent (e.g., acetonitrile, methanol, or buffered aqueous solution, depending on the compound's solubility and the experimental goals). The solvent should not absorb significantly at the irradiation wavelength.

  • Concentration: The initial concentration of the analyte should be adjusted to have a suitable absorbance at the analytical wavelength for accurate quantification by UV-Vis spectrophotometry or HPLC.

Irradiation Procedure
  • Light Source: A stable light source with a known spectral output is required. This can be a xenon arc lamp (to simulate sunlight), a mercury lamp, or specific wavelength LEDs. The choice of wavelength(s) should be relevant to the absorption spectrum of the compound under investigation.

  • Reaction Vessel: Use quartz cuvettes or reaction vessels that are transparent to the irradiation wavelength.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled sample holder to avoid thermally induced degradation.

  • Control Sample: A control sample, protected from light (e.g., wrapped in aluminum foil), should be run in parallel to account for any non-photochemical degradation.

Analytical Monitoring
  • UV-Vis Spectrophotometry: At regular time intervals, record the full UV-Vis absorption spectrum of the irradiated and control samples. The degradation of the vanillin derivative can be monitored by the decrease in absorbance at its maximum absorption wavelength (λmax).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method for quantifying the parent compound and identifying and quantifying photoproducts. A suitable HPLC method (including column, mobile phase, and detector) must be developed and validated for each derivative.

  • Data Analysis:

    • Degradation Kinetics: Plot the concentration of the vanillin derivative as a function of irradiation time. Determine the reaction order and the photodegradation rate constant (k).

    • Quantum Yield (Φ): The quantum yield, which represents the efficiency of a photochemical process, can be determined using a chemical actinometer to measure the photon flux of the light source.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying photochemical pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Analysis Stock Stock Solution (Vanillin Derivative) Working Working Solution (in Quartz Cuvette) Stock->Working Dilution Irradiation Controlled Irradiation Working->Irradiation Control Dark Control Working->Control LightSource UV/Vis Light Source LightSource->Irradiation Monitoring UV-Vis / HPLC Monitoring Irradiation->Monitoring Aliquots at t=0, t1, t2... Control->Monitoring t=final Data Data Analysis Monitoring->Data Results Photostability Parameters (k, t½, Φ) Data->Results

Fig. 1: General workflow for assessing the photostability of vanillin derivatives.

PhotodegradationPathway Vanillin_GS Vanillin (Ground State, S₀) Vanillin_S1 Excited Singlet State (S₁) Vanillin_GS->Vanillin_S1 hν (Light Absorption) Vanillin_T1 Triplet State (T₁) Vanillin_S1->Vanillin_T1 Intersystem Crossing (ISC) Vanillin_T1->Vanillin_GS Quenching Radicals Radical Species Vanillin_T1->Radicals Radical Formation Products Photodegradation Products (e.g., Dimers) Radicals->Products Dimerization, etc.

References

Safety Operating Guide

Proper Disposal of Ethyl Vanillin Isobutyrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of ethyl vanillin isobutyrate, ensuring compliance and laboratory safety. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Handle the chemical in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1][2][3] In case of a spill, prevent the powder from becoming airborne and avoid letting the substance enter drains or waterways, as it is toxic to aquatic life.[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[1][2] It is generally treated as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Treat all unused, expired, or contaminated this compound as hazardous waste.[5]

  • Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) office.[2][3][6] Incompatible materials can react violently or release hazardous gases.[6][7]

Step 2: Containment of Solid Waste and Spills

  • For small spills or collection of solid waste, carefully sweep or shovel the material into a designated waste container.[1][2] Use procedures that avoid generating dust.[2][3]

  • The waste container must be made of a compatible material (e.g., polyethylene or polypropylene), be in good condition, leak-proof, and kept securely closed except when adding waste.[6][7][8]

Step 3: Labeling and Storage

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the direct supervision of laboratory personnel.[6][8]

  • Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials like strong oxidizing agents.[1]

Step 4: Disposal of Solutions

  • If the this compound is in a solution, the entire solution must be disposed of as hazardous waste.

  • For solutions containing combustible solvents, the preferred method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber.[2][3] This service must be performed by a licensed hazardous waste disposal company.[2][3]

  • Never dispose of this compound or its solutions down the sink.[2][7][9] Discharge into the environment must be avoided.[2][3]

Step 5: Empty Container Disposal

  • An empty container that held this compound must be handled as hazardous waste until properly decontaminated.[2][3]

  • To decontaminate, triple-rinse the container with a solvent capable of removing the residue (e.g., ethanol, as this compound is soluble in organic solvents).[5][7][10]

  • Crucially, collect all three rinses (rinsate) and dispose of them as hazardous liquid waste. [5][7]

  • Once triple-rinsed, deface or remove the original chemical label.[5][7] The clean, decontaminated container may then be disposed of in the regular trash or recycled according to your facility's guidelines.[5][7]

Step 6: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the contained waste.[2][7][11]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by regulations like the Resource Conservation and Recovery Act (RCRA).[8][12]

Data Summary Table

The following table summarizes key data relevant to the handling and disposal of this compound.

ParameterValue / InformationSource
Physical State White to light yellow powder[10]
Solubility Insoluble in water; soluble in organic solvents[10]
Primary Hazards Causes serious eye irritation (H319)[13]
Environmental Hazards Toxic to aquatic life (H401)
Disposal Classification Should be treated as hazardous waste[4][5]
Recommended Disposal Offer to a licensed disposal company; chemical incineration[2][3]
Prohibited Disposal Do not let product enter drains or dispose of in regular trash[2][3][7][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_type Identify Waste Type cluster_action Perform Action cluster_final Final Disposal Path start This compound Waste Generated spill Spill / Unused Solid start->spill solution Solution start->solution container Empty Container start->container collect_solid 1. Sweep into sealed container 2. Label as 'Hazardous Waste' spill->collect_solid collect_liquid 1. Pour into sealed container 2. Label as 'Hazardous Waste' solution->collect_liquid rinse Triple-rinse with appropriate solvent container->rinse store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate Rinsate trash Deface label & dispose of container in regular trash rinse->trash Clean Container pickup Arrange pickup by licensed hazardous waste contractor store->pickup collect_rinsate->store

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Ethyl vanillin isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Ethyl vanillin isobutyrate is classified as an irritant.[1] Like similar powdered organic compounds, it may cause eye, skin, and respiratory irritation.[2] Care should be taken to avoid the formation of dust, which can create a combustible dust hazard in the air.[2]

Personal Protective Equipment (PPE) Requirements

Consistent adherence to PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Standard Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.EN166 (EU) or NIOSH (US) approved.[3]To prevent eye irritation from dust or splashes.[2][4]
Skin Protection Chemical-resistant gloves (e.g., lightweight rubber gloves).Regulation (EU) 2016/425 and standard EN 374.To avoid direct skin contact and potential irritation.
Lab coat or impervious protective clothing.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection Dust mask or respirator (e.g., N95).SAA approved or equivalent.Required when there is a risk of overexposure or when dust is generated.

Operational Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment.

Ventilation:

  • Always handle this compound in a well-ventilated area.[2]

  • Use local exhaust ventilation or a fume hood to control airborne dust levels.[5]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation and accumulation of dust.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Keep the container tightly closed when not in use.[2]

  • Ground all equipment containing the material to prevent static discharge.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Store in the original, tightly sealed, and clearly labeled container.

  • Protect from light and moisture.[5]

Accidental Release and Disposal Plan

A clear and concise plan for spills and waste disposal is essential for minimizing risk and environmental impact.

Spill Response:

  • Evacuate and Secure: Clear the area of all personnel and eliminate ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Clean-up:

    • For minor spills, use appropriate tools to sweep or vacuum the material into a labeled waste container. Avoid generating dust during clean-up.[2]

    • Clean the contaminated surface with water.[2]

  • PPE: All personnel involved in the clean-up must wear the appropriate PPE as outlined above.

Disposal Plan:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[3][6]

  • Containers: Handle uncleaned containers as you would the product itself.[3] Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

  • Regulations: All waste disposal must be in accordance with local, regional, and national environmental control regulations.[2][3] Do not mix with other waste.[3]

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) handle_weigh Weigh/Handle Chemical (Avoid Dust Generation) prep_ppe->handle_weigh prep_vent Ensure Adequate Ventilation (Fume Hood/Local Exhaust) prep_vent->handle_weigh handle_store Store in Tightly Sealed Container in Cool, Dry, Ventilated Area handle_weigh->handle_store disp_waste Collect Waste in Labeled Container handle_weigh->disp_waste spill_detect Spill Detected handle_weigh->spill_detect Accident disp_licensed Dispose via Licensed Disposal Company (Incineration) disp_waste->disp_licensed spill_secure Secure Area & Eliminate Ignition Sources spill_detect->spill_secure spill_cleanup Clean up Spill (Avoid Dust) spill_secure->spill_cleanup spill_dispose Dispose of Spill Waste as Hazardous spill_cleanup->spill_dispose spill_dispose->disp_licensed

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl vanillin isobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl vanillin isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.